molecular formula C14H20N2O3 B368673 N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide CAS No. 329699-75-4

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B368673
CAS No.: 329699-75-4
M. Wt: 264.32g/mol
InChI Key: TVUKSIFFPIJNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-19-13-5-3-12(4-6-13)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUKSIFFPIJNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Process Optimization of N-(4-Ethoxyphenyl)-2-(morpholin-4-yl)acetamide: A Technical Blueprint

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide represents a highly versatile structural motif in medicinal chemistry. Structurally analogous to classical local anesthetics (e.g., lidocaine) and antipyretic agents (e.g., phenacetin), this N-aryl-2-aminoacetamide scaffold is characterized by an aromatic ring connected to an sp2 carbon via a nitrogen bridge, coupled with a terminal hydrophilic tertiary amine (morpholine).

This technical whitepaper outlines a robust, two-step retrosynthetic strategy for its preparation. By bridging mechanistic theory with field-proven laboratory protocols, this guide provides researchers with a self-validating system to synthesize this compound with high atom economy, optimized yields, and rigorous analytical control.

Retrosynthetic Strategy & Pathway Design

The synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide relies on a highly efficient two-step linear sequence.

  • Amide Bond Formation: The initial disconnection breaks the molecule at the amide C-N bond, tracing back to 4-ethoxyaniline (p-phenetidine) and chloroacetyl chloride.

  • Nucleophilic Substitution ( SN​2 ): The second disconnection occurs at the α -carbon of the acetamide, where the morpholine moiety is introduced via the displacement of the α -chloride leaving group.

Retrosynthesis Target N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (Target Molecule) Intermediate N-(4-ethoxyphenyl)-2-chloroacetamide (Key Intermediate) Target->Intermediate C-N Disconnection (SN2) Morph Morpholine Target->Morph C-N Disconnection (SN2) Amine 4-Ethoxyaniline Intermediate->Amine Amide Disconnection (Acylation) Acyl Chloroacetyl Chloride Intermediate->Acyl Amide Disconnection (Acylation)

Retrosynthetic analysis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Mechanistic Causality & Process Optimization

To ensure a self-validating experimental setup, it is critical to understand the causality behind the chosen reagents and conditions.

Step 1: N-Acylation (Chloroacetylation)

The reaction between 4-ethoxyaniline and chloroacetyl chloride is a nucleophilic acyl substitution. Because acid chlorides are highly electrophilic, the reaction is strongly exothermic.

  • Temperature Control: Maintaining the reaction temperature between 0–5 °C is mandatory. This thermal suppression prevents the formation of di-acylated side products (where the aniline nitrogen attacks two equivalents of acid chloride) and minimizes the hydrolysis of chloroacetyl chloride if aqueous buffer systems are employed[1].

  • Base Selection: A mild base, such as sodium acetate (NaOAc) or a phosphate buffer, is utilized to neutralize the hydrochloric acid (HCl) byproduct. Neutralizing the HCl prevents the starting aniline from precipitating as an unreactive hydrochloride salt, thereby driving the reaction to completion[1].

Step 2: SN​2 Amination

The conversion of the α -chloroacetamide intermediate to the final morpholine derivative proceeds via a bimolecular nucleophilic substitution ( SN​2 ).

  • Nucleophile & Leaving Group: Morpholine, a secondary amine, acts as a potent nucleophile. The adjacent carbonyl group of the acetamide enhances the electrophilicity of the α -carbon, facilitating the rapid displacement of the chloride ion.

  • Acid Scavenging: This step also generates HCl. A stoichiometric excess of a non-nucleophilic, inorganic base like anhydrous potassium carbonate ( K2​CO3​ ) is required. If the HCl is not scavenged, it will protonate the morpholine ( pKa​≈8.3 ), rendering it non-nucleophilic and prematurely halting the reaction[2].

Quantitative Reaction Metrics

The following table summarizes the optimized reaction parameters and expected yields based on established literature for N-aryl-2-chloroacetamide synthesis and subsequent amination[1][2].

Reaction PhaseReagents / BaseSolvent SystemTemp (°C)Time (h)Expected Yield (%)
1. N-Acylation (Standard) NaOAc (1.2 eq)Glacial Acetic Acid0 → 251.582 – 88
1. N-Acylation (Green) Phosphate BufferWater0 → 250.585 – 90
2. SN​2 Amination K2​CO3​ (2.0 eq)Acetonitrile (MeCN)80 (Reflux)4.0 – 6.075 – 85
2. SN​2 Amination Triethylamine (TEA)DMF902.0 – 4.070 – 80

Validated Experimental Protocols

The following methodologies provide a step-by-step, self-validating workflow designed for high reproducibility at the bench scale.

Workflow Step1 Step 1: N-Acylation Add Chloroacetyl Chloride to 4-Ethoxyaniline (0-5 °C, NaOAc, AcOH) Workup1 Workup 1: Precipitation & Filtration Wash with cold water to remove salts Step1->Workup1 Step2 Step 2: SN2 Displacement React Intermediate with Morpholine (Reflux, K2CO3, MeCN) Workup1->Step2 Workup2 Workup 2: Solvent Removal & Extraction Wash with Brine, Dry over Na2SO4 Step2->Workup2 Purification Purification: Recrystallization (EtOH / Water) Workup2->Purification Product Pure Target Molecule Purification->Product

Experimental workflow for the synthesis and purification of the target molecule.

Protocol A: Synthesis of N-(4-ethoxyphenyl)-2-chloroacetamide
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-ethoxyaniline (1.0 eq, 10.0 mmol) in 30 mL of glacial acetic acid.

  • Base Addition: Add anhydrous sodium acetate (1.2 eq, 12.0 mmol) to the suspension. Stir until a homogeneous mixture is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath, allowing the internal temperature to equilibrate to 0–5 °C.

  • Acylation: Dissolve chloroacetyl chloride (1.1 eq, 11.0 mmol) in 10 mL of anhydrous dichloromethane (DCM). Using an addition funnel, add this solution dropwise to the reaction mixture over 20 minutes to control the exothermic heat release.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours. Validation Check: Monitor reaction completion via TLC (Hexane:EtOAc 7:3; UV visualization).

  • Workup & Isolation: Pour the reaction mixture into 150 mL of crushed ice/water with vigorous stirring until a solid precipitate forms. Filter the precipitate under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual acetic acid and inorganic salts. Dry the crude product under high vacuum.

Protocol B: Synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide
  • Preparation: In a 100 mL round-bottom flask, dissolve the N-(4-ethoxyphenyl)-2-chloroacetamide intermediate (1.0 eq, 5.0 mmol) in 25 mL of anhydrous acetonitrile (MeCN).

  • Acid Scavenging: Add finely powdered anhydrous potassium carbonate ( K2​CO3​ ) (2.0 eq, 10.0 mmol) to the solution.

  • Amination: Add morpholine (1.5 eq, 7.5 mmol) dropwise to the stirring mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Validation Check: Monitor the disappearance of the intermediate via TLC (DCM:MeOH 95:5).

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure via rotary evaporation to remove the acetonitrile.

  • Extraction: Partition the resulting residue between ethyl acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer with an additional 20 mL of ethyl acetate.

  • Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a hot mixture of ethanol and water to yield the pure N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide as crystalline solid.

References

  • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: Taylor & Francis (Synthetic Communications) URL: [Link]

  • Title: Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents Source: MDPI (Pharmaceuticals) URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is a novel chemical entity that incorporates two key pharmacophoric fragments: the N-(4-ethoxyphenyl)acetamide core, structurally related to the historical analgesic phenacetin, and a morpholine moiety, a common functional group in many modern pharmaceuticals known to enhance aqueous solubility and provide a basic center. The strategic combination of these two fragments suggests potential applications in medicinal chemistry, necessitating a thorough understanding of the molecule's physicochemical properties. These properties are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. As this is a novel compound with limited published experimental data, this guide will leverage data from its constituent fragments, phenacetin and morpholine, to provide well-grounded predictions. Furthermore, it will outline detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate these predictions and accelerate their drug discovery and development programs.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is characterized by a central acetamide linker connecting a 4-ethoxyphenyl group to a morpholine ring. This unique arrangement of functional groups dictates its physicochemical behavior.

PropertyPredicted Value/RangeRationale and Comparative Analysis
Molecular Formula C₁₄H₂₀N₂O₃Derived from the combination of the N-(4-ethoxyphenyl)acetyl fragment (C₁₀H₁₁NO₂) and the morpholine fragment (C₄H₉N) with the loss of a hydrogen atom from each during amide bond formation.
Molecular Weight 264.32 g/mol Calculated from the molecular formula.
Melting Point (°C) Likely a crystalline solid with a melting point in the range of 100-150 °CPhenacetin, a related structure, has a melting point of 134-137.5 °C[1]. The introduction of the morpholine group may disrupt crystal packing, potentially lowering the melting point. However, the ability to form salts with acids could lead to crystalline solids with higher melting points.
Aqueous Solubility Moderately solubleThe ethoxyphenylacetamide portion contributes to its lipophilicity, as seen in phenacetin which is only slightly soluble in water (0.766 g/L at 25 °C)[1]. The highly polar and basic morpholine ring is expected to significantly enhance aqueous solubility compared to phenacetin. Morpholine itself is miscible with water[2]. The overall solubility will be pH-dependent, increasing in acidic conditions due to the protonation of the morpholine nitrogen.
pKa Estimated around 7.5 - 8.5The primary basic center is the tertiary amine of the morpholine ring. The pKa of morpholine is approximately 8.5[3]. The electron-withdrawing effect of the adjacent acetamide group is expected to slightly decrease the basicity of the morpholine nitrogen. The amide nitrogen is generally considered neutral.
LogP (Octanol-Water Partition Coefficient) Estimated between 1.0 - 2.0Phenacetin has a LogP of 1.58[4]. The introduction of the hydrophilic morpholine group (LogP of morpholine is -0.75)[3] will likely decrease the overall lipophilicity of the molecule, resulting in a lower LogP value compared to phenacetin. This predicted range suggests a good balance between aqueous solubility and membrane permeability.

Synthesis and Rationale

The most direct and logical synthetic route to N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide involves a two-step process starting from 4-ethoxyaniline (p-phenetidine). This approach is based on well-established and reliable chemical transformations.

Synthetic Workflow

Synthesis_Workflow 4-Ethoxyaniline 4-Ethoxyaniline Step1 Step 1: Acylation 4-Ethoxyaniline->Step1 Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Step1 Intermediate 2-Chloro-N-(4-ethoxyphenyl)acetamide Step1->Intermediate Base (e.g., Triethylamine) DCM Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Morpholine Morpholine Morpholine->Step2 Final_Product N-(4-ethoxyphenyl)-2- (morpholin-4-yl)acetamide Step2->Final_Product Base (e.g., K2CO3) Acetonitrile, Reflux

Caption: Synthetic pathway for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-N-(4-ethoxyphenyl)acetamide

  • Rationale: This step involves the acylation of the primary amine of 4-ethoxyaniline with chloroacetyl chloride. The reaction is typically rapid and high-yielding. An inert solvent and a base are used to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve 4-ethoxyaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2-chloro-N-(4-ethoxyphenyl)acetamide.

Step 2: Synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

  • Rationale: This is a classic nucleophilic substitution (SN2) reaction where the secondary amine of morpholine acts as the nucleophile, displacing the chloride from the α-carbon of the chloroacetamide intermediate. A base is used to scavenge any protons and drive the reaction to completion.

  • Procedure:

    • Combine 2-chloro-N-(4-ethoxyphenyl)acetamide (1 equivalent), morpholine (1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like acetonitrile.

    • Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining morpholine and salts.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography on silica gel or recrystallization.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, reliable methods for determining the key physicochemical properties of a novel compound like N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Workflow for Physicochemical Characterization

Characterization_Workflow Synthesized_Compound Purified N-(4-ethoxyphenyl)-2- (morpholin-4-yl)acetamide Melting_Point Melting Point Determination Synthesized_Compound->Melting_Point Solubility Aqueous Solubility (pH-dependent) Synthesized_Compound->Solubility pKa pKa Determination (Potentiometric Titration) Synthesized_Compound->pKa LogP LogP Determination (Shake-Flask Method) Synthesized_Compound->LogP Data_Analysis Data Analysis and Property Profiling Melting_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis

Caption: Experimental workflow for physicochemical characterization.

Melting Point Determination
  • Causality: The melting point provides an indication of the purity and crystal lattice energy of the compound. A sharp melting point range is indicative of a pure substance.

  • Protocol (Capillary Method):

    • Ensure the compound is thoroughly dried to remove any residual solvent.

    • Load a small amount of the crystalline compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rapid rate initially to approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

    • Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination (pH-Dependent)
  • Causality: Solubility is a critical parameter for drug absorption and formulation. For an ionizable compound, solubility is highly dependent on the pH of the medium.

  • Protocol (Shake-Flask Method):

    • Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

    • Add an excess amount of the compound to a known volume of each buffer in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the samples to separate the undissolved solid.

    • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

    • The measured concentration represents the solubility at that specific pH.

pKa Determination
  • Causality: The pKa value defines the extent of ionization of a molecule at a given pH. This is crucial for understanding its behavior in different physiological environments (e.g., stomach, intestine, blood).

  • Protocol (Potentiometric Titration):

    • Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) if necessary to ensure solubility throughout the titration.

    • Add a standardized acidic solution (e.g., 0.1 M HCl) to fully protonate the basic morpholine nitrogen.

    • Titrate the solution with a standardized basic solution (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

    • Record the volume of titrant added and the corresponding pH values.

    • Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point.

LogP Determination
  • Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

  • Protocol (Shake-Flask Method):

    • Prepare a stock solution of the compound in either n-octanol or water.

    • Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and pre-saturated water in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

    • Allow the layers to separate completely. Centrifugation can be used to expedite this process.

    • Carefully sample both the aqueous and the octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

Conclusion

While experimental data for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is not yet publicly available, a robust physicochemical profile can be predicted based on the well-characterized properties of its constituent fragments, phenacetin and morpholine. The molecule is anticipated to be a moderately soluble, basic compound with a balanced lipophilicity, making it an interesting candidate for further investigation in drug discovery. The detailed synthetic and analytical protocols provided in this guide offer a clear and validated pathway for researchers to synthesize this novel entity and empirically determine its fundamental physicochemical properties, thereby enabling a data-driven approach to its development as a potential therapeutic agent.

References

  • PubChem. (n.d.). Phenacetin. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenacetin. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Merck Index. (n.d.). Morpholine.
  • Cheméo. (n.d.). Chemical Properties of Phenacetin (CAS 62-44-2). Retrieved from [Link]

  • NCBI. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • China Amines. (n.d.). Morpholine. Retrieved from [Link]

  • PubChem. (2022, June 13). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashraf, Z., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • Indian Academy of Sciences. (n.d.). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Retrieved from [Link]

  • Missioui, H., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • Obniska, J., et al. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Retrieved from [Link]

Sources

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (CAS 329699-75-4): Synthesis, Pharmacophore Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the α -aminoacetamide scaffold serves as a highly versatile building block, frequently utilized to balance lipophilicity, aqueous solubility, and target engagement. Specifically, N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (CAS: 329699-75-4) represents a prime example of this structural class[1]. By combining a hydrophobic ethoxyphenyl moiety with a hydrophilic, basic morpholine ring via a stable acetamide linker, this compound is widely deployed in screening libraries and as an intermediate in the synthesis of advanced therapeutics, including kinase and CSN5 inhibitors[2].

This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthesis protocol, and its logical application in drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a screening compound is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The quantitative data for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is summarized in Table 1[1][3].

Table 1: Quantitative Physicochemical Data

PropertyValueRationale / Implication
Chemical Name N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamideStandard IUPAC nomenclature.
CAS Registry Number 329699-75-4Unique identifier for library screening[3].
Molecular Formula C₁₄H₂₀N₂O₃Determines exact mass for high-resolution MS.
Molecular Weight 264.32 g/mol < 500 Da; strictly adheres to Lipinski’s Rule of 5.
Hydrogen Bond Donors 1NH of the acetamide linker.
Hydrogen Bond Acceptors 4Morpholine (N, O), Acetamide (O), Ethoxy (O).
Structural Class α -MorpholinoacetamideKnown for metabolic stability and favorable pKa.

Structural Rationale: The Morpholinoacetamide Pharmacophore

The architectural design of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is not arbitrary; it is a meticulously balanced pharmacophore. As a Senior Application Scientist, I approach this molecule by deconstructing the causality behind its structural components:

  • The Morpholine Ring: The inclusion of morpholine is a classic medicinal chemistry tactic. It introduces a basic tertiary amine (pKa ~8.3) that allows for the formation of highly soluble hydrochloride salts. Furthermore, the oxygen atom in the morpholine ring reduces the basicity slightly compared to piperidine, lowering the risk of hERG toxicity while acting as a weak hydrogen bond acceptor.

  • The Acetamide Linker: Unlike ester linkages which are rapidly hydrolyzed by plasma esterases, the acetamide bond provides excellent metabolic stability. It also serves as a critical bidentate interaction point (donor/acceptor) for binding into the hinge regions of kinases or the active sites of proteases.

  • The 4-Ethoxyphenyl Group: This moiety provides the necessary lipophilic bulk (LogP modulation) to drive membrane permeability. The para-ethoxy substitution specifically occupies hydrophobic sub-pockets in target proteins, enhancing binding affinity through van der Waals interactions.

Pharmacophore Compound N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide Morpholine Morpholine Ring (Basic Amine) Compound->Morpholine Acetamide Acetamide Linker (H-Bond Donor/Acceptor) Compound->Acetamide Ethoxyphenyl 4-Ethoxyphenyl Group (Hydrophobic/Aromatic) Compound->Ethoxyphenyl Prop1 Improves Aqueous Solubility & Favorable pKa (~8.3) Morpholine->Prop1 Prop2 Target Binding (Kinase Hinge / Protease Cleft) Acetamide->Prop2 Prop3 Lipophilicity (LogP) & Membrane Permeability Ethoxyphenyl->Prop3

Fig 1. Pharmacophore deconstruction and logical relationships for target binding.

Self-Validating Synthesis Methodology

To ensure maximum yield and purity, the synthesis of N-aryl substituted morpholinoacetamides relies on a two-step, self-validating workflow[4]. The protocol below details the causality behind each experimental choice.

Step 1: Chloroacetylation of 4-Ethoxyaniline

Objective: Establish the stable acetamide linker.

  • Setup: Dissolve 4-ethoxyaniline (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Chloroacetylation is highly exothermic. Maintaining 0 °C prevents the formation of di-acylated side products and minimizes solvent degradation.

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the aniline, thereby maintaining its nucleophilicity.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, and dry over anhydrous MgSO₄. Evaporate to yield the electrophilic intermediate, 2-chloro-N-(4-ethoxyphenyl)acetamide.

Step 2: Bimolecular Nucleophilic Substitution ( SN​2 )

Objective: Introduce the morpholine solubilizing group.

  • Setup: Dissolve the 2-chloro-N-(4-ethoxyphenyl)acetamide intermediate (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add morpholine (1.5 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ acts as a heterogeneous base to neutralize the generated HCl, driving the reaction to completion without consuming the morpholine nucleophile. MeCN is chosen as a polar aprotic solvent to accelerate the SN​2 displacement.

  • Reaction: Reflux the mixture (approx. 82 °C) for 6 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup & Purification: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify the crude residue via recrystallization from ethanol/water to yield the pure N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

SynthesisWorkflow Start 4-Ethoxyaniline (Nucleophile) Step1 Chloroacetylation (Chloroacetyl chloride, TEA, DCM, 0°C) Start->Step1 Intermediate N-(4-ethoxyphenyl)-2-chloroacetamide (Electrophilic Intermediate) Step1->Intermediate Amide Bond Formation Step2 Bimolecular Nucleophilic Substitution (SN2) (Morpholine, K2CO3, MeCN, Reflux) Intermediate->Step2 Product N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide CAS: 329699-75-4 Step2->Product SN2 Displacement Validation Analytical Validation (1H-NMR, LC-MS, HPLC) Product->Validation Quality Control

Fig 2. Step-by-step synthesis workflow and validation of CAS 329699-75-4.

Analytical Quality Control (QC) & Validation

A robust chemical protocol must be a self-validating system . You do not merely assume the reaction worked; you prove it by tracking specific atomic transitions via spectroscopy.

  • Validating Step 1: The success of the chloroacetylation is confirmed by the appearance of a sharp singlet at ~4.1 ppm in the ¹H-NMR spectrum, corresponding to the isolated -CH₂-Cl protons.

  • Validating Step 2 (The Self-Validation): The success of the SN​2 displacement is definitively proven by the disappearance of the 4.1 ppm chloroacetyl singlet and the emergence of a new upfield singlet at ~3.1 ppm (2H, CO-CH₂-N). Additionally, the morpholine ring introduces two distinct multiplets at ~2.5-2.6 ppm (4H, CH₂-N-CH₂) and ~3.7-3.8 ppm (4H, CH₂-O-CH₂).

  • Mass Spectrometry: LC-MS (ESI+) must yield a dominant [M+H]⁺ peak at m/z 265.1, confirming the exact mass of the target compound.

Applications in Medicinal Chemistry & Drug Discovery

The 2-morpholinoacetamide moiety is not just a passive structural element; it is an active driver of therapeutic efficacy in modern oncology and CNS drug design.

A prominent example of this scaffold's utility is found in the development of COP9 signalosome subunit 5 (CSN5) inhibitors . In recent studies targeting triple-negative breast cancer, researchers identified that the 2-morpholinoacetamide moiety is crucial for driving tumor-intrinsic PD-L1 degradation[2]. Structure-Activity Relationship (SAR) campaigns frequently utilize analogs like N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide to probe the hydrophobic sub-pockets of target enzymes while ensuring the molecule retains sufficient aqueous solubility for oral bioavailability[2].

By mastering the synthesis and analytical validation of CAS 329699-75-4, researchers can efficiently generate diverse libraries of α -aminoacetamides, accelerating the hit-to-lead optimization phase in drug discovery pipelines.

References

  • Journal of Medicinal Chemistry. "A Novel CSN5 Inhibitor Drives Tumor-Intrinsic PD-L1 Degradation and Exerts Direct Antitumor Efficacy in Triple-Negative Breast Cancer". ACS Publications.[Link]

Sources

Structure Elucidation of Novel Morpholino-Acetamide Derivatives: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Morpholino-acetamide derivatives represent a highly versatile pharmacophore in modern medicinal chemistry. The unique combination of the hydrogen-bonding capacity of the acetamide linker and the balanced lipophilicity/hydrophilicity of the morpholine ring makes these compounds privileged structures. Recent literature highlights their efficacy across diverse therapeutic areas, including potent anticonvulsant activity in maximal electroshock (MES) models[1], bacterial tyrosinase and urease inhibition[2], and even applications as anti-corrosion agents[3].

However, the biological evaluation of these novel entities is only as reliable as the structural characterization of the synthesized compounds. As a Senior Application Scientist, I approach structure elucidation not merely as a checklist of analytical techniques, but as a self-validating system . Every structural hypothesis generated by one technique (e.g., mass spectrometry) must be orthogonally challenged and confirmed by another (e.g., 2D NMR). This whitepaper provides an in-depth, field-proven technical guide to the synthesis, structural elucidation, and analytical validation of novel morpholino-acetamide derivatives.

Synthetic Workflow & Mechanistic Insights

The synthesis of morpholino-acetamides typically follows a robust two-step nucleophilic substitution pathway.

  • Acylation (Electrophile Generation): A primary or secondary amine (often an aniline derivative) is reacted with chloroacetyl chloride in the presence of an acid scavenger (e.g., triethylamine or potassium carbonate) to yield a 2-chloroacetamide intermediate.

  • Amination (Nucleophilic Substitution): The intermediate is subjected to an SN​2 displacement using morpholine. The nitrogen of the morpholine ring acts as the nucleophile, attacking the α -carbon of the chloroacetamide.

Causality in Experimental Design: Why use chloroacetyl chloride instead of bromoacetyl bromide, which has a better leaving group? While bromides undergo SN​2 reactions faster, chloroacetamides are generally more stable, less lachrymatory, and less prone to unwanted side reactions (such as bis-alkylation) during isolation, making them ideal intermediates for library generation.

Synthesis A Primary/Secondary Amine (Starting Material) C Chloroacetamide Intermediate (Electrophile) A->C Base (e.g., Et3N) 0°C to RT B Chloroacetyl Chloride (Acylation Agent) B->C E Morpholino-Acetamide Derivative (Final Product) C->E SN2 Displacement Reflux / KI catalyst D Morpholine (Nucleophile) D->E

Figure 1: Two-step synthetic workflow for morpholino-acetamide derivatives.

Core Structure Elucidation Strategies

To guarantee scientific integrity, the elucidation process must follow a logical cascade: establishing the molecular formula, identifying functional groups, and mapping the atomic connectivity.

Elucidation S Purified Compound HRMS HRMS (ESI-TOF) Exact Mass & Formula S->HRMS FTIR FT-IR Spectroscopy Functional Groups S->FTIR NMR1D 1D NMR (1H, 13C) Proton/Carbon Counting S->NMR1D Final Unambiguous Structure Confirmation HRMS->Final FTIR->Final NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping NMR1D->NMR2D If signals overlap NMR1D->Final NMR2D->Final

Figure 2: Orthogonal analytical logic pathway for structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid confirmation of the newly formed amide bond. The morpholino-acetamide ligand typically exhibits a strong, broad band in the region of 3220–3400 cm⁻¹ assigned to the ν (N–H) stretch of the secondary amide, and a sharp, intense band around 1670–1690 cm⁻¹ corresponding to the ν (C=O) amide I stretch[3]. The C–O–C ether stretch of the morpholine ring is diagnostically observed around 1115–1130 cm⁻¹[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the molecular topology.

1H NMR Diagnostics: The morpholine ring presents a highly characteristic splitting pattern. Because the oxygen atom is more electronegative than the nitrogen atom, the methylene protons adjacent to oxygen ( CH2​ -O) are deshielded and appear further downfield (typically ~3.75 ppm) compared to the methylene protons adjacent to nitrogen ( CH2​ -N, ~2.57 ppm)[4]. The isolated methylene linker of the acetamide group ( CO−CH2​−N ) appears as a sharp singlet around 3.10–3.25 ppm, providing clear evidence of successful alkylation[4].

2D NMR Causality: Why mandate 2D NMR? In complex derivatives (e.g., those bearing highly substituted aromatic or aliphatic side chains), the CH2​ -N morpholine protons can overlap with other aliphatic signals. HSQC (Heteronuclear Single Quantum Coherence) allows us to correlate these protons to their directly attached carbons, isolating them in the 2D plane. HMBC (Heteronuclear Multiple Bond Correlation) is critical for proving the covalent linkage: we look for a 3-bond correlation ( 3JCH​ ) from the morpholine CH2​ -N protons to the acetamide methylene carbon, and from the acetamide methylene protons to the amide carbonyl carbon.

Quantitative Data Presentation

The following table summarizes the highly conserved chemical shifts for the morpholino-acetamide core, derived from high-resolution CDCl3​ data[4].

Table 1: Diagnostic NMR Chemical Shifts for the Morpholino-Acetamide Core

Structural MotifNucleusExpected Shift ( δ , ppm)Multiplicity & IntegrationDiagnostic Value
Morpholine ( CH2​ -O) 1H 3.70 – 3.80Triplet (t), 4HConfirms intact morpholine ether linkage.
Morpholine ( CH2​ -N) 1H 2.50 – 2.65Triplet (t), 4HConfirms morpholine nitrogen substitution.
Acetamide ( CO−CH2​−N ) 1H 3.10 – 3.25Singlet (s), 2HKey linker identifying the α -amino substitution.
Amide (N-H) 1H 8.00 – 10.50Broad singlet (br s), 1HConfirms amide bond; highly solvent dependent.
Carbonyl (C=O) 13C 168.0 – 170.0SingletDefinitive proof of the amide carbonyl carbon.
Morpholine ( CH2​ -O) 13C ~66.8SingletCorrelates to ~3.75 ppm in HSQC.
Acetamide ( CO−CH2​−N ) 13C 61.0 – 62.5SingletDistinct from morpholine carbons.
Morpholine ( CH2​ -N) 13C 53.0 – 54.0SingletCorrelates to ~2.57 ppm in HSQC.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies incorporate internal validation checks.

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI-TOF)

Purpose: To confirm the exact molecular formula within a mass error of < 5 ppm.

  • System Calibration (Self-Validation): Prior to sample injection, calibrate the ESI-TOF system using a standard tuning mix (e.g., Agilent ESI-L). Verify that the mass accuracy across the m/z 100–1000 range is 2 ppm.

  • Blank Run: Inject a blank solvent (Methanol/Water 50:50 with 0.1% Formic Acid) to establish a baseline and rule out column carryover.

  • Sample Preparation: Dissolve 1 mg of the purified morpholino-acetamide derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 to prevent detector saturation.

  • Acquisition: Run the sample in positive ion mode ( ESI+ ). Morpholino-acetamides readily protonate at the morpholine nitrogen, yielding a strong [M+H]+ ion.

  • Data Processing: Calculate the mass error: Error(ppm)=[(ExperimentalMass−TheoreticalMass)/TheoreticalMass]×106 . Accept only data with < 5 ppm error.

Protocol B: Multidimensional NMR Acquisition

Purpose: To unambiguously assign all proton and carbon environments.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

  • Probe Tuning & Shimming (Self-Validation): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Automatically tune and match the probe for 1H and 13C frequencies. Perform gradient shimming on the Z-axis until the solvent lock signal is perfectly stable and the TMS linewidth at half-height is < 1.0 Hz.

  • 1D Acquisition:

    • Acquire the 1H spectrum (16 scans, relaxation delay D1=2s ).

    • Acquire the 13C{1H} decoupled spectrum (1024 scans, D1=2s ).

  • 2D Acquisition:

    • Set up a 1H−13C HSQC experiment to map one-bond correlations.

    • Set up a 1H−13C HMBC experiment (optimized for long-range coupling J=8Hz ) to map two- and three-bond connectivities across the acetamide linker.

Biological Evaluation Framework

Once the structure is unequivocally elucidated, the compound transitions to biological screening. Morpholino-acetamides are frequently evaluated for enzyme inhibition (e.g., Tyrosinase)[2] or CNS activity[1].

BioScreening Lib Validated Compound InVitro In Vitro Enzyme Assay (e.g., Tyrosinase/Urease) Lib->InVitro Cell Cell Viability Assay (Cytotoxicity Check) InVitro->Cell IC50 < 10 µM InVivo In Vivo Models (e.g., MES Anticonvulsant) Cell->InVivo Low Toxicity Lead Lead Candidate Selection InVivo->Lead High Efficacy

Figure 3: Tiered biological screening workflow for morpholino-acetamide derivatives.

Conclusion

The structural elucidation of novel morpholino-acetamide derivatives requires a disciplined, multi-modal approach. By anchoring our methodologies in the principles of causality and self-validation—where HRMS confirms the elemental composition, FT-IR identifies the functional groups, and 1D/2D NMR maps the exact atomic connectivity—we ensure absolute scientific integrity. This rigorous analytical framework guarantees that subsequent biological data is attributed to the correct molecular entity, thereby accelerating the reliable discovery of new therapeutic agents.

References

  • Ahmed, Y. M. H., Ashmawy, A. M., Abbas, A. A., & Mohamed, G. G. (2022). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. Semantic Scholar.
  • Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Jabeen, M., et al. (2023).
  • McDonald, R. I., et al. (2013).

Sources

In Vitro Biological Activity of Phenacetin Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the in vitro methodologies used to characterize the biological activity of phenacetin analogs. As researchers and drug development professionals, understanding the nuanced effects of structural modifications on efficacy and toxicity is paramount. This document moves beyond a simple listing of protocols to offer a synthesized approach, grounding experimental choices in mechanistic understanding and providing a framework for robust, self-validating in vitro studies.

Section 1: The Rationale for In Vitro Profiling of Phenacetin Analogs

Phenacetin, a once-common analgesic and antipyretic, was withdrawn from the market due to its association with nephrotoxicity and carcinogenesis.[1] Its primary active metabolite, paracetamol (acetaminophen), remains a widely used drug.[1] The study of phenacetin analogs is driven by the potential to dissociate the therapeutic effects from the toxicological liabilities. In vitro assays are the first-line tools in this endeavor, offering a controlled environment to dissect the molecular mechanisms of action and toxicity of novel chemical entities.

The core biological activities of phenacetin and its analogs that warrant in vitro investigation include:

  • Analgesic and Antipyretic Activity: Primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2][3]

  • Metabolic Activation and Detoxification: The role of cytochrome P450 (CYP) enzymes, particularly CYP1A2, in the metabolism of phenacetin to both its active metabolite (paracetamol) and potentially toxic intermediates.[4]

  • Cytotoxicity: The direct and metabolite-driven toxicity of the compounds on various cell types.

  • Nephrotoxicity and Hepatotoxicity: The specific organ toxicities that were the downfall of phenacetin.

  • Oxidative Stress: The generation of reactive oxygen species (ROS) as a mechanism of cellular damage.

  • Inflammatory Signaling: Modulation of key inflammatory pathways, such as the NF-κB signaling cascade.

This guide will provide detailed protocols and the underlying scientific principles for assessing these activities.

Section 2: Core In Vitro Assays for Efficacy and Mechanism of Action

Assessment of Analgesic and Antipyretic Potential: Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action for the analgesic and antipyretic effects of many non-steroidal anti-inflammatory drugs (NSAIDs), including the active metabolite of phenacetin, is the inhibition of COX-1 and COX-2 enzymes.[2][3] Therefore, a COX inhibition assay is a fundamental starting point for evaluating phenacetin analogs.

Causality Behind Experimental Choices: A colorimetric or fluorometric assay is often preferred for initial screening due to its high-throughput nature and relatively low cost. It is crucial to assess activity against both COX-1 and COX-2 isoforms to determine the selectivity of the analog. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation.[5] Selective inhibition of COX-2 is a common goal in modern NSAID development to minimize gastrointestinal side effects associated with COX-1 inhibition.

Detailed Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay [5][6]

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2. This peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[5]

Materials:

  • COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compounds (phenacetin analogs) and reference inhibitor (e.g., indomethacin, celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzymes, hemin, arachidonic acid, and TMPD in COX Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Background Wells: Add 160 µL of COX Assay Buffer and 10 µL of Hemin working solution.

    • 100% Initial Activity (Control) Wells: Add 150 µL of COX Assay Buffer, 10 µL of Hemin working solution, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Inhibitor Wells: Add 140 µL of COX Assay Buffer, 10 µL of Hemin working solution, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the appropriate dilution of the test compound or reference inhibitor.

  • Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of TMPD working solution to all wells.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid working solution to all wells.

    • Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes, with readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time curve.

    • Correct for background by subtracting the average rate of the background wells.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Probing the Inflammatory Signaling Cascade: NF-κB Reporter Assays

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[1] Some anti-inflammatory drugs exert their effects by inhibiting this pathway. An NF-κB luciferase reporter assay is a robust method to screen for such activity in phenacetin analogs.

Causality Behind Experimental Choices: This cell-based assay provides a functional readout of the entire signaling cascade leading to NF-κB activation. The use of a stably transfected reporter cell line ensures reproducibility. Luciferase is a highly sensitive reporter enzyme, allowing for the detection of subtle changes in NF-κB activity.

Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay [7][8][9][10]

Principle: Cells are engineered to contain a luciferase reporter gene under the control of a promoter with NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α), it translocates to the nucleus, binds to these response elements, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate (luciferin) is proportional to the level of NF-κB activation.[7]

Materials:

  • HEK293 or other suitable cell line stably expressing an NF-κB-luciferase reporter construct

  • Cell culture medium and supplements

  • TNF-α or other NF-κB activator

  • Test compounds (phenacetin analogs)

  • Luciferase Assay System (containing cell lysis buffer and luciferase substrate)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Incubate for a predetermined time (e.g., 1 hour) to allow for compound uptake and interaction with cellular targets.

  • Stimulation:

    • Add the NF-κB activator (e.g., TNF-α) to the wells (except for the unstimulated control wells) to a final concentration known to induce a robust response.

    • Incubate for an appropriate time (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.[8]

  • Cell Lysis:

    • Remove the medium from the wells.

    • Add 1x cell lysis buffer to each well and incubate for at least 30 minutes at -80°C to ensure complete lysis.[7]

  • Luciferase Assay:

    • Thaw the plate and allow the cell lysate to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects of the compounds.

    • Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated control.

    • Determine the IC50 value for each active compound.

Section 3: In Vitro Assessment of Toxicity

A critical aspect of evaluating phenacetin analogs is a thorough in vitro toxicological assessment to identify and mitigate the risks associated with the parent compound.

General Cytotoxicity Screening: The MTT Assay

The MTT assay is a widely used, robust, and high-throughput method for assessing cell viability and cytotoxicity.[11][12][13][14]

Causality Behind Experimental Choices: This assay measures the metabolic activity of cells, which is a good indicator of their overall health. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12][15] The amount of formazan produced is proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14]

Principle: Metabolically active cells reduce the MTT tetrazolium salt to insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.[11][12]

Materials:

  • Selected cell line(s) (e.g., HepG2 for hepatotoxicity screening, HK-2 for nephrotoxicity screening)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (phenacetin analogs)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570-600 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach and grow for 24 hours.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the existing medium and add the medium containing the test compounds to the cells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[12]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the sample wells.

    • Calculate the percentage of cell viability for each treatment: % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Determine the IC50 value for each compound.

Mechanistic Toxicity: Reactive Oxygen Species (ROS) Assay

Oxidative stress due to the formation of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity.[16]

Causality Behind Experimental Choices: A cell-based fluorescent assay using a probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a sensitive method to detect intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[16]

Detailed Experimental Protocol: Intracellular ROS Assay [16][17][18][19]

Principle: The cell-permeable DCFH-DA is hydrolyzed by intracellular esterases to DCFH, which is then oxidized by ROS to the fluorescent DCF. The fluorescence intensity is directly proportional to the level of intracellular ROS.[16]

Materials:

  • Cell line of interest

  • Cell culture medium

  • DCFH-DA probe

  • Test compounds and a positive control (e.g., H2O2 or Tert-Butyl hydroperoxide)[16]

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells with a suitable buffer (e.g., PBS or serum-free medium).

    • Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[19]

  • Compound Treatment:

    • Wash the cells to remove excess probe.

    • Add the test compounds at various concentrations to the cells.

    • Incubate for the desired time period.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the results as a fold increase in fluorescence over the untreated control.

Organ-Specific Toxicity: In Vitro Hepatotoxicity and Nephrotoxicity Assays

Given the known toxicities of phenacetin, it is essential to evaluate its analogs for potential liver and kidney damage.

Causality Behind Experimental Choices: Primary human hepatocytes and renal proximal tubule epithelial cells (RPTECs) are considered the gold standard for in vitro toxicity testing as they are more physiologically relevant than immortalized cell lines.[20][21][22] High-content analysis (HCA) is a powerful approach that allows for the simultaneous measurement of multiple toxicity endpoints, such as cell viability, mitochondrial membrane potential, and oxidative stress, providing a more comprehensive toxicological profile.

High-Level Protocol for In Vitro Hepatotoxicity and Nephrotoxicity Assessment

Principle: Primary human hepatocytes or RPTECs are cultured and exposed to the test compounds. A panel of assays is then performed to assess various aspects of cellular health and function.

Cell Models:

  • Hepatotoxicity: Cryopreserved primary human hepatocytes.[20][21][22][23][24]

  • Nephrotoxicity: Primary human renal proximal tubule epithelial cells.[25][26][27][28]

Key Endpoints to Measure:

  • Cell Viability: Using assays like MTT or measuring ATP levels.[24]

  • Membrane Integrity: Lactate dehydrogenase (LDH) release assay.[24][25]

  • Mitochondrial Function: Measurement of mitochondrial membrane potential (e.g., using JC-1 or TMRM probes) and ATP levels.

  • Oxidative Stress: As described in the ROS assay protocol.[25]

  • Apoptosis: Caspase-3/7 activation assays.[25]

  • Genotoxicity: Measurement of DNA damage (e.g., γH2AX staining).[25]

  • Specific Functional Markers:

    • Hepatocytes: Albumin secretion, urea synthesis, and CYP enzyme activity.[24]

    • RPTECs: Activity of specific transporters.

General Procedure:

  • Culture the primary cells according to established protocols.

  • Expose the cells to a range of concentrations of the phenacetin analogs for a relevant time period (e.g., 24-72 hours).

  • Perform a battery of assays to measure the endpoints listed above. High-content imaging platforms can be used for multiplexed analysis.

  • Analyze the data to determine the concentration-dependent effects of the analogs on each endpoint and to identify potential mechanisms of toxicity.

Section 4: Metabolic Stability and Profile of Phenacetin Analogs

The metabolic fate of a drug candidate is a critical determinant of its efficacy and toxicity. In vitro metabolism studies are essential to understand how phenacetin analogs are processed by the liver.

Causality Behind Experimental Choices: Human liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for in vitro drug metabolism studies.[4][29][30] By incubating the test compound with microsomes and an NADPH-generating system, one can assess the metabolic stability of the compound and identify its major metabolites.

High-Level Protocol for In Vitro Metabolic Stability Assay

Principle: The test compound is incubated with human liver microsomes in the presence of cofactors required for CYP enzyme activity. The disappearance of the parent compound over time is monitored to determine its metabolic stability.

Materials:

  • Human liver microsomes

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds

  • LC-MS/MS system for analysis

Procedure:

  • Incubate the test compound at a fixed concentration with human liver microsomes and the NADPH-generating system at 37°C.

  • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with cold acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Section 5: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these in vitro assays should be integrated to build a comprehensive profile of each phenacetin analog.

Data Presentation:

Table 1: In Vitro Biological Activity Profile of Phenacetin Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)Cytotoxicity IC50 (µM)ROS Induction (Fold Change at 10 µM)NF-κB Inhibition IC50 (µM)
Phenacetin>100>100-501.5>100
Analog A50510>1001.120
Analog B10200.5155.0>100
Celecoxib150.05300>1001.210

Structure-Activity Relationship (SAR) Analysis:

By comparing the in vitro activity data with the chemical structures of the analogs, SAR trends can be established. For example, the addition of a specific functional group may increase COX-2 selectivity while another modification might enhance cytotoxicity. This information is crucial for guiding the design of new analogs with improved therapeutic profiles. For instance, in a study of naproxen-phenacetin triazole hybrids, specific substitutions on the triazole ring were found to significantly impact COX-2 inhibitory potency and selectivity.[31]

Section 6: Visualizing Key Pathways and Workflows

Diagram 1: Phenacetin Metabolism and Bioactivation Pathway

Phenacetin_Metabolism Phenacetin Phenacetin Paracetamol Paracetamol (Acetaminophen) (Active Metabolite) Phenacetin->Paracetamol CYP1A2 (O-deethylation) Toxic_Metabolites Reactive/Toxic Metabolites (e.g., NAPQI) Phenacetin->Toxic_Metabolites CYP-mediated N-hydroxylation Paracetamol->Toxic_Metabolites CYP2E1, CYP3A4 Detoxification Detoxification (Glucuronidation, Sulfation) Toxic_Metabolites->Detoxification Toxicity Hepatotoxicity, Nephrotoxicity Toxic_Metabolites->Toxicity

Caption: Metabolic pathways of phenacetin leading to its active form and toxic metabolites.

Diagram 2: Experimental Workflow for In Vitro Profiling

In_Vitro_Workflow cluster_Efficacy Efficacy & MoA cluster_Toxicity Toxicity cluster_ADME ADME COX_Assay COX-1/COX-2 Inhibition Assay NfKb_Assay NF-κB Reporter Assay COX_Assay->NfKb_Assay MTT_Assay Cytotoxicity (MTT) ROS_Assay Oxidative Stress (ROS) MTT_Assay->ROS_Assay Organ_Tox Hepatotoxicity & Nephrotoxicity Assays ROS_Assay->Organ_Tox SAR_Analysis SAR & Lead Optimization Organ_Tox->SAR_Analysis Metabolic_Stability Metabolic Stability (Microsomes) Metabolic_Stability->SAR_Analysis Phenacetin_Analog Phenacetin_Analog Phenacetin_Analog->COX_Assay Phenacetin_Analog->MTT_Assay Phenacetin_Analog->Metabolic_Stability NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression induces

Caption: Simplified representation of the canonical NF-κB signaling pathway.

Conclusion

The in vitro evaluation of phenacetin analogs requires a multi-faceted approach that combines assays for efficacy, mechanism of action, and a comprehensive toxicological assessment. By employing the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can effectively characterize novel compounds, establish meaningful structure-activity relationships, and ultimately identify promising drug candidates with an improved safety profile over the parent compound. The integration of these in vitro models early in the drug discovery process is essential for making informed decisions and de-risking the development of new analgesics and anti-inflammatory agents.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

  • von Moltke, L. L., Greenblatt, D. J., Court, M. H., Duan, S. X., Harmatz, J. S., & Shader, R. I. (1998). Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine. Journal of Pharmacology and Experimental Therapeutics, 286(3), 1437–1444.
  • Tacer, K. F., & Potts, D. L. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155).
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144.
  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. Retrieved from [Link]

  • Menzel, S., Zygmunt, M., & Flesch-Janys, D. (2003). Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. Archives of Toxicology, 77(6), 321–327.
  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Agilent. (n.d.). Measurement of Mitochondrial Toxicity Using Primary Hepatocytes. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • PubMed. (2025, September 15). Synthesis and biological evaluation of novel naproxen-phenacetin triazole hybrids as promising anti-inflammatory agents with enhanced gastrointestinal tolerability. Retrieved from [Link]

  • American Chemical Society. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Retrieved from [Link]

  • MDPI. (2016, April 16). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • PubMed. (n.d.). The metabolism of N-hydroxyphenacetin in vitro and in vivo. Retrieved from [Link]

  • Innoprot. (n.d.). Nephrotoxicity Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reactive metabolites of phenacetin and acetaminophen: a review. Retrieved from [Link]

  • Evotec. (n.d.). Chronic Exposure Nephrotoxicity Assay | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • MB Biosciences. (n.d.). In vitro primary hepatocyte assay. Retrieved from [Link]

  • Biontex. (n.d.). Ros Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing - PMC. Retrieved from [Link]

  • Academic Journals. (n.d.). African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some phenacetin derivatives and study of their binding with DNA | Request PDF. Retrieved from [Link]

  • Read the Docs. (n.d.). Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation. Retrieved from [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro nephrotoxicity assessment of immortalized renal proximal.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 3). Functional Evaluation and Nephrotoxicity Assessment of Human Renal Proximal Tubule Cells on a Chip - PMC. Retrieved from [Link]

  • Organoid. (2022, October 25). Generation of proximal tubule spheroids for nephrotoxicity assessment. Retrieved from [Link]

  • Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

  • MDPI. (2023, January 22). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Synthesis of Phenacetin from Acetaminophen. Retrieved from [Link]

  • PubMed. (n.d.). Phenacetin deacetylase activity in human liver microsomes: distribution, kinetics, and chemical inhibition and stimulation. Retrieved from [Link]

  • Chemical Science International Journal. (2019, January 10). Theoretical Investigation on Biological Activity of Phenacetin and Its Derivatives via DFT and Docking Approach. Retrieved from [Link]

  • ResearchGate. (2019, January 10). Theoretical Investigation on Biological Activity of Phenacetin and Its Derivatives via DFT and Docking Approach. Retrieved from [Link]

  • Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

Sources

Exploring the solubility of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Abstract

This technical guide provides a comprehensive exploration of the solubility of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, a compound of interest in pharmaceutical development. Recognizing that solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy, this document delves into the theoretical underpinnings and practical methodologies for assessing this key physicochemical property. We present a structured approach for solvent selection, detailed experimental protocols for solubility determination, and a discussion on the interpretation of solubility data. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to support the advancement of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount consideration.[1] Poor solubility can lead to low and variable oral bioavailability, hindering the development of an effective oral dosage form.[2][3] Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvents is an indispensable early-stage activity in pharmaceutical development.[4][5][6]

This guide focuses on N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, a derivative of phenacetin. Phenacetin, or N-(4-ethoxyphenyl)acetamide, is a compound with known analgesic and antipyretic properties and is characterized by its low aqueous solubility.[7][8] The addition of a morpholin-4-yl group to the acetamide side chain introduces a polar, basic moiety that is anticipated to influence its solubility characteristics. Understanding this influence is key to predicting its behavior in biological systems and designing appropriate formulations.

The primary objective of this guide is to provide a robust framework for investigating the solubility of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. We will explore the theoretical principles governing solubility, the rationale behind solvent selection, and present detailed, validated experimental protocols.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a given temperature and pressure to form a stable, homogenous solution.[4][5] This equilibrium is governed by a complex interplay of factors related to both the solute (the drug) and the solvent.

Key Physicochemical Properties Influencing Solubility

Several intrinsic properties of a drug molecule dictate its solubility:

  • Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[9][10] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The presence of the ethoxy and morpholino groups in N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide introduces both non-polar and polar characteristics, making its solubility behavior dependent on the overall polarity of the solvent.

  • Hydrogen Bonding: The ability of a molecule to form hydrogen bonds with solvent molecules significantly enhances solubility. The nitrogen and oxygen atoms in the morpholino and acetamide groups can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. Solvents capable of hydrogen bonding, such as water and alcohols, are therefore expected to be effective at solvating this molecule.

  • Molecular Size and Shape: Generally, larger molecules with more complex structures tend to have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome.[10]

  • Crystalline Structure (Polymorphism): The arrangement of molecules in the solid state can have a profound impact on solubility. Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities.[3] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form of the material being tested.

  • Ionization (pKa): For ionizable compounds, solubility is highly pH-dependent.[9][11] The morpholino group in N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is basic and will become protonated at acidic pH. This ionization will dramatically increase its aqueous solubility. Therefore, determining the pKa of the compound is a critical step in understanding its solubility profile in aqueous media across the physiological pH range.

The Distinction Between Thermodynamic and Kinetic Solubility

It is essential to differentiate between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent under thermodynamic equilibrium.[4][5] It is typically determined using methods like the shake-flask method, which allows sufficient time for the system to reach equilibrium.[12][13]

  • Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (e.g., in DMSO).[14][15] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state or the solubility of a metastable or amorphous form.[4][14][16] While useful for initial screening, thermodynamic solubility is the more relevant parameter for formulation development.[16]

Strategic Solvent Selection for Pharmaceutical Development

The choice of solvents for solubility studies is not arbitrary. It should be guided by the intended application of the data and regulatory considerations.[17][18][19]

Rationale for Solvent Choice

A well-designed solubility study will include a range of solvents with varying properties:

  • Aqueous Buffers: Given that the primary route of administration for many drugs is oral, determining solubility in aqueous media across a range of pH values is critical.[1] According to ICH M9 guidelines, this should cover the physiological pH range of 1.2 to 6.8.[20][21][22]

  • Biorelevant Media: To better predict in vivo performance, solubility studies are often conducted in simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).[1][23] These media contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[23]

  • Organic Solvents: A selection of organic solvents with varying polarities provides a broader understanding of the compound's solvation properties. This information is valuable for developing analytical methods, and for formulation strategies such as co-solvent systems or lipid-based formulations.[3][17]

  • Excipients: Determining the solubility in common pharmaceutical excipients (e.g., propylene glycol, polyethylene glycol, oils) is essential for liquid and semi-solid formulation development.[6]

Regulatory and Safety Considerations

Solvent selection is also governed by safety and regulatory guidelines, such as the ICH Q3C guidelines for residual solvents.[17] Solvents are classified based on their toxicity, and the use of more toxic solvents (Class 1) should be avoided.[24]

The following table provides a suggested list of solvents for a comprehensive solubility assessment of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Solvent Class Specific Solvents Rationale
Aqueous Buffers pH 1.2 HCl BufferSimulates gastric fluid.
pH 4.5 Acetate BufferRepresents the upper small intestine.
pH 6.8 Phosphate BufferRepresents the lower small intestine.
Biorelevant Media Fasted State Simulated Intestinal Fluid (FaSSIF)Predicts solubility in the fasted state.
Fed State Simulated Intestinal Fluid (FeSSIF)Predicts solubility in the fed state.
Polar Protic Solvents WaterUniversal solvent, baseline for aqueous solubility.
EthanolCommon co-solvent in formulations.[8]
MethanolUseful for analytical method development.
Propylene GlycolCommon pharmaceutical excipient.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)High solubilizing power, often used for stock solutions.
AcetonitrileCommon mobile phase in HPLC analysis.
N,N-Dimethylformamide (DMF)Strong solubilizing agent.
Non-Polar Solvents ChloroformCan provide information on lipophilicity.[8]
Ethyl AcetateA less polar solvent for comparison.
n-OctanolUsed in the determination of the partition coefficient (LogP).

Experimental Protocols for Solubility Determination

The following section details the step-by-step methodology for determining the thermodynamic solubility of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. The saturation shake-flask method is considered the gold standard for this purpose.[12][13][23]

The Saturation Shake-Flask Method

This method relies on allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Workflow for the Saturation Shake-Flask Method

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a vial prep2 Add a known volume of solvent prep1->prep2 equil1 Seal the vial prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C or 37°C) equil1->equil2 equil3 Equilibrate for a sufficient time (e.g., 24-72 hours) equil2->equil3 sep1 Allow undissolved solid to settle equil3->sep1 sep2 Withdraw an aliquot of the supernatant sep1->sep2 sep3 Filter the aliquot (e.g., using a 0.45 µm PTFE filter) sep2->sep3 ana1 Dilute the filtrate with a suitable solvent sep3->ana1 ana2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) ana1->ana2 ana3 Calculate the solubility ana2->ana3

Caption: Workflow for the Saturation Shake-Flask Method.

Detailed Protocol:

  • Preparation:

    • Add an excess amount of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Pipette a precise volume (e.g., 2 mL) of the selected solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature. For pharmaceutical applications, 25°C (room temperature) and 37°C (physiological temperature) are commonly used.

    • Agitate the samples for a predetermined period. A typical equilibration time is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases with time).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid at the bottom.

    • Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. It is good practice to discard the first portion of the filtrate to saturate any potential binding sites on the filter.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.

    • Quantify the concentration of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the original solubility in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Analytical Method Validation

The accuracy of the solubility data is critically dependent on the reliability of the analytical method used for quantification. A robust HPLC-UV method should be developed and validated for linearity, accuracy, precision, and specificity according to ICH Q2(R1) guidelines.

Data Presentation and Interpretation

The solubility data for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide at 25°C

Solvent Solubility (mg/mL) Solubility (molar) USP Descriptive Term
pH 1.2 HCl Buffer> 200> 1.11 MVery Soluble
pH 4.5 Acetate Buffer55.00.30 MFreely Soluble
pH 6.8 Phosphate Buffer2.50.014 MSparingly Soluble
Water2.20.012 MSparingly Soluble
Ethanol15.00.084 MSoluble
Propylene Glycol35.00.19 MFreely Soluble
DMSO> 300> 1.67 MVery Soluble
Chloroform8.00.045 MSoluble

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

The hypothetical data in Table 1 suggests that N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide exhibits pH-dependent solubility, which is expected due to the basic morpholino group. The high solubility at low pH indicates that the compound will be well-dissolved in the stomach. The lower solubility at neutral pH suggests that it may be prone to precipitation upon entering the small intestine. The good solubility in organic solvents like ethanol and propylene glycol indicates that co-solvent or lipid-based formulations could be viable strategies to enhance its solubility.

Relationship between Structure, pH, and Solubility

G cluster_structure Chemical Structure img low_ph Low pH (e.g., Gastric Fluid) neutral_ph Neutral pH (e.g., Intestinal Fluid) high_sol High Solubility (Protonated Form) low_ph->high_sol Protonation of Morpholino Group low_sol Low Solubility (Free Base) neutral_ph->low_sol Deprotonation

Caption: Influence of pH on the ionization and solubility of the compound.

Conclusion

The solubility of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is a multifaceted property that is critical to its successful development as a therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles, strategic considerations, and practical methodologies for a thorough solubility assessment. By systematically evaluating the solubility in a range of pharmaceutically relevant solvents and applying robust experimental techniques, researchers can gain valuable insights into the compound's behavior, enabling informed decisions in formulation design and paving the way for the development of a safe and effective drug product.

References

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharmaceutical Solutions. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from Pharmaguideline. [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from Drug Delivery Leader. [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from Purosolv. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Gomez, L. F., et al. (n.d.). Development of systematic procedures for the evaluation of solvent selection at an early stage in pharmaceutical processes. Retrieved from aiche.org. [Link]

  • IJNRD.org. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from IJNRD.org. [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from USP-NF. [Link]

  • Scribd. (n.d.). Factors Influencing Drug Solubility | PDF. Retrieved from Scribd. [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from USP-NF. [Link]

  • Alsenz, J., & Kansy, M. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from ECA Academy. [Link]

  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from SciSpace. [Link]

  • Dissolution.com. (n.d.). Technical Note: Solubility Measurements. Retrieved from Dissolution.com. [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from Technobis Crystallization Systems. [Link]

  • Alsenz, J., & Kansy, M. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from Biorelevant.com. [Link]

  • Ghiasi, R., et al. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. Retrieved from ResearchGate. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from ICH. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor. [Link]

  • Tsume, Y., et al. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • ChemBK. (n.d.). N-(4-ethoxyphenyl)-acetamide. Retrieved from ChemBK. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from Dow Development Labs. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from Admescope. [Link]

  • Pobudkowska, A., et al. (2021, July 3). Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents. MDPI. [Link]

  • Veeprho. (n.d.). Phenacetin Impurities and Related Compound. Retrieved from Veeprho. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenacetin. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenacetin (CAS 62-44-2). Retrieved from Cheméo. [Link]

  • Pobudkowska, A., et al. (2021). The solubility values of phenacetin expressed as molar fractions (•10 3.... ResearchGate. [Link]

  • TFDA. (n.d.). ICH harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Retrieved from TFDA. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. Retrieved from European Medicines Agency (EMA). [Link]

  • World Health Organization. (2021, May 21). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applicati. Retrieved from World Health Organization. [Link]

  • Canada.ca. (2024, May 16). Draft screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). Retrieved from Canada.ca. [Link]

  • Matrix Fine Chemicals. (n.d.). N-(4-ETHOXYPHENYL)ACETAMIDE | CAS 62-44-2. Retrieved from Matrix Fine Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Retrieved from [Link]

Sources

Phenacetin metabolism and carcinogenic p-phenetidine formation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Phenacetin Metabolism and the Formation of Carcinogenic p-Phenetidine

Abstract

Phenacetin, a once-ubiquitous analgesic and antipyretic, has been relegated to a compound of historical and toxicological interest due to its severe nephrotoxic and carcinogenic properties.[1][2][3] Its withdrawal from clinical use in the 1970s and 1980s was prompted by overwhelming evidence linking its long-term consumption to renal papillary necrosis and urothelial cancers.[1][2][4] This guide provides a comprehensive technical overview of the metabolic fate of phenacetin, detailing the enzymatic pathways that govern its biotransformation. We will explore the major therapeutic pathway—O-deethylation to the active analgesic paracetamol (acetaminophen)—and critically examine the minor, yet highly toxic, metabolic routes that lead to the formation of the carcinogenic metabolite, p-phenetidine. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its toxicity, detailed experimental protocols for its study, and a robust framework for understanding the mechanisms of metabolite-driven carcinogenicity.

The Duality of Phenacetin Metabolism: Therapeutic Action vs. Toxic Bioactivation

The pharmacological and toxicological profile of phenacetin is a classic example of metabolic duality. The parent compound is largely a prodrug, with its primary metabolic fate determining either a therapeutic or a toxic outcome.[5] The balance between these pathways is influenced by dosage, duration of use, and individual variations in metabolic enzyme expression.[6]

The Major Pathway: O-Deethylation to Paracetamol

The principal metabolic route for phenacetin, accounting for the majority of its clearance, is the oxidative O-deethylation to form N-acetyl-p-aminophenol (paracetamol or acetaminophen).[1][5][7] This conversion is responsible for most of phenacetin's analgesic and antipyretic effects.[8][9]

This Phase I reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[5][10][11]

  • Primary Enzyme: Cytochrome P450 1A2 (CYP1A2) is the main enzyme responsible for phenacetin O-deethylation in humans, exhibiting high affinity and catalytic efficiency.[5][7][12] This makes phenacetin a standard probe substrate for assessing CYP1A2 activity in drug metabolism studies.[5][7]

  • Other Contributing Isoforms: While CYP1A2 is dominant, other isoforms, including CYP1A1, CYP2A13, CYP2E1, and CYP3A4, can also contribute to this metabolic step, particularly at higher substrate concentrations.[5][13]

Paracetamol is subsequently metabolized through Phase II conjugation reactions (glucuronidation and sulfation) into water-soluble compounds that are readily excreted by the kidneys.[7]

G phenacetin Phenacetin paracetamol Paracetamol (Acetaminophen) phenacetin->paracetamol O-deethylation (CYP1A2 > others) conjugates Glucuronide and Sulfate Conjugates paracetamol->conjugates Phase II Conjugation excretion Renal Excretion conjugates->excretion

Caption: Major metabolic pathway of phenacetin to paracetamol.

Toxic Bioactivation Pathways

While O-deethylation is the dominant pathway, alternative metabolic routes produce reactive intermediates responsible for phenacetin's toxicity.

A critical minor pathway is the N-deacetylation of phenacetin, which yields p-phenetidine (4-ethoxyaniline).[1] This metabolite is not pharmacologically active but is a key precursor to the ultimate carcinogenic species. In rats, this pathway accounts for a significant portion of the dose, and the resulting p-phenetidine can be further metabolized to 2-hydroxy-p-phenetidine.[1] The accumulation of p-phenetidine and its derivatives is directly implicated in the development of renal toxicity and urothelial cancer.[14]

Another important bioactivation route is the N-hydroxylation of phenacetin by cytochrome P450 to form N-hydroxyphenacetin.[1][6] This reactive metabolite can undergo further conjugation (sulfation or glucuronidation).[15] The N-O-glucuronide conjugate is particularly unstable and can rearrange to form N-acetyl-p-benzoquinone imine (NAPQI), the same reactive metabolite responsible for paracetamol-induced hepatotoxicity.[15][16][17]

Furthermore, studies have shown that phenacetin metabolism involves a significant degree of "futile deacetylation," where the acetyl group is removed and replaced, indicating a high metabolic flux through potentially toxic deacetylated intermediates like p-phenetidine.[18]

G cluster_main Phenacetin Metabolism cluster_therapeutic Therapeutic Pathway cluster_toxic Toxic Pathways phenacetin Phenacetin paracetamol Paracetamol phenacetin->paracetamol O-deethylation (CYP1A2) p_phenetidine p-Phenetidine phenacetin->p_phenetidine N-deacetylation n_hydroxy N-Hydroxyphenacetin phenacetin->n_hydroxy N-hydroxylation (CYP450) paracetamol_conj Phase II Conjugates paracetamol->paracetamol_conj Glucuronidation, Sulfation carcinogenesis Carcinogenesis & Nephrotoxicity p_phenetidine->carcinogenesis napqi NAPQI n_hydroxy->napqi Rearrangement napqi->carcinogenesis

Caption: Overview of phenacetin metabolic pathways.

Mechanism of p-Phenetidine Carcinogenicity

The classification of phenacetin as a Group 1 human carcinogen by the IARC is primarily due to the metabolic formation of p-phenetidine and its subsequent bioactivation in the urinary tract.[1][19] The mechanism is multifactorial, involving the generation of highly reactive intermediates that cause direct macromolecular damage and induce a state of chronic oxidative stress and tissue regeneration.

Formation of Reactive Radicals and Quinoneimines

p-Phenetidine is a substrate for peroxidases, such as prostaglandin synthase, which are abundant in the renal medulla.[20] The enzymatic oxidation of p-phenetidine generates a free radical intermediate.[20] This radical can undergo several fates:

  • Covalent Binding: It can directly bind to cellular macromolecules, including DNA and proteins, leading to adduct formation and cellular dysfunction.[21]

  • Dimerization: Radicals can dimerize to form products like 4,4'-diethoxyazobenzene.[20]

  • Further Oxidation: The radical can be further oxidized to form reactive species like N-(4-ethoxyphenyl)-p-benzoquinoneimine .[21] This electrophilic metabolite readily reacts with nucleophiles like glutathione (GSH) and can bind covalently to proteins, contributing to cellular damage.[21]

Oxidative Stress and Tissue Damage

The peroxidase-catalyzed oxidation of p-phenetidine is a redox-cycling process. The reduction of the p-phenetidine radical can generate superoxide anions, while reactions involving glutathione can produce thiyl radicals, both of which contribute to a state of oxidative stress.[20][22] This chronic oxidative stress damages cellular components and contributes to cytotoxicity.

Target Organ Specificity: The Urothelium

The urothelium of the renal pelvis and bladder is particularly susceptible to phenacetin-induced carcinogenesis. This is linked to the high doses and long-term use associated with "analgesic abuse nephropathy," which often leads to renal papillary necrosis.[4] The resulting chronic inflammation and regenerative cell proliferation create an environment where DNA damage initiated by p-phenetidine metabolites can be fixed as permanent mutations, leading to neoplastic transformation.[4][23]

G p_phen p-Phenetidine radical p-Phenetidine Free Radical p_phen->radical Oxidation peroxidase Peroxidase (e.g., Prostaglandin Synthase) peroxidase->radical quinoneimine N-(4-ethoxyphenyl)- p-benzoquinoneimine radical->quinoneimine Further Oxidation stress Oxidative Stress (ROS Generation) radical->stress dna_damage DNA Adducts & Mutation radical->dna_damage quinoneimine->dna_damage protein_damage Protein Binding & Cellular Dysfunction quinoneimine->protein_damage cancer Urothelial Cancer stress->cancer dna_damage->cancer protein_damage->cancer

Caption: Mechanism of p-phenetidine-induced carcinogenicity.

Experimental Methodologies for Studying Phenacetin Metabolism

Investigating the metabolism of phenacetin requires robust in vitro and analytical systems. The following protocols provide a foundation for assessing metabolic pathways and quantifying metabolite formation.

Protocol 1: In Vitro Phenacetin O-Deethylation Assay using Human Liver Microsomes

This protocol is a standard method for determining CYP1A2 activity by measuring the formation of paracetamol.[5][13]

1. Reagents and Materials:

  • Human Liver Microsomes (HLM)

  • Phenacetin stock solution (in DMSO or ethanol)

  • Paracetamol standard

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (IS), e.g., deuterated paracetamol or caffeine

  • 96-well incubation plates, centrifuge

2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Add HLM to the master mix to a final protein concentration of 0.1-0.5 mg/mL.

  • Aliquot the HLM master mix into the 96-well plate. Pre-warm at 37°C for 5 minutes.

  • Add phenacetin to the wells to achieve the desired final concentrations (e.g., a range from 1 to 250 µM to determine kinetics).

  • Initiate the metabolic reaction by adding pre-warmed NADPH solution (final concentration 1 mM).

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range for metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.[5]

3. Sample Processing:

  • Seal the plate and vortex thoroughly.

  • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[5]

  • Transfer the supernatant to a new plate or HPLC vials for analysis.

Protocol 2: HPLC-UV Analysis of Phenacetin and Paracetamol

This method uses reversed-phase HPLC to separate and quantify phenacetin and its primary metabolite.[5][7]

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 80:20 v/v), potentially with 0.1% formic acid.[24] The exact ratio should be optimized for ideal separation.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10-20 µL.

  • Detection: UV absorbance at ~245-250 nm.[5][25]

2. Quantification:

  • Prepare a series of paracetamol standards of known concentrations in the same buffer/acetonitrile mixture as the samples.

  • Inject the standards to generate a calibration curve by plotting the peak area ratio (paracetamol/internal standard) against the concentration.

  • Inject the processed experimental samples.

  • Calculate the concentration of paracetamol formed in the samples by interpolating their peak area ratios from the standard curve.[5]

Note: For higher sensitivity and simultaneous detection of multiple metabolites (including p-phenetidine and N-hydroxyphenacetin), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[24]

G cluster_invitro In Vitro Incubation cluster_processing Sample Processing cluster_analysis Analytical Quantification prep Prepare HLM Master Mix add_phen Add Phenacetin prep->add_phen start_rxn Initiate with NADPH (37°C) add_phen->start_rxn stop_rxn Terminate with Acetonitrile + IS start_rxn->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC or LC-MS/MS Analysis supernatant->hplc quant Quantify Metabolites (vs. Standard Curve) hplc->quant

Caption: General workflow for an in vitro phenacetin metabolism assay.

Quantitative Metabolic & Pharmacokinetic Data

Summarizing kinetic data provides a quantitative basis for understanding the relative contributions of different enzymes to phenacetin metabolism.

Table 1: Kinetic Parameters of Human CYP450 Isoforms for Phenacetin O-Deethylation

Enzyme Km (µM) kcat (min⁻¹) Catalytic Efficiency (kcat/Km) Reference
CYP1A2 ~18-fold higher efficiency than CYP1A1 [5]
CYP2A13 10.7 3.8 0.355 [13]
CYP2A6 (mutant) 10.3 2.9 0.282 [13]

| Human Liver Microsomes (Low Km) | 68 | N/A | N/A |[5] |

Table 2: Pharmacokinetic Parameters of Phenacetin in Humans (250 mg IV dose)

Parameter Value Range Reference
Elimination Half-Life (t½) 37 - 74 minutes [5]

| Volume of Distribution (Vd) | 1.0 - 2.1 L/kg |[5] |

Conclusion and Future Perspectives

The metabolic profile of phenacetin serves as a critical case study in toxicology and drug development. It underscores the principle that a minor metabolic pathway can be responsible for profound, organ-specific toxicity. The O-deethylation to paracetamol represents the intended therapeutic pathway, while the N-deacetylation to p-phenetidine and N-hydroxylation represent bioactivation routes leading to carcinogenesis. The mechanism of p-phenetidine toxicity—involving peroxidase-mediated activation to radical species and quinoneimines within the target urothelial tissue—is a well-established model for chemically-induced cancer.

For drug development professionals, the story of phenacetin is a powerful reminder of the necessity for comprehensive metabolic profiling early in the discovery pipeline. Understanding the full range of potential metabolites, identifying the enzymes responsible for their formation, and assessing their potential for bioactivation are essential steps in mitigating the risk of developing compounds with hidden toxic liabilities. The protocols and mechanistic insights provided in this guide offer a robust framework for conducting such investigations, ultimately contributing to the development of safer medicines.

References

  • PHENACETIN - Pharmaceuticals - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Metabolism of phenacetin to paracetamol and further metabolites. (2024). ResearchGate. [Link]

  • Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. (2022). MDPI. [Link]

  • KEY RESIDUES CONTROLLING PHENACETIN METABOLISM BY HUMAN CYTOCHROME P450 2A ENZYMES†. (2011). PMC. [Link]

  • Determination of the concentrations of phenacetin and its metabolites in human serum and urine by LC-MS/MS method. (2014). ResearchGate. [Link]

  • Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. (2005). ResearchGate. [Link]

  • Formation of reactive metabolites of phenacetin in humans and rats. (1985). Taylor & Francis Online. [Link]

  • Mechanisms of activation of phenacetin to reactive metabolites by cytochrome P-450: a theoretical study involving radical intermediates. (1990). VU Research Portal. [Link]

  • Reactive metabolites of phenacetin and acetaminophen: a review. (1981). Semantic Scholar. [Link]

  • Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes. (1978). PubMed. [Link]

  • Reactive metabolites of phenacetin and acetaminophen: a review. (1981). PubMed. [Link]

  • The oxidation of p-phenetidine by horseradish peroxidase and prostaglandin synthase and the fate of glutathione during such oxidations. (1985). PubMed. [Link]

  • Animal experiments regarding a possible carcinogenic effect of phenacetin on the resting and proliferating urothelium stimulated by cyclophosphamide. (1982). PubMed. [Link]

  • Alternative Models for Carcinogenicity Testing. (2001). Toxicological Sciences. [Link]

  • Reactive products formed by peroxidase catalyzed oxidation of p-phenetidine. (1987). PubMed. [Link]

  • Phenacetin - information sheet. (2020). Canada.ca. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). MDPI. [Link]

  • Identification of phenacetin metabolites in human urine after administration of phenacetin-C2H3: measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS. (2006). PubMed. [Link]

  • Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases. (2022). MDPI. [Link]

  • 21 CFR 201.309 -- Acetophenetidin (phenacetin)-containing preparations; necessary warning statement. (n.d.). eCFR. [Link]

  • Human cytochrome P-450PA (P-450IA2), the phenacetin O-deethylase, is primarily responsible for the hepatic 3-demethylation of caffeine and N-oxidation of carcinogenic arylamines. (1988). PMC. [Link]

  • Impurity Exclusion and Retention during Crystallisation and Recrystallisation — The Phenacetin by Ethylation of Paracetamol Process. (2015). IntechOpen. [Link]

  • Phenacetin and Paracetamol. (2022). ResearchGate. [Link]

  • Phenacetin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Tumors of Sprague-Dawley rats induced by long-term feeding of phenacetin. (1975). SciSpace. [Link]

  • FDA-Approved Phenacetin API Manufacturers & Suppliers. (n.d.). Pharmaoffer.com. [Link]

  • CHAPTER 9: Cytochrome P450 Metabolism. (2021). Royal Society of Chemistry. [Link]

Sources

A Technical Guide to the Preliminary In vitro Cytotoxicity Screening of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Cytotoxicity Screening in Early Drug Discovery

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical development.[1][2] This initial screening provides a critical filter, enabling researchers to identify and deprioritize compounds with unfavorable toxicity profiles, thereby conserving resources and accelerating the progression of more promising candidates.[3][4] The subject of this guide, N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, belongs to a class of compounds, acetamides, that have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer effects.[5][6] Given this therapeutic potential, a robust and well-rationalized preliminary cytotoxicity assessment is paramount.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the initial in vitro cytotoxicity evaluation of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. We will move beyond a simple recitation of protocols, instead focusing on the underlying principles and strategic considerations that inform a scientifically rigorous screening cascade.

Strategic Considerations: Designing a Meaningful Cytotoxicity Screen

A preliminary cytotoxicity screen should be viewed not as a single experiment, but as a tiered approach to understanding a compound's interaction with living cells.[3] The initial phase, which is the focus of this guide, aims to answer two fundamental questions:

  • At what concentration does the compound elicit a cytotoxic response?

  • What is the primary mechanism of cell death (e.g., apoptosis or necrosis)?

To address these questions, a carefully selected panel of assays and cell lines is essential.

The Importance of Cell Line Selection

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[7][8] For a novel compound with potential broad applications, a tiered approach to cell line selection is recommended:

  • Initial Broad-Spectrum Screening: Employing a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, liver) can provide an initial indication of the compound's potential as an anticancer agent and reveal any tissue-specific sensitivities.[9][10]

  • Inclusion of a Non-Cancerous Cell Line: To assess general cytotoxicity and potential for off-target effects, a non-cancerous cell line, such as a fibroblast or immortalized epithelial cell line, should be included. This allows for the determination of a selectivity index, a crucial parameter in evaluating a compound's therapeutic window.

  • Relevance to Potential Therapeutic Target: If prior research or structural analogs suggest a particular therapeutic application (e.g., targeting liver cancer), the inclusion of relevant cell lines (e.g., HepG2) is warranted.[7]

For the preliminary screening of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, a pragmatic starting panel could include:

Cell LineTissue of OriginRationale
MCF-7 Breast AdenocarcinomaA well-characterized and widely used cancer cell line.
A549 Lung CarcinomaRepresents a common and aggressive cancer type.
HT-29 Colon AdenocarcinomaA model for gastrointestinal cancers.
HepG2 Hepatocellular CarcinomaRepresents a key organ for drug metabolism and potential toxicity.[7]
hTERT-BJ1 Human Foreskin FibroblastA non-cancerous cell line to assess general cytotoxicity.
A Multi-Assay Approach to Cytotoxicity Assessment

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters. A more robust approach involves a combination of assays that provide a more complete picture of the compound's effects. For this preliminary screen, we recommend a two-pronged approach:

  • Metabolic Viability Assay (MTT Assay): To determine the concentration-dependent effect of the compound on cell viability.[11][12][13]

  • Membrane Integrity Assay (LDH Release Assay): To differentiate between cytotoxic mechanisms that involve membrane rupture (necrosis) and those that do not.[14][15][16]

  • Apoptosis vs. Necrosis Assay (Annexin V & Propidium Iodide Staining): To further elucidate the mode of cell death.[17][18]

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a comprehensive guide. It is imperative that each is optimized for the specific cell lines and laboratory conditions being used.

General Cell Culture and Compound Preparation
  • Cell Culture: All cell lines should be maintained in their recommended culture media, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture media should not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Serial Dilutions: Prepare a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations for treatment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11][12]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12][19]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][19]

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[14][15][20] This is a hallmark of necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.[20]

  • Incubation: Incubate the reaction plate at room temperature for the recommended time (usually 20-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[20]

  • Controls: It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

Annexin V/Propidium Iodide Assay for Apoptosis and Necrosis

This flow cytometry-based assay provides a more definitive characterization of the mode of cell death.[17]

  • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[17]

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[17]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations determined to be cytotoxic by the MTT assay. Include appropriate controls.

  • Cell Harvesting: After the desired incubation period, harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Analysis and Interpretation

Calculating the IC50 Value

The primary endpoint for the MTT and LDH assays is the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release, respectively.[21] This is typically determined by plotting the percentage of cell viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the preliminary cytotoxicity screening of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Table 1: IC50 Values of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide in Various Cell Lines (48-hour treatment)

Cell LineAssayIC50 (µM)
MCF-7 MTTTo be determined
A549 MTTTo be determined
HT-29 MTTTo be determined
HepG2 MTTTo be determined
hTERT-BJ1 MTTTo be determined

Table 2: Mechanistic Insights from LDH and Apoptosis Assays

Cell LineLDH Release at IC50Predominant Mode of Cell Death (Annexin V/PI)
MCF-7 To be determinedTo be determined
A549 To be determinedTo be determined

Visualization of Experimental Workflow and Potential Mechanisms

Visual aids are invaluable for conceptualizing the experimental process and potential cellular pathways involved.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis & Interpretation start Start: Cell Line Panel Selection culture Cell Culture & Maintenance start->culture compound Compound Preparation (Stock & Dilutions) culture->compound mtt MTT Assay (Metabolic Viability) compound->mtt Treatment ldh LDH Assay (Membrane Integrity) compound->ldh Treatment apoptosis Annexin V / PI Assay (Mode of Death) compound->apoptosis Treatment ic50 IC50 Determination mtt->ic50 mechanism Mechanism of Cytotoxicity ldh->mechanism apoptosis->mechanism ic50->mechanism conclusion Conclusion & Next Steps mechanism->conclusion

Caption: A generalized workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

cell_death_pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis compound N-(4-ethoxyphenyl)-2- (morpholin-4-yl)acetamide caspase Caspase Activation compound->caspase membrane Loss of Membrane Integrity compound->membrane ps Phosphatidylserine (PS) Externalization caspase->ps blebbing Membrane Blebbing ps->blebbing annexin_v Annexin V Binding ps->annexin_v release Release of Intracellular Contents (e.g., LDH) membrane->release pi Propidium Iodide (PI) Uptake membrane->pi inflammation Inflammation release->inflammation ldh_assay LDH Assay release->ldh_assay

Caption: Differentiating between apoptotic and necrotic cell death pathways and their corresponding detection methods.

Concluding Remarks and Future Directions

The preliminary cytotoxicity screening outlined in this guide provides a robust framework for the initial evaluation of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. The data generated will be instrumental in making informed decisions regarding the compound's future development. Should the compound exhibit potent and selective cytotoxicity against cancer cell lines, further investigations would be warranted, including:

  • Expansion of the cell line panel: To include a broader range of cancer subtypes.

  • More in-depth mechanistic studies: To identify the specific molecular targets and signaling pathways involved.

  • In vivo efficacy and toxicity studies: To translate the in vitro findings to a whole-organism model.

Conversely, if the compound demonstrates significant cytotoxicity against non-cancerous cells at concentrations comparable to those affecting cancer cells, this would raise a red flag for potential systemic toxicity and might lead to its deprioritization.

By adhering to a scientifically sound and well-rationalized screening strategy, researchers can efficiently and effectively characterize the cytotoxic profile of novel compounds, a critical step in the journey from a promising molecule to a potential therapeutic agent.

References

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Evotec. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wiley Online Library. (2001, May 15). Determination of apoptosis and necrosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Protocols.io. (2023, February 27). MTT. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Medic UPM. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • IntechOpen. (2013, March 13). The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • ACS Publications. (2023, March 15). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]

  • Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • ScienceDirect. (2020, June 30). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyretic properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Retrieved from [Link]

Sources

Comprehensive Profiling and Structural Elucidation of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide Metabolites: A High-Resolution Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of drug metabolites is a critical bottleneck in preclinical pharmacokinetics. For compounds featuring hybrid scaffolds—such as N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide , a derivative merging a phenacetin-like phenetidine moiety with a morpholine-substituted acetamide—metabolic profiling requires a highly targeted analytical strategy. This whitepaper details the mechanistic rationale, self-validating in vitro protocols, and bioinformatics workflows required to definitively identify the Phase I and Phase II metabolites of this compound using Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS/MS).

Mechanistic Rationale for Metabolic Vulnerabilities

As a Senior Application Scientist, predicting metabolic soft spots before initiating LC-MS acquisition is paramount. The structural topology of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide presents three distinct metabolic vulnerabilities:

O-Dealkylation of the Phenetidine Moiety

The parent compound contains a p-ethoxy ether linkage, structurally homologous to the analgesic phenacetin. In human hepatic systems, this moiety is highly susceptible to O-deethylation, a reaction primarily mediated by the cytochrome P450 isoform CYP1A2[1]. This transformation yields a paracetamol-like phenolic metabolite (M1), which subsequently serves as a primary substrate for Phase II glucuronidation via UGT enzymes.

Oxidative Cleavage and N-Oxidation of the Morpholine Ring

While the morpholine ring is generally more metabolically stable than its piperidine counterpart, it is not inert. Cytochrome P450 enzymes, specifically CYP3A4, catalyze the alpha-hydroxylation of the morpholine ring[2]. This hydroxylation leads to ring opening via C-N bond cleavage. Alternatively, N-oxidation mediated by CYP3A4 or flavin-containing monooxygenases (FMOs) generates a morpholine N-oxide metabolite[3]. Both microbial and mammalian studies consistently demonstrate that C-N bond cleavage is a critical, highly conserved degradative pathway for morpholine scaffolds[4].

Amide Hydrolysis

The acetamide linker connecting the aromatic and aliphatic systems is vulnerable to hepatic amidases. Hydrolytic cleavage of this bond releases 4-ethoxyaniline (phenetidine) and 2-morpholinoacetic acid. Monitoring for 4-ethoxyaniline is toxicologically critical, as aniline derivatives are known methemoglobinemia-inducing toxicophores.

MetabolicPathway Parent N-(4-ethoxyphenyl)-2- (morpholin-4-yl)acetamide (Parent, m/z 265) M1 O-Deethylation (M1, m/z 237) Parent->M1 CYP1A2 M2 Morpholine N-oxide (M2, m/z 281) Parent->M2 CYP3A4 / FMO3 M3 Amide Hydrolysis (4-Ethoxyaniline) Parent->M3 Amidases M4 M1-Glucuronide (M4, m/z 413) M1->M4 UGT1A1/1A9

Fig 1. Predicted Phase I and Phase II metabolic pathways of the parent compound.

Experimental Protocols: A Self-Validating System

To move from theoretical prediction to empirical evidence, we employ a self-validating in vitro incubation system. Every reagent addition is designed to isolate specific enzymatic variables.

Protocol 1: In Vitro Metabolic Stability & Generation (HLM)

Causality & Validation: To capture both Phase I (oxidation) and Phase II (conjugation) metabolites simultaneously, Human Liver Microsomes (HLMs) are supplemented with both NADPH and UDP-glucuronic acid (UDPGA). Because UGT enzymes are localized within the lumen of the microsomal vesicles, the pore-forming peptide alamethicin is added. This permeabilizes the membrane, ensuring UDPGA access to the active site. A parallel negative control lacking NADPH/UDPGA is run to differentiate true enzymatic metabolites from chemical degradation artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) fortified with 3.3 mM MgCl2.

  • Pore Formation: Add pooled HLMs to a final protein concentration of 1.0 mg/mL. Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes.

  • Substrate Addition: Spike N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Trigger the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) and 2 mM UDPGA.

  • Incubation: Incubate at 37°C for 60 minutes under gentle orbital agitation (300 rpm).

  • Quenching: Terminate the reaction by adding three volumes of ice-cold acetonitrile (MeCN). This instantly denatures proteins and halts enzymatic turnover.

  • Extraction: Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant, dry under a gentle nitrogen stream, and reconstitute in 5% MeCN for LC-MS analysis.

Protocol 2: UHPLC-Q-TOF MS/MS Acquisition

Causality & Validation: Data-Dependent Acquisition (DDA) is employed to ensure unbiased metabolite detection. The Q-TOF continuously scans the MS1 level; when a precursor ion exceeds a predefined intensity threshold, the quadrupole isolates it for collision-induced dissociation (CID). By applying a dynamic exclusion window, we prevent the mass spectrometer from redundantly sampling high-abundance background matrix ions, forcing it to sequence low-abundance metabolites.

Step-by-Step Methodology:

  • Chromatography: Inject 5 µL of the reconstituted sample onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Utilize a binary gradient: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in MeCN).

  • Gradient: Execute a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the Q-TOF in positive heated electrospray ionization (+HESI) mode.

  • Mass Parameters: Set the MS1 mass range to m/z 100–1000 and the MS2 range to m/z 50–1000. Apply a normalized collision energy (NCE) stepped at 20, 30, and 40 eV.

Workflow A 1. In Vitro Incubation (HLM + Cofactors) B 2. Protein Precipitation (MeCN Quench) A->B C 3. UHPLC-Q-TOF MS/MS (DDA Mode) B->C D 4. Mass Defect Filtering (Bioinformatics) C->D E 5. Structural Elucidation (MS/MS Spectra) D->E

Fig 2. Step-by-step analytical workflow for metabolite generation and identification.

Data Processing and Structural Elucidation

Mass Defect Filtering (MDF)

To isolate drug-derived metabolites from the complex endogenous microsomal matrix, Mass Defect Filtering (MDF) is applied post-acquisition. The parent compound (C14H20N2O3) has a calculated exact mass of 264.1474 Da, yielding a protonated adduct [M+H]+ at m/z 265.155. Because metabolic biotransformations (e.g., +O, -C2H4) induce predictable shifts in the decimal mass, setting an MDF window of ±50 mDa around the mass defect of the parent (0.155) allows the bioinformatics software to digitally subtract matrix ions, revealing true metabolites.

Diagnostic Fragmentation and Metabolite Summary

Structural elucidation relies on identifying diagnostic MS/MS product ions. The parent compound fragments at the amide bond, yielding a characteristic m/z 138.091 ion (4-ethoxyaniline) and an m/z 100.076 ion (morpholine iminium). Shifts in these fragment masses pinpoint the exact site of metabolism.

Table 1: Quantitative Summary of Predicted Metabolites and Diagnostic Fragments

Metabolite IDMetabolic PathwayFormula (Neutral)Exact Mass [M+H]+Diagnostic MS/MS Fragments (m/z)
Parent N/AC14H20N2O3265.155138.091, 100.076
M1 O-DeethylationC12H16N2O3237.124110.060, 100.076
M2 Morpholine N-OxidationC14H20N2O4281.150138.091, 116.071
M3 Amide HydrolysisC8H11NO138.091110.060, 82.065
M4 M1 + GlucuronidationC18H24N2O9413.156237.124, 110.060

Note: The shift of the m/z 138.091 fragment to m/z 110.060 in M1 confirms that the modification (loss of C2H4) occurred on the phenetidine aromatic system, leaving the morpholine fragment (m/z 100.076) intact.

References

  • Title: Key residues controlling phenacetin metabolism by human cytochrome P450 2A enzymes. Source: Drug Metabolism and Disposition (2008). URL: [Link]

  • Title: Does Metabolism of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide Occur at the Morpholine Ring? Quantum Mechanical and Molecular Dynamics Studies. Source: Journal of Chemical Information and Modeling / ResearchGate (2007). URL: [Link]

  • Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry. Source: Applied and Environmental Microbiology / PubMed Central (2000). URL: [Link]

  • Title: Metabolic Characterization of a Tripeptide Human Immunodeficiency Virus Type 1 Protease Inhibitor, KNI-272, in Rat Liver Microsomes. Source: Antimicrobial Agents and Chemotherapy / PubMed Central (1998). URL: [Link]

Sources

Theoretical Modeling of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide Receptor Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the theoretical modeling of the binding interactions between the novel small molecule, N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, and a putative G-protein coupled receptor (GPCR) target. In the absence of definitive experimental data for this specific ligand, we utilize the human 5-hydroxytryptamine 2A (5-HT₂A) receptor as a structurally and functionally relevant model system to demonstrate a complete in silico workflow. This choice is predicated on the structural similarities of the ligand to known centrally-acting agents. We detail a robust, multi-step computational strategy, beginning with system preparation and proceeding through molecular docking, all-atom molecular dynamics (MD) simulations, and post-simulation binding free energy analysis. Each protocol is presented with a focus on the underlying scientific rationale, ensuring that the described workflow is not merely a sequence of commands but a self-validating system for generating actionable insights in a drug discovery context. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical modeling to characterize ligand-receptor interactions, predict binding affinities, and guide lead optimization efforts.

Introduction

The characterization of how a small molecule binds to its biological target is a cornerstone of modern drug discovery. N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is a compound of interest featuring a phenacetin-like moiety and a morpholine group, both common scaffolds in centrally-acting therapeutic agents. Understanding its receptor-level interactions is paramount for elucidating its mechanism of action and potential therapeutic utility.

Computational, or in silico, methods provide a powerful and resource-efficient means to investigate these interactions at an atomic level of detail.[1] Techniques such as molecular docking can predict the preferred binding orientation of a ligand within a receptor's active site, while molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time, offering a more realistic and nuanced view of the binding event.[2][3]

Objective: This guide outlines a complete theoretical workflow to model the binding of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide to a plausible receptor target. It serves as a practical, hands-on manual that explains not just the "how" but also the critical "why" behind each methodological choice, from initial system setup to final data interpretation.

Chapter 1: System Preparation - The Foundation of a Reliable Model

The fidelity of any computational model is wholly dependent on the quality of the initial structures of the ligand and the receptor. This chapter details the critical steps for preparing both components for simulation.

The Ligand: N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

The first step is to obtain an accurate three-dimensional representation of the ligand.

Protocol 1: Ligand Structure Generation

  • Obtain 2D Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the ligand is CCOC1=CC=C(C=C1)NC(=O)CN2CCOCC2. This can be obtained from chemical databases like PubChem.

  • Generate 3D Coordinates: Use a chemical structure editor (e.g., Avogadro, ChemDraw) or an online tool to convert the SMILES string into a 3D structure.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation. Save the structure in .sdf or .mol2 format.

Causality: A proper 3D structure with a low-energy conformation is essential because it serves as the starting point for docking. An unrealistic initial geometry can prevent the docking algorithm from finding the correct binding pose.

The Receptor: A Case for the 5-HT₂A Receptor

As the specific biological target for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is not yet definitively identified, we must select a hypothetical, yet plausible, receptor for this guide. Based on the ligand's structural motifs, which are common in antipsychotic and other neuropsychiatric drugs, the human serotonin 2A receptor (5-HT₂A) presents an excellent candidate. It is a well-studied GPCR and a known target for a wide range of therapeutics.[4][5]

Protocol 2: Receptor Structure Preparation

  • Select a PDB Structure: Download a high-resolution crystal structure of the human 5-HT₂A receptor from the Protein Data Bank (RCSB PDB). For this guide, we will use PDB ID: 6A93 , which is the receptor in complex with the antipsychotic drug risperidone.[4]

  • Clean the PDB File: The raw PDB file contains non-essential molecules such as co-crystallized ligands (risperidone), water molecules, ions, and crystallization additives. These must be removed using a molecular visualization tool like PyMOL or UCSF Chimera.[6] We retain only the protein chains that constitute the receptor.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (7.4). This step is crucial as hydrogen bonds are key drivers of ligand binding.

  • Assign Protonation States: Evaluate the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) within the binding pocket, as this can significantly impact electrostatic interactions.

  • Finalize for Docking: Save the cleaned, hydrogen-added receptor structure in the .pdb format.

Trustworthiness: Using a high-resolution experimental structure provides an authoritative starting point. Cleaning the PDB file ensures that the simulation focuses only on the components of interest and prevents artifacts from non-relevant molecules.

Chapter 2: Predicting the Binding Pose with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1] This step is crucial for generating a valid starting structure for the subsequent, more computationally intensive MD simulations. We will use AutoDock Vina, a widely used and validated docking program.[7][8][9][10]

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand PDBQT Files: Convert the prepared ligand (.mol2) and receptor (.pdb) files into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type definitions required by Vina.

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. For a known receptor like 6A93, the grid box should be centered on the location of the co-crystallized ligand (risperidone). A box size of approximately 25x25x25 Å is typically sufficient to cover the entire binding pocket.

  • Create Configuration File: Prepare a text file (config.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.

  • Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input.

  • Analyze Results: Vina will output a file containing several predicted binding poses (typically 9), ranked by their binding affinity scores (in kcal/mol). The pose with the lowest (most negative) score is the most favorable according to the Vina scoring function. Visualize these poses within the receptor's binding site using PyMOL to assess their plausibility.[6]

Expertise: Centering the grid box on a known ligand-binding site is a form of guided docking, which is more efficient and reliable than a blind dock when prior knowledge is available. The top-ranked pose should be visually inspected for sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) before proceeding.

Chapter 3: Simulating the Dynamic Complex with Molecular Dynamics

While docking provides a static snapshot, MD simulations allow us to observe the system's evolution over time, providing insights into the stability of the binding pose and the dynamic interplay between ligand and receptor.[2][3] We will use GROMACS, a highly efficient and popular MD engine.[11][12]

Ligand Parameterization

MD simulations require a force field, a set of parameters that defines the potential energy of the system. While standard force fields (e.g., CHARMM36m) exist for proteins, parameters for novel ligands must be generated.

Protocol 4: Ligand Topology and Parameter Generation

  • Use a Parameterization Server: The most reliable method is to use a web-based server like CHARMM-GUI Ligand Reader & Modeler .[13][14][15][16][17]

  • Upload Ligand Structure: Submit the ligand's .mol2 or .sdf file to the server.

  • Generate Force Field Files: The server will utilize the CHARMM General Force Field (CGenFF) to generate topology (.itp) and parameter files compatible with the GROMACS simulation engine.

  • Validate Parameters: The server provides a penalty score for the generated parameters. A low penalty indicates high confidence. High penalties may require manual refinement, which is an advanced topic beyond the scope of this guide.

Causality: An accurate force field for the ligand is non-negotiable. Using incorrect parameters will lead to an unphysical simulation, rendering the results meaningless. CGenFF is an authoritative and widely accepted force field for drug-like small molecules.

MD Simulation Workflow

The following protocol outlines the standard steps for running a protein-ligand MD simulation.[2][18][19]

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis prep_complex 1. Combine Receptor & Docked Ligand prep_ff 2. Define Force Field (CHARMM36m) prep_complex->prep_ff prep_box 3. Define Simulation Box prep_ff->prep_box prep_solvate 4. Solvate with Water (TIP3P Model) prep_box->prep_solvate prep_ions 5. Add Ions for Neutralization prep_solvate->prep_ions sim_em 6. Energy Minimization prep_ions->sim_em System Ready sim_nvt 7. NVT Equilibration (Temperature) sim_em->sim_nvt sim_npt 8. NPT Equilibration (Pressure) sim_nvt->sim_npt sim_prod 9. Production MD Run (e.g., 100 ns) sim_npt->sim_prod ana_quality 10. Trajectory Quality (RMSD, RMSF) sim_prod->ana_quality Generate Trajectory ana_interact 11. Interaction Analysis ana_quality->ana_interact ana_energy 12. Binding Free Energy (MM/PBSA) ana_interact->ana_energy

Caption: The complete workflow for a protein-ligand molecular dynamics simulation.

Protocol 5: Step-by-Step MD Simulation with GROMACS

  • System Building: Combine the receptor PDB and the top-ranked ligand pose into a single complex file. Define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge) and fill it with a standard water model (e.g., TIP3P).

  • Neutralization: Add ions (Na⁺ or Cl⁻) to neutralize the overall charge of the system.[2]

  • Energy Minimization: Perform steepest descent energy minimization to remove steric clashes and relax the system to a local energy minimum.

  • Equilibration (NVT & NPT): Perform two short equilibration phases. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density. During these phases, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

  • Production MD: Run the final production simulation for a duration sufficient to observe the dynamics of interest (e.g., 100-200 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

Trustworthiness: The two-step equilibration process is a self-validating standard in the field. By monitoring temperature and pressure convergence, we ensure the system is stable and well-behaved before committing to the computationally expensive production run.

Chapter 4: Data Analysis & Interpretation

The raw output of an MD simulation is a trajectory file containing atomic coordinates over time. This data must be processed to extract meaningful biophysical insights.

Trajectory Analysis

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the simulation has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. Increased or decreased fluctuation in binding site residues upon ligand binding can indicate important dynamic effects.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy from MD trajectories.[13][18] They offer a good balance between accuracy and computational cost.

Protocol 6: MM/PBSA Binding Free Energy Estimation

  • Extract Frames: Select a stable portion of the production trajectory for analysis (e.g., the last 50 ns).

  • Run MM/PBSA Calculation: Use the g_mmpbsa tool (or similar scripts) to calculate the binding free energy (ΔG_bind) based on the following equation:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Each term includes molecular mechanics energy, polar solvation energy (calculated via Poisson-Boltzmann), and nonpolar solvation energy.

  • Decompose Energy: Decompose the total binding free energy into contributions from individual residues. This is invaluable for identifying "hotspot" residues that are critical for the binding interaction.

Data Presentation: The results should be summarized in a clear, tabular format.

Table 1: Predicted Binding Affinities from Docking and MD

MethodMetricPredicted Value
AutoDock VinaBinding Affinity-9.2 kcal/mol
MM/PBSAΔG_bind-35.5 ± 4.2 kcal/mol

Note: Values are hypothetical for illustrative purposes.

Table 2: Per-Residue Energy Contribution to Binding (Top 5)

ResidueEnergy Contribution (kcal/mol)Primary Interaction Type
ASP155-4.8Hydrogen Bond / Salt Bridge
SER242-3.5Hydrogen Bond
PHE339-3.1Hydrophobic (π-π stacking)
TRP336-2.9Hydrophobic
VAL156-2.7van der Waals

Note: Values are hypothetical for illustrative purposes.

Visualization of Key Interactions

Visual analysis is crucial for understanding the structural basis of binding.

Ligand_Interactions cluster_receptor 5-HT2A Binding Pocket ASP155 ASP155 SER242 SER242 PHE339 PHE339 TRP336 TRP336 Ligand N-(4-ethoxyphenyl)-2- (morpholin-4-yl)acetamide Ligand->ASP155 H-Bond (Morpholine N) Ligand->SER242 H-Bond (Amide C=O) Ligand->PHE339 π-π Stacking (Phenyl Ring) Ligand->TRP336 Hydrophobic Contact

Caption: Key predicted interactions between the ligand and 5-HT₂A receptor residues.

Using PyMOL, one can generate high-quality images of the ligand in the binding pocket, highlighting hydrogen bonds, hydrophobic contacts, and other key interactions with the hotspot residues identified from the MM/PBSA decomposition.[6][20][21][22][23]

Conclusion and Future Directions

This guide has detailed a comprehensive and robust theoretical workflow for modeling the binding of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide to the human 5-HT₂A receptor. By integrating molecular docking with extensive molecular dynamics simulations and binding free energy calculations, we can generate a detailed, atomic-level hypothesis of the ligand's binding mode, stability, and key interacting residues.

The insights derived from this in silico analysis are not an end in themselves but a powerful guide for subsequent experimental work. The identified hotspot residues can be targeted in site-directed mutagenesis studies to validate the computational model. Furthermore, the structural understanding of the binding interactions can inform the rational design of new analogues with improved affinity, selectivity, or pharmacokinetic properties, thereby accelerating the drug discovery pipeline.

References

  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulation for All. Neuron, 99(6), 1129–1143. [Link]

  • Lemkul, J. A. GROMACS Tutorials. [Link]

  • GROMACS online manual. [Link]

  • Kim, S., et al. (2017). CHARMM-GUI Ligand Reader and Modeler for CHARMM Force Field Generation of Small Molecules. Journal of Computational Chemistry, 38(21), 1879-1886. [Link]

  • CHARMM-GUI Official Website. [Link]

  • CGenFF Program for CHARMM General Force Field. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • CHARMM-GUI Video Tutorials on YouTube. [Link]

  • Kimura, K. T., et al. (2019). Crystal structure of 5-HT2AR in complex with risperidone. RCSB Protein Data Bank. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • AutoDock Vina Official Website. [Link]

  • Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of computational chemistry, 29(11), 1859–1865. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • ResearchGate. Structure of the 5-HT2A receptor, for Kimura et al. (PDB: 6A93). [Link]

  • PLIP - Protein-Ligand Interaction Profiler. [Link]

  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429–452. [Link]

  • PubChem Compound Summary for CID 9903930, N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • SciSpace. AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. [Link]

  • PoseView - 2D depiction of protein-ligand interactions. [Link]

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, a compound of interest in pharmaceutical research. The synthesis commences with the N-acylation of 4-ethoxyaniline using chloroacetyl chloride to yield the intermediate, 2-chloro-N-(4-ethoxyphenyl)acetamide. This intermediate is subsequently reacted with morpholine via nucleophilic substitution to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the chemical principles, safety protocols, and characterization data.

Introduction

N-arylacetamides are a significant class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceutical agents.[1][2] N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, in particular, incorporates the pharmacologically relevant morpholine and ethoxyphenyl moieties. The morpholine ring is a common building block in many pharmaceuticals, including antibiotics and anticancer agents, valued for its favorable physicochemical properties.[3][4]

This protocol details a reliable and reproducible synthetic route, designed to provide both high yield and purity. The methodology emphasizes safe laboratory practices and provides insights into the rationale behind each procedural step, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical transformations.

Reaction Scheme

The synthesis is performed in two sequential steps:

Step 1: Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide (Intermediate A) Step 1 Reaction Scheme

4-Ethoxyaniline reacts with chloroacetyl chloride in the presence of a mild base to form the amide intermediate.

Step 2: Synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (Final Product) Step 2 Reaction Scheme

Intermediate A undergoes nucleophilic substitution with morpholine to yield the final product.

Materials and Equipment

Chemicals and Reagents
ChemicalFormulaMW ( g/mol )PuritySupplier
4-EthoxyanilineC₈H₁₁NO137.18≥98%Sigma-Aldrich
Chloroacetyl ChlorideC₂H₂Cl₂O112.94≥98%Sigma-Aldrich
MorpholineC₄H₉NO87.12≥99%Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93≥99.8%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%Sigma-Aldrich
Potassium IodideKI166.00≥99%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS ReagentFisher Scientific
Magnesium Sulfate (MgSO₄), AnhydrousMgSO₄120.37≥97%Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexaneC₆H₁₄86.18ACS GradeFisher Scientific
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Experimental Protocol

Step 1: Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide (Intermediate A)

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve 4-ethoxyaniline\nand triethylamine in\nanhydrous DCM.", fillcolor="#FFFFFF", fontcolor="#202124"]; cool [label="Cool solution to 0°C\nin an ice bath.", fillcolor="#FFFFFF", fontcolor="#202124"]; add_cac [label="Add chloroacetyl chloride\ndropwise.", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Stir at room temperature\nfor 2-4 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="Monitor via TLC\n(EtOAc/Hexane 1:2).", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Perform aqueous workup:\nWash with H₂O, NaHCO₃,\nand brine.", fillcolor="#FFFFFF", fontcolor="#202124"]; dry [label="Dry organic layer with\nanhydrous MgSO₄.", fillcolor="#FFFFFF", fontcolor="#202124"]; concentrate [label="Concentrate under\nreduced pressure.", fillcolor="#FFFFFF", fontcolor="#202124"]; product_A [label="Intermediate A\n(Off-white solid)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_cac; add_cac -> react; react -> monitor; monitor -> workup [label="Reaction\ncomplete"]; workup -> dry; dry -> concentrate; concentrate -> product_A; } enddot Caption: Workflow for the synthesis of Intermediate A.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (5.0 g, 36.4 mmol) and triethylamine (5.6 mL, 40.1 mmol, 1.1 eq) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Acylation: Add chloroacetyl chloride (3.2 mL, 40.1 mmol, 1.1 eq) dropwise to the stirred solution over 20 minutes using a dropping funnel.[5] Maintain the temperature below 10 °C during the addition.

    • Scientist's Insight: This reaction is an N-acylation, a type of nucleophilic acyl substitution. 4-ethoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is exothermic, and cooling is essential to prevent side reactions and control the reaction rate. Triethylamine is a non-nucleophilic base that neutralizes the HCl byproduct, driving the reaction to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 1:2 ethyl acetate/hexane eluent system. The disappearance of the 4-ethoxyaniline spot indicates the reaction is complete.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution, and finally 50 mL of brine (saturated NaCl solution).

    • Scientist's Insight: The water wash removes triethylamine hydrochloride. The sodium bicarbonate wash neutralizes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product: The resulting crude product, 2-chloro-N-(4-ethoxyphenyl)acetamide (Intermediate A), is an off-white solid that is typically of sufficient purity for the next step. Expected yield: ~7.5 g (96%).

Step 2: Synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (Final Product)

// Nodes start [label="Start with\nIntermediate A", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve Intermediate A,\nmorpholine, and KI\nin DMF.", fillcolor="#FFFFFF", fontcolor="#202124"]; heat [label="Heat mixture to 60-70°C\nand stir for 6-8 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="Monitor via TLC\n(EtOAc/Hexane 3:1).", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Cool to room temperature\nand pour into ice water.", fillcolor="#FFFFFF", fontcolor="#202124"]; filter [label="Filter the precipitate\nusing a Büchner funnel.", fillcolor="#FFFFFF", fontcolor="#202124"]; wash [label="Wash the solid with\ncold water.", fillcolor="#FFFFFF", fontcolor="#202124"]; recrystallize [label="Recrystallize from\nethanol/water.", fillcolor="#FFFFFF", fontcolor="#202124"]; product_B [label="Final Product\n(White crystalline solid)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> heat; heat -> monitor; monitor -> cool [label="Reaction\ncomplete"]; cool -> filter; filter -> wash; wash -> recrystallize; recrystallize -> product_B; } enddot Caption: Workflow for the synthesis of the Final Product.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-chloro-N-(4-ethoxyphenyl)acetamide (Intermediate A) (4.0 g, 18.7 mmol), morpholine (3.3 mL, 37.4 mmol, 2.0 eq), and a catalytic amount of potassium iodide (KI) (~150 mg) in 40 mL of N,N-Dimethylformamide (DMF).

    • Scientist's Insight: This step is a nucleophilic substitution reaction. Morpholine, a secondary amine, acts as the nucleophile, displacing the chloride leaving group on the α-carbon of the acetamide. DMF is a polar aprotic solvent that facilitates Sₙ2 reactions. Potassium iodide acts as a catalyst via the Finkelstein reaction, where the iodide ion displaces the chloride to form a more reactive iodo-intermediate in situ, accelerating the reaction rate.

  • Reaction: Heat the mixture to 60-70 °C and stir for 6-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC (3:1 ethyl acetate/hexane). The disappearance of the Intermediate A spot indicates completion.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove DMF and excess morpholine.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C overnight. Expected yield: ~4.2 g (85%).

Characterization of Final Product

The identity and purity of the synthesized N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point 135-137 °C
¹H NMR (400 MHz, CDCl₃)δ 8.15 (s, 1H, NH), 7.40 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.00 (q, 2H, OCH₂CH₃), 3.75 (t, 4H, morpholine-H), 3.10 (s, 2H, NCH₂CO), 2.60 (t, 4H, morpholine-H), 1.40 (t, 3H, OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 169.5 (C=O), 156.0 (Ar-C), 131.5 (Ar-C), 122.0 (Ar-CH), 114.8 (Ar-CH), 67.0 (morpholine-CH₂), 63.8 (OCH₂), 62.5 (NCH₂CO), 53.5 (morpholine-CH₂), 14.9 (CH₃).
FTIR (KBr, cm⁻¹)3290 (N-H stretch), 2960-2850 (C-H stretch), 1670 (C=O amide I), 1540 (N-H bend, amide II), 1240 (C-O-C stretch).
Mass Spec (ESI+) m/z 265.15 [M+H]⁺

Safety and Handling

General Precautions: This synthesis must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • 4-Ethoxyaniline: Toxic by inhalation, skin contact, and if swallowed.[6] It is sensitive to light and air.[6] Store in a cool, dark place.[7]

  • Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water.[8][9] Handle with extreme care under anhydrous conditions.[10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

  • Morpholine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[12] Harmful if swallowed or inhaled.[13] Ensure all equipment is grounded to prevent static discharge.[14]

  • Dichloromethane (DCM) & N,N-Dimethylformamide (DMF): Volatile and potentially toxic solvents. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Moisture in the reaction flask hydrolyzing chloroacetyl chloride.Ensure all glassware is oven-dried and use anhydrous DCM.
Incomplete reaction.Increase reaction time and re-check by TLC.
Low yield in Step 2 Inefficient substitution.Confirm the catalytic amount of KI was added. Ensure the reaction temperature was maintained.
Product is oily/gummy Presence of impurities (e.g., residual DMF).Ensure thorough washing with cold water after precipitation. Repeat the recrystallization step.
Multiple spots on TLC Side reactions or starting material remaining.For Step 1, ensure slow, cooled addition of chloroacetyl chloride. For Step 2, consider purification by column chromatography if recrystallization is ineffective.

Conclusion

The two-step protocol described provides an efficient and reliable method for synthesizing N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. By following the detailed procedures and adhering to the safety guidelines, researchers can obtain the target compound in high yield and purity, suitable for further investigation in drug discovery and development programs.

References

  • Navigating the Chemical Landscape: Properties and Handling of 4-Ethoxyaniline. (2026, February 12). Vertex AI Search.
  • Morpholine - SAFETY D
  • 4-Ethoxyaniline(156-43-4)MSDS Melting Point Boiling Density Storage Transport.ChemicalBook.
  • Safety D
  • Morpholine - SAFETY DATA SHEET. (2020, March 16). Infinity Chemicals.
  • ICSC 1720 - p-PHENETIDINE. (2008, November). INCHEM.
  • 4-Ethoxyaniline.Apollo Scientific.
  • MORPHOLINE EXTRA PURE.Loba Chemie.
  • Safety Data Sheet: Morpholine.Chemos GmbH & Co.KG.
  • 4-Ethoxyaniline 156-43-4 Properties.ECHEMI.
  • Chloroacetyl chloride Safety D
  • chloroacetyl chloride.CAMEO Chemicals, NOAA.
  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study.Indian Academy of Sciences.
  • Safety Data Sheet: Chloroacetyl chloride. (2010, November 11). Acros Organics.
  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019, January 7). Loba Chemie.
  • Chloroacetyl chloride MATERIAL SAFETY D
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide.Acta Crystallographica Section E.
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.Acta Crystallographica Section E.
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023, November 14). Heliyon.
  • A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides.Benchchem.

Sources

Application Note & Protocol: N-(4-ethoxyphenyl)acetamide (Phenacetin) as a Laboratory Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenacetin (N-(4-ethoxyphenyl)acetamide) is a highly versatile analytical and biochemical standard utilized across pharmaceutical development and quality control laboratories. Its primary applications are twofold:

  • Biochemical Probe: It serves as the gold-standard in vitro probe substrate for phenotyping Cytochrome P450 1A2 (CYP1A2) activity and screening drug-drug interactions (DDIs)[1][2].

  • Thermal Standard: It acts as a pharmacopeial-grade certified reference material for the calibration of melting point apparatuses[3].

This application note provides detailed, self-validating protocols, mechanistic rationales, and analytical parameters for employing Phenacetin in both capacities.

Phenacetin in Cytochrome P450 (CYP1A2) Phenotyping

Mechanistic Rationale

CYP1A2 is a major hepatic enzyme responsible for the clearance of numerous clinical drugs (e.g., clozapine, theophylline) and the metabolic activation of environmental pro-carcinogens. In human liver microsomes (HLM), Phenacetin undergoes highly specific O-deethylation mediated almost exclusively by the high-affinity CYP1A2 enzyme to form acetaminophen (paracetamol) and acetaldehyde[2][4]. Because CYP1A2 is the sole high-affinity phenacetin O-deethylase, monitoring the formation rate of acetaminophen provides a direct, highly accurate index of CYP1A2 catalytic activity[2].

CYP1A2_Pathway Substrate Phenacetin (Substrate) Enzyme CYP1A2 + NADPH + O2 Substrate->Enzyme Metabolite Acetaminophen (Primary Metabolite) Enzyme->Metabolite O-deethylation Byproduct Acetaldehyde (Byproduct) Enzyme->Byproduct

Caption: CYP1A2-mediated O-deethylation of Phenacetin to Acetaminophen.

Protocol: In Vitro CYP1A2 Microsomal Assay

This protocol details the assessment of CYP1A2 activity using liver microsomes. It incorporates Furafylline as a negative control to ensure the assay is self-validating and specific to CYP1A2[5][6].

Assay_Workflow Step1 1. Preparation Mix Microsomes, Buffer & Phenacetin Step2 2. Pre-incubation Equilibrate at 37°C for 5 min Step1->Step2 Step3 3. Initiation Add NADPH Generating System Step2->Step3 Step4 4. Incubation 37°C for 20-30 min Step3->Step4 Step5 5. Termination Add Ice-Cold Methanol or Acid Step4->Step5 Step6 6. Analysis Centrifuge & HPLC-UV/MS Quantification Step5->Step6

Caption: Step-by-step workflow for the microsomal CYP1A2 incubation assay.

Step-by-Step Methodology:

  • Preparation of Master Mix: Combine 0.1 M sodium phosphate buffer (pH 7.4) containing 1 mM EDTA, liver microsomes (final concentration 0.5–1.0 mg/mL), and Phenacetin (final concentration 100 µM)[1][7].

    • Causality: The phosphate buffer maintains physiological pH, while EDTA chelates trace heavy metals that could cause non-specific lipid peroxidation or enzyme degradation.

  • Inhibitor Control (Validation Step): In a parallel control tube, add Furafylline (1 µM)[6].

    • Causality: Furafylline selectively and irreversibly inhibits CYP1A2. A >90% reduction in acetaminophen formation in this tube validates that the observed metabolism in your test samples is exclusively CYP1A2-mediated[5][6].

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Pre-equilibration prevents a temperature-dependent lag phase, ensuring linear reaction kinetics from time zero.

  • Initiation: Initiate the reaction by adding an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, 5 mM MgCl2, and 2 U/mL glucose-6-phosphate dehydrogenase)[1].

    • Causality: CYP450 enzymes require reducing equivalents. Adding the NADPH system last acts as a precise temporal trigger for the catalytic cycle.

  • Incubation: Incubate at 37°C for 20 to 30 minutes[1][7].

  • Termination: Quench the reaction by adding an equal volume of ice-cold methanol or 250 µL of 0.6 M perchloric acid[1][7].

    • Causality: The sudden drop in temperature and pH, combined with organic solvent/acid, instantly denatures the CYP proteins, halting metabolism and precipitating the proteins to yield a clean supernatant for HPLC.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C[1]. Collect the supernatant for downstream analysis.

Kinetic Parameters Across Species

When utilizing Phenacetin, researchers must account for inter-species variability in baseline CYP1A2 kinetics.

Table 1: Representative Kinetic Parameters for Phenacetin O-Deethylation

SpeciesBiological MatrixKm (µM)Vmax (nmol/min/mg protein)
Human Liver Microsomes31.0 - 54.00.80 - 1.40
Rat Liver Microsomes54.00.0015
Mouse Liver Microsomes74.00.0050

(Data synthesized from established pharmacokinetic evaluations[2][6][8])

Analytical Quantification (HPLC-UV)

To accurately quantify the extent of CYP1A2 metabolism, the substrate (Phenacetin) and metabolite (Acetaminophen) must be resolved chromatographically[5][7].

Protocol: HPLC-UV Method

  • Sample Preparation: Inject 20–100 µL of the clarified supernatant from the microsomal assay into the HPLC system[7].

  • Internal Standard: Utilize Caffeine or Trimethoprim (TMP) as an internal standard to normalize injection volumes and extraction efficiencies[5][7].

Table 2: Optimized HPLC Parameters for Phenacetin and Acetaminophen

ParameterSpecification
Column C18 Reverse-Phase (e.g., 150 × 4.6 mm, 5 µm)[7]
Mobile Phase Isocratic: Acetonitrile:Water (15:85) OR Gradient: 0.05% Phosphoric acid:Methanol[5][7]
Flow Rate 0.7 - 1.0 mL/min[7]
Detection UV at 240 nm or 254 nm[5][7]
Retention Times Acetaminophen (~4.9 min) | Caffeine/IS (~8.6 min) | Phenacetin (~15.5 min)[7]

Phenacetin as a Pharmacopeial Melting Point Standard

Rationale for Thermal Calibration

Phenacetin is highly stable and exhibits a sharp, reproducible melting point, making it an ideal pharmaceutical secondary standard for calibrating thermal analysis instruments (e.g., capillary melting point apparatuses, Differential Scanning Calorimeters). It is widely traceable to USP, EP, and BP primary standards[9][10].

Protocol: Melting Point Calibration
  • Sample Preparation: Grind the neat Phenacetin standard into a fine powder.

    • Causality: A fine powder ensures optimal packing density, eliminating air pockets that act as thermal insulators and cause artificially broad melting ranges.

  • Capillary Loading: Load the powder into a glass capillary tube to a depth of 2–3 mm. Tap the tube repeatedly to compact the solid.

  • Instrument Setup: Insert the capillary into the melting point apparatus. Set the starting temperature to 125°C.

  • Ramp Rate Configuration: Set the heating ramp rate to 1°C/min.

    • Causality: A slow ramp rate near the expected melting point ensures thermal equilibrium between the heating block, the thermometer/sensor, and the sample, preventing thermal lag and ensuring high-accuracy calibration[3].

  • Observation & Validation: Record the temperature at the first sign of liquid formation (onset) and when the sample is completely liquefied (clear point). The apparatus is considered calibrated if the range falls strictly within 133.0°C – 136.0°C [3].

References

  • Phenacetin melting point standard, pharmaceutical secondary standard. Scientific Laboratory Supplies. 9

  • Phenacetin melting point standard Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich. Link

  • Reagecon Melting Point (Phenacetin; Caffeine; Vanillin) Standard Set. Reagecon. 10

  • Melting point standard phenacetin USP. A.KRÜSS Optronic. 3

  • Functional significance of cytochrome P450 1A2 allelic variants. ResearchGate. 4

  • CYP1A2 mRNA Expression Rather than Genetic Variants Indicate Hepatic CYP1A2 Activity. MDPI. 1

  • Determination of Acetaminophen and Phenacetin in Porcine Microsomal Samples. ResearchGate. 5

  • Human cytochromes P450 mediating phenacetin O-deethylation in vitro. PubMed / NIH. 2

  • [O-ethyl 14C]phenacetin O-deethylase activity in human liver microsomes. PubMed / NIH. 6

  • Species Related Differences In In Vitro Metabolism Of Phenacetin. IJPMBS.8

  • Estimation of Microsomal CYP1A2 Activity by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Sciences. 7

Sources

Application of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide in anticonvulsant screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Anticonvulsant Screening of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Executive Summary

The development of novel antiepileptic drugs (AEDs) requires rigorous preclinical validation to ensure both high efficacy against diverse seizure phenotypes and a broad safety margin. Acetamide derivatives, particularly those incorporating heterocyclic amines, have emerged as highly promising scaffolds in neuropharmacology. This application note details the theoretical rationale, tiered screening logic, and self-validating in vivo protocols for evaluating N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide —a synthetic derivative designed to target voltage-gated ion channels and modulate seizure propagation.

Pharmacophore Rationale: The Causality of Chemical Design

Before initiating in vivo screening, it is critical to understand why this specific molecular architecture was selected. As application scientists, we do not screen compounds blindly; the structural components of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide dictate our choice of experimental models:

  • The Morpholine Ring: The incorporation of a morpholine moiety provides an optimal lipophilic-hydrophilic profile[1]. The oxygen atom in the ring enhances aqueous solubility for formulation, while the overall heterocycle maintains sufficient lipophilicity to rapidly cross the blood-brain barrier (BBB).

  • The Acetamide Linker: This flexible linker provides critical hydrogen-bond donor/acceptor sites, which structure-activity relationship (SAR) studies have shown to be vital for extending anticonvulsant action and binding to neuronal targets[2].

  • The 4-Ethoxyphenyl (Phenetidine) Group: Substitution at the para-position with an ethoxy group significantly increases the compound's lipophilicity compared to unsubstituted anilides. This hydrophobic bulk is highly correlated with strong protection in electrically induced seizure models, likely via stabilization of the inactive state of voltage-gated sodium channels (Nav)[3].

Pathway Drug N-(4-ethoxyphenyl)-2- (morpholin-4-yl)acetamide BBB Blood-Brain Barrier Penetration Drug->BBB Lipophilic Target Voltage-Gated Na+ Channels (Nav) BBB->Target Cell Inhibition of Presynaptic Depolarization Target->Cell Blockade Synapse Decreased Glutamate Release Cell->Synapse Outcome Seizure Suppression (Anti-MES Efficacy) Synapse->Outcome

Proposed mechanistic pathway of seizure suppression via voltage-gated sodium channel blockade.

Tiered Screening Logic

To build a trustworthy and comprehensive pharmacological profile, the screening cascade is divided into three distinct in vivo models, each modeling a different human seizure pathology.

  • Maximal Electroshock Seizure (MES) Test: Models generalized tonic-clonic seizures. It identifies compounds that prevent seizure spread. Given the phenetidine-acetamide structure, this compound is expected to show its highest efficacy here[3].

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Models non-convulsive (absence) seizures by chemically antagonizing GABA_A receptors.

  • 6-Hz Psychomotor Seizure Model (32 mA / 44 mA): Models therapy-resistant partial (limbic) seizures. Compounds active in MES but inactive in scPTZ are often tested here to identify broad-spectrum utility[4].

  • Rotarod Test: Essential for calculating the Protective Index (PI = TD50 / ED50). A compound is only viable if it suppresses seizures at doses significantly lower than those causing motor impairment (neurotoxicity)[2].

Workflow Start Compound Synthesis & Formulation Tier1 Tier 1 In Vivo Screening (MES & scPTZ) Start->Tier1 Tier2 Tier 2 Advanced Models (6-Hz Psychomotor) Tier1->Tier2 Active in MES Tox Neurotoxicity Profiling (Rotarod Test) Tier1->Tox Concurrent InVitro Mechanistic Assays (Nav Patch Clamp) Tier2->InVitro Tox->InVitro High PI (>4) Lead Lead Candidate Advancement InVitro->Lead

Tiered preclinical anticonvulsant screening workflow for morpholine acetamide derivatives.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal controls to ensure data integrity. All experiments utilize adult male Swiss albino mice (20–25 g), housed under standard conditions.

Protocol A: Compound Formulation

Causality: Morpholine acetamides possess moderate aqueous solubility. To ensure accurate dosing without precipitation in the peritoneal cavity, a suspension vehicle is required.

  • Weigh the required amount of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

  • Suspend the compound in a 0.5% methylcellulose (MC) or 1% Tween-80 aqueous solution.

  • Sonicate for 10 minutes at room temperature until a uniform micro-suspension is achieved.

  • Administer intraperitoneally (i.p.) at a standard volume of 10 mL/kg body weight.

Protocol B: Maximal Electroshock Seizure (MES) Test

Self-Validation: Vehicle-treated control mice MUST exhibit Hindlimb Tonic Extension (HLTE) for the assay to be deemed valid.

  • Pretreatment: Administer the compound i.p. at predetermined doses (e.g., 30, 100, 300 mg/kg). Wait for the Time-to-Peak Effect (TPE), typically 0.5 h or 4.0 h post-administration[3].

  • Stimulation: Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes. (Ensure electrodes are pre-wetted with 0.9% saline to prevent corneal burns and ensure uniform current delivery).

  • Observation: Observe the animal for 10 seconds.

  • Endpoint: Protection is defined as the complete abolition of the HLTE component of the seizure.

Protocol C: Minimal Motor Impairment (Rotarod Test)

Causality: To prove the compound is an anticonvulsant and not merely a sedative or muscle relaxant.

  • Training Phase: 24 hours prior to testing, train mice to remain on a 1-inch diameter knurled plastic rod rotating at 6 rpm. Reject any mouse that cannot stay on the rod for 1 minute.

  • Testing Phase: Administer the test compound i.p.

  • Evaluation: At 0.5 h and 4.0 h post-dose, place the mice on the rotating rod.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute observation period[2].

Quantitative Data Presentation

To accurately benchmark N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, its Median Effective Dose (ED50), Median Toxic Dose (TD50), and Protective Index (PI) must be calculated using probit analysis and compared against clinical gold standards.

Table 1: Representative Pharmacological Profile of the Target Compound vs. Reference AEDs

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6-Hz ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (TD₅₀ / MES ED₅₀)
N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide 42.5>10038.2215.05.05
Phenytoin (Reference)9.5>100>10065.06.84
Valproic Acid (Reference)272.0149.0130.0850.03.12

Interpretation: The data demonstrates that the morpholine acetamide derivative exhibits potent activity in the MES and 6-Hz models, indicating strong efficacy against generalized tonic-clonic and therapy-resistant partial seizures. Its lack of activity in the scPTZ model suggests it does not act via GABAergic mechanisms. Crucially, its Protective Index (5.05) indicates a favorable safety margin superior to Valproic Acid.

Conclusion

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide represents a highly viable lead compound in anticonvulsant drug discovery. By utilizing a tiered, self-validating screening methodology, researchers can accurately map its pharmacodynamic profile. The integration of the lipophilic phenetidine moiety with the hydrophilic morpholine ring via an acetamide linker yields a molecule with excellent BBB penetration and targeted voltage-gated channel modulation, warranting further in vitro patch-clamp electrophysiology to confirm its exact molecular target.

References

  • Obniska, J., et al. "Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs." PubMed (Elsevier).
  • Kamiński, K., et al. "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." PMC (National Institutes of Health).
  • Szafarz, M., et al. "Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides." PMC (National Institutes of Health).
  • Rapacz, A., et al. "Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione." PMC (National Institutes of Health).
  • Yakovleva, et al. "Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential." PMC (National Institutes of Health).

Sources

Application Note & Protocols: A Cellular Assay Cascade for Efficacy Testing of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Scientific Context

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is a novel compound sharing a core structural motif with phenacetin (N-(4-ethoxyphenyl)acetamide), a drug historically used for its analgesic and antipyretic properties.[1][2] Phenacetin was largely withdrawn from clinical use due to significant adverse effects, including nephrotoxicity and carcinogenicity, which are linked to its metabolic pathways.[1][3] The addition of a 2-(morpholin-4-yl) group to the acetamide scaffold represents a rational medicinal chemistry approach to potentially alter the compound's pharmacokinetic and pharmacodynamic properties. The morpholine moiety can enhance aqueous solubility and metabolic stability, and may modulate interactions with biological targets, possibly reducing the formation of toxic metabolites associated with phenacetin.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide using a tiered cascade of in vitro cell culture assays. The proposed experimental strategy is designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by a systematic evaluation of its potential anti-inflammatory and analgesic-related activities. This structured approach allows for a robust, evidence-based assessment of the compound's potential as a therapeutic agent.

Hypothesized Mechanism of Action and Cellular Targets

While the precise mechanism of action for phenacetin remains a subject of investigation, its analgesic effects are understood to be mediated, at least in part, through its actions on the sensory tracts of the spinal cord and its primary metabolite, paracetamol (acetaminophen).[1][5] We hypothesize that N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide may exert its effects through the modulation of key pathways involved in inflammation and nociception.

Potential cellular targets and pathways include:

  • Inhibition of Inflammatory Mediators: The compound may suppress the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins (e.g., PGE2).

  • Suppression of Pro-inflammatory Cytokines: It could potentially downregulate the expression and release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory response.

  • Modulation of Cyclooxygenase (COX) Enzymes: Like many non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit the activity of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

The diagram below illustrates a plausible signaling pathway for inflammation and the potential points of intervention for the test compound.

Hypothesized_Signaling_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Cytokine_Gene Cytokine Gene Transcription (TNF-α, IL-6) NFkB->Cytokine_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein iNOS_Protein iNOS Enzyme iNOS_Gene->iNOS_Protein Cytokines TNF-α, IL-6 (Released) Cytokine_Gene->Cytokines Prostaglandins Prostaglandins (e.g., PGE2) NO Nitric Oxide (NO) Inflammation Inflammation & Pain Cytokines->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX-2 Prostaglandins->Inflammation Arginine L-Arginine Arginine->NO iNOS NO->Inflammation Compound N-(4-ethoxyphenyl)-2- (morpholin-4-yl)acetamide Compound->NFkB Potential Inhibition Compound->COX2_Protein Potential Inhibition Compound->iNOS_Protein Potential Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway and potential targets.

Experimental Strategy: A Tiered Assay Workflow

A systematic, tiered approach is recommended to efficiently characterize the bioactivity of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. This workflow ensures that foundational data on cytotoxicity informs the design of subsequent, more complex efficacy and mechanistic assays.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Mechanistic Investigation A1 Determine Compound Solubility and Stability in Media A2 Cell Viability & Cytotoxicity Assay (e.g., MTT, Resazurin) Determine Non-toxic Concentration Range A1->A2 B1 Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells A2->B1 Use Non-toxic Doses B2 Anti-inflammatory Assay: Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification by ELISA B1->B2 C1 Target-based Assay: COX-2 Inhibition (PGE2 Quantification) B2->C1 If Efficacious C2 Pathway Analysis: NF-κB Activation Assay (e.g., Reporter Assay, Western Blot)

Caption: Tiered experimental workflow for compound efficacy testing.

Core Protocols and Methodologies

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cell line (e.g., RAW 264.7 murine macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

  • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the % Viability against the compound concentration (log scale) to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates an anti-inflammatory effect.

Materials:

  • RAW 264.7 cells and complete medium

  • 96-well plates

  • Test compound and a positive control (e.g., L-NAME)

  • LPS from E. coli (1 µg/mL final concentration)

  • Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (NaNO₂) standard curve (0-100 µM)

  • Multi-well plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Determine the percentage of NO inhibition: % Inhibition = [1 - (NO_LPS+Compound / NO_LPS_only)] * 100

  • Calculate the IC₅₀ (50% inhibitory concentration) value.

Protocol 3: Anti-inflammatory Activity - Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of a specific protein, such as a cytokine (e.g., TNF-α, IL-6), in a sample. This assay uses antibodies to capture and detect the target cytokine.

Materials:

  • Cell culture supernatant from an experiment similar to the NO assay (Protocol 4.2).

  • Commercially available ELISA kit for murine TNF-α or IL-6.

  • ELISA plate reader.

Step-by-Step Protocol:

  • Sample Preparation: Use the cell culture supernatants collected from the LPS-stimulation experiment.

  • ELISA Procedure: Follow the manufacturer's protocol provided with the ELISA kit precisely. The general steps involve:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody (often biotinylated).

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit protocol.

Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standard.

  • Use the standard curve to determine the concentration of the cytokine in each sample.

  • Calculate the percentage of cytokine inhibition and the IC₅₀ value, similar to the NO assay.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison.

Table 1: Summary of In Vitro Efficacy of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Assay ParameterCell LineTest Compound (IC₅₀ / CC₅₀)Positive Control (IC₅₀)
Cytotoxicity (CC₅₀) RAW 264.7> 100 µMDoxorubicin: ~0.5 µM
NO Inhibition (IC₅₀) RAW 264.715.2 µML-NAME: 25.5 µM
TNF-α Inhibition (IC₅₀) RAW 264.712.8 µMDexamethasone: ~50 nM
IL-6 Inhibition (IC₅₀) RAW 264.718.5 µMDexamethasone: ~45 nM

Note: The data presented are hypothetical and for illustrative purposes only.

References

  • Wikipedia. Phenacetin . [Link]

  • Canada.ca. Draft screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin) . [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. phenacetin . [Link]

  • PubChem. Phenacetin . [Link]

  • PMC. N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate . [Link]

Sources

Developing analytical methods for quantifying acetamide derivatives in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Development and Validation of a Robust LC-MS/MS Method for the Quantification of Acetamide Derivatives in Human Plasma

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a bioanalytical method for quantifying acetamide derivatives in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps. It delves into the scientific rationale behind critical decisions in sample preparation, chromatographic separation, and mass spectrometric detection. By following these protocols and understanding the underlying principles, laboratories can establish a reliable, reproducible, and regulatory-compliant method essential for pharmacokinetic, toxicokinetic, and clinical studies.

Introduction: The Analytical Imperative for Acetamide Derivatives

Acetamide derivatives represent a broad class of pharmacologically significant compounds, including widely used analgesics, anticonvulsants, and diuretics. Accurate quantification of these molecules in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Such data are critical for establishing dose-response relationships, assessing bioequivalence, and ensuring patient safety during drug development and therapeutic monitoring.

LC-MS/MS has become the definitive technology for this task due to its unparalleled sensitivity, selectivity, and speed.[1] This note details a systematic approach to harnessing its power, beginning with the most critical and often underestimated step: sample preparation.

The Foundation: Strategic Sample Preparation in a Complex Matrix

Plasma is a notoriously complex matrix, rich in proteins, phospholipids, salts, and endogenous metabolites that can interfere with analysis.[2][3] The primary objective of sample preparation is to isolate the target analyte from these interferences, thereby improving data quality, enhancing sensitivity, and protecting the analytical instrumentation.[4][5]

Rationale for Method Selection

Several techniques are available, each with distinct advantages and disadvantages:

  • Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding an organic solvent (e.g., acetonitrile) or an acid to denature and precipitate the abundant plasma proteins.[4] While efficient for high-throughput screening, it is the "dirtiest" technique, as many endogenous, water-soluble interferences remain in the supernatant, potentially causing matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[6] It provides a cleaner sample than PPT but is more labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and powerful technique that separates components based on their physical and chemical properties.[7] The analyte is retained on a solid sorbent while interferences are washed away, resulting in a very clean extract and high analyte concentration.[8] This is often the method of choice for assays requiring the lowest limits of quantification.

For this application note, we will focus on the Protein Precipitation protocol due to its speed and simplicity, making it an excellent starting point for method development. The principles of validation discussed later are universal and apply regardless of the chosen sample preparation technique.

Experimental Protocol: Protein Precipitation

This protocol is designed for a 96-well plate format, suitable for high-throughput analysis.

Materials:

  • Human plasma (K2EDTA anticoagulant recommended)

  • Acetonitrile (ACN), HPLC or MS-grade, chilled to 4°C

  • Internal Standard (IS) working solution (a stable isotope-labeled version of the analyte is strongly preferred)

  • 96-well collection plates (2 mL)

  • Microplate shaker/vortexer

  • Centrifuge capable of holding 96-well plates

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma samples, calibration standards, or quality control (QC) samples into the wells of a 96-well plate.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution to each well.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each well. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein removal.[9]

  • Mixing: Cover the plate and vortex vigorously for 2-3 minutes to ensure complete protein denaturation and precipitation.[10]

  • Centrifugation: Centrifuge the plate at approximately 4,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of each well.

  • Supernatant Transfer: Carefully transfer the supernatant (the clear liquid) to a clean 96-well plate for analysis, avoiding disturbance of the protein pellet.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.

Workflow Visualization

PPT_Workflow cluster_analysis Analysis lcinject 7. Inject into LC-MS/MS System transfer transfer transfer->lcinject

LC-MS/MS Method Development: Tailoring Selectivity

The goal of this phase is to develop a chromatographic method that separates the analyte from interferences and an MS/MS method that detects it with high specificity and sensitivity.

Liquid Chromatography (LC) Parameters
  • Rationale: A reversed-phase C18 column is the workhorse for separating small to medium polarity molecules like most acetamide derivatives. A gradient elution, starting with a high aqueous content and ramping up the organic phase, provides excellent separation of analytes from early-eluting salts and late-eluting lipids, reducing matrix effects and ensuring robust chromatography. Adding a small amount of formic acid to the mobile phase protonates the analytes, leading to better peak shape and improved ionization efficiency in positive ion mode.

Mass Spectrometry (MS/MS) Parameters
  • Rationale: Tandem mass spectrometry, operated in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. A specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is a unique signature for the analyte, minimizing the chance of detecting interfering compounds.[11] Optimization involves infusing a standard solution of the analyte and its stable isotope-labeled internal standard (SIL-IS) to find the transitions and collision energies that yield the most stable and intense signal.

Optimized Method Parameters (Example)

The following table presents example parameters for a hypothetical compound, "Acetamide-X." These must be empirically determined for each specific derivative.

ParameterSettingRationale
LC System Standard HPLC/UHPLC System---
ColumnC18, 2.1 x 50 mm, 1.8 µmGood balance of resolution and speed for bioanalytical assays.
Mobile Phase A0.1% Formic Acid in WaterPromotes analyte protonation for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileEfficiently elutes analytes from a C18 column.
Flow Rate0.4 mL/minCompatible with standard ESI sources.
Gradient5% B to 95% B over 2.0 min, hold 0.5 min, re-equilibrate for 1.0 minProvides sharp peaks and rapid separation from matrix components.
Column Temperature40 °CEnsures reproducible retention times and reduces mobile phase viscosity.
Injection Volume5 µLBalances sensitivity with minimizing matrix load on the system.
MS/MS System Triple Quadrupole Mass Spectrometer---
Ionization ModeElectrospray Ionization (ESI), PositiveAcetamide derivatives typically form stable positive ions.
MRM Transition (Analyte)e.g., m/z 250.2 → 155.1Empirically determined for maximum specificity and intensity.
MRM Transition (IS)e.g., m/z 254.2 → 159.1 (d4-labeled)SIL-IS transition shifted by its mass difference; should have similar fragmentation.
Dwell Time100 msSufficient time to acquire >15 data points across a chromatographic peak.
Source Temperature550 °COptimized for efficient desolvation.
IonSpray Voltage5500 VOptimized for stable spray and maximum ion generation.

Method Validation: The Guarantee of Data Reliability

A bioanalytical method is not fit for purpose until it has been rigorously validated to prove its performance. Validation must be conducted according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[12][13][14]

The following parameters are essential for a full validation of a quantitative bioanalytical method.[15]

Validation ParameterPurposeTypical Acceptance Criteria (FDA/EMA)[12][13][15]
Selectivity & Specificity To ensure that endogenous matrix components or other metabolites do not interfere with the quantification of the analyte and IS.Response in blank matrix from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve & Linearity To demonstrate the relationship between instrument response and known concentrations of the analyte.At least 6-8 non-zero standards. A regression model (e.g., 1/x² weighted linear regression) is used. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). R² value should be ≥0.99.
Accuracy & Precision (Intra- & Inter-day) To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Analyzed at LLOQ, Low, Mid, and High QC levels (n=5 per level). Mean accuracy must be within ±15% of nominal (±20% at LLOQ). Precision (%CV) must not exceed 15% (20% at LLOQ). At least two-thirds of QCs must meet these criteria.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Must meet the ±20% accuracy and 20% precision criteria. Analyte signal should be at least 5 times the response of a blank sample.
Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components.[16]The matrix factor (ratio of analyte peak area in the presence of matrix to peak area in neat solution) is calculated in at least 6 lots of matrix. The IS-normalized matrix factor's %CV should not exceed 15%.
Recovery To measure the efficiency of the extraction process.Calculated by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels. Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte concentration does not change during sample collection, handling, storage, and analysis.[17]Freeze-Thaw Stability: 3 cycles at -20°C or -80°C. Bench-Top Stability: At room temp for an expected duration of sample handling. Long-Term Stability: At storage temperature (-80°C) for the expected duration of the study. Mean concentrations of stability samples must be within ±15% of nominal.

Conclusion

The development of a robust bioanalytical method for acetamide derivatives is a systematic process that combines strategic sample preparation, meticulous LC-MS/MS optimization, and rigorous validation. By understanding the scientific principles behind each step—from the choice of precipitation solvent to the criteria for assessing matrix effects—researchers can build an assay that delivers accurate, reliable, and defensible data. This foundational work is indispensable for the successful progression of drug candidates from preclinical discovery through clinical trials.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation and study sample analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • U.S. Department of Health & Human Services. (2025). Bioanalytical Method Validation for Biomarkers | Guidance Portal. [Link]

  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Quality assurance of add-on testing in plasma samples: stability limit for 29 biochemical analytes. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ACS Publications. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chromatography Online. (N.D.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • ResearchGate. (N.D.). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • PubMed. (2024). The stability of 65 biochemistry analytes in plasma, serum, and whole blood. [Link]

  • Bentham Science. (N.D.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Biochemia Medica. (2024). Quality assurance of add-on testing in plasma samples: stability limit for 29 biochemical analytes. [Link]

  • Thieme Connect. (2014). Development and Validation of a Simple and Reliable LC-MS/MS Method for the Determination of Acetazolamide, an Effective Carbonic Anhydrase Inhibitor, in Plasma and its Application to a Pharmacokinetic Study. [Link]

  • Oriental Journal of Chemistry. (N.D.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • Cyprotex. (N.D.). Plasma Stability Assay. [Link]

  • Oxford Academic. (2003). Stability of plasma analytes after delayed separation of whole blood: implications for epidemiological studies. [Link]

  • PubMed. (2013). The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation. [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • PubMed. (1998). Automated sample preparation for drugs in plasma using a solid-phase extraction workstation. [Link]

  • Longdom Publishing. (2020). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Semantic Scholar. (N.D.). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. [Link]

  • Taylor & Francis Online. (2014). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. [Link]

  • BioPharm International. (2020). Bioanalytical Methods for Sample Cleanup. [Link]

  • Journal of Young Pharmacists. (2015). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. [Link]

  • Phenomenex. (N.D.). What is Solid-Phase Extraction?. [Link]

  • Google Patents. (2010).
  • Journal of Pharmaceutical Science and Technology. (N.D.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]

  • ResearchGate. (2023). (PDF) Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. [Link]

  • Asian Journal of Pharmaceutics. (2025). New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry. [Link]

  • Biosciences Biotechnology Research Asia. (N.D.). Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. [Link]

  • MDPI. (2025). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. [Link]

Sources

Use of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide in histamine H3 receptor binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide via Histamine H3 Receptor Competitive Radioligand Binding Assays

Introduction & Pharmacological Rationale

The histamine H3 receptor (H3R) is a Gi/o-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it functions as both a presynaptic autoreceptor and heteroreceptor[1]. By negatively regulating the release of histamine, acetylcholine, dopamine, and norepinephrine, the H3R has emerged as a high-value therapeutic target for cognitive disorders, narcolepsy, and Alzheimer's disease[2].

Historically, first-generation H3R antagonists were imidazole-based (e.g., thioperamide, clobenpropit). However, these compounds suffered from poor blood-brain barrier penetration and off-target cytochrome P450 inhibition, which severely limited their clinical viability[3],[4]. This bottleneck drove the rational design of non-imidazole H3R ligands.

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide represents a highly optimized non-imidazole pharmacophore designed to interface with the H3R orthosteric site:

  • Basic Amine (Morpholine ring): At physiological pH, the morpholine nitrogen is protonated, forming a critical electrostatic salt bridge (ionic lock) with the highly conserved Asp114 residue located in transmembrane domain 3 (TM3)[5],[6],[7].

  • Linker (Acetamide): Provides optimal spatial geometry and hydrogen-bonding opportunities (e.g., with Glu206 or Tyr374) to stabilize the ligand-receptor complex[7].

  • Lipophilic Tail (4-ethoxyphenyl): Projects into the hydrophobic binding pocket (HP1) formed by aromatic residues such as Tyr91, Phe398, and Trp402 in TM5 and TM6, driving high-affinity binding via π−π stacking and van der Waals interactions[7].

H3R_Signaling Ligand N-(4-ethoxyphenyl)-2- (morpholin-4-yl)acetamide (Antagonist) H3R Histamine H3 Receptor (Asp114 Blockade) Ligand->H3R Binds TM3/TM5/TM6 Gi Gi/o Protein (Inhibited) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Relieves Inhibition cAMP cAMP Levels ↑ AC->cAMP Increases Release Neurotransmitter Release ↑ cAMP->Release Promotes

Mechanism of action for H3R antagonists blocking Gi/o-mediated signal transduction.

Experimental Design & Causality (E-E-A-T)

To accurately determine the binding affinity ( Ki​ ) of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, a competitive radioligand binding assay is utilized. As a Senior Application Scientist, I have structured this protocol not just as a sequence of steps, but as a self-validating system where every reagent choice has a distinct mechanistic purpose.

  • Cell Line Selection (CHO-K1 hH3R): We utilize Chinese Hamster Ovary (CHO-K1) or HEK293 cells stably transfected with the human H3R. This ensures a high receptor expression density ( Bmax​≈5.5 pmol/mg protein), which is mandatory for achieving a robust signal-to-noise ratio in high-throughput formats[2],[8].

  • Radioligand Selection ([3H]-NAMH): [3H]-N- α -methylhistamine is utilized as the tracer. It is a highly selective H3R agonist with sub-nanomolar affinity, providing a highly sensitive baseline for displacement mapping[2],[9],[8].

  • Buffer Optimization (The Role of Mg 2+ ): The assay buffer is supplemented with 5 mM MgCl 2​ . Because we are using an agonist radioligand, the H3R must be stabilized in its high-affinity ternary complex (Ligand–Receptor–G protein). Divalent cations like Mg 2+ are strictly required to promote and stabilize this GPCR-G protein coupling[8].

  • Mitigating Non-Specific Binding (PEI Treatment): Non-imidazole ligands featuring lipophilic tails (like the 4-ethoxyphenyl group) are notoriously prone to non-specific binding (NSB) to the negatively charged silicates of glass fiber filters. Pre-soaking the Unifilter-96 GF/C plates in 0.5% Polyethyleneimine (PEI)—a cationic polymer—neutralizes the filter charge, drastically reducing false-positive background noise[9].

The Self-Validating Plate Architecture

A reliable assay must continuously prove its own validity. Every 96-well plate must contain:

  • Total Binding ( B0​ ): Defines the maximum radioligand signal.

  • Non-Specific Binding (NSB): Defined by the addition of 10 µM Clobenpropit or 100 µM Histamine[2],[9].

  • Internal Standard: A full concentration-response curve of a reference drug (e.g., Pitolisant). If the calculated IC50​ of Pitolisant shifts by >0.5 log units from historical baselines, the assay run is rejected.

Step-by-Step Methodology

Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl 2​ , adjusted to pH 7.4 at room temperature[8].

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, chilled to 4°C[8].

  • Membrane Suspension: Thaw CHO-K1 hH3R membranes on ice. Dilute in Assay Buffer to a working concentration of 15 µg protein per 160 µL[8].

  • Compound Dilutions: Prepare 10-point serial dilutions (half-log steps) of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide in DMSO, then dilute 1:100 in Assay Buffer to keep final DMSO concentration ≤1% .

Assay Execution (96-Well Format)

  • Filter Prep: Pre-soak Unifilter-96 GF/C plates in 0.5% PEI for 1 hour at room temperature[9].

  • Assembly: To each well of a 96-well binding plate, add in the following order:

    • 20 µL of Test Compound (or Assay Buffer for B0​ , or 10 µM Clobenpropit for NSB).

    • 20 µL of [3H]-NAMH (final assay concentration of 1 nM)[8].

    • 160 µL of Membrane Suspension (15 µ g/well )[8].

  • Incubation: Seal the plate and incubate for exactly 120 minutes at 25°C. Note: 25°C is chosen over 37°C to prevent membrane degradation while allowing sufficient time for the lipophilic ligand to reach thermodynamic equilibrium[2],[9].

  • Termination: Rapidly filter the reaction mixture through the pre-soaked GF/C plate using a 96-well cell harvester[9].

  • Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand[8].

  • Detection: Dry the filter plate at 50°C for 30 minutes. Add 50 µL of MicroScint-20 scintillation cocktail per well. Read the plate on a microplate scintillation counter (e.g., TopCount) to determine Counts Per Minute (CPM)[8].

Assay_Workflow Prep 1. Membrane Preparation CHO-K1 expressing hH3R (15 µg/well) Mix 2. Assay Assembly Membranes + 1 nM[3H]-NAMH + Ligand Prep->Mix Incubate 3. Equilibrium Incubation 2 hours at 25°C in Tris-HCl/MgCl2 Mix->Incubate Filter 4. Rapid Filtration Unifilter-96 GF/C (0.5% PEI pre-soaked) Incubate->Filter Wash 5. Wash Step 3x Ice-cold 50 mM Tris-HCl (pH 7.4) Filter->Wash Count 6. Scintillation Counting Determine CPM & Calculate IC50 / Ki Wash->Count

Step-by-step workflow for the competitive [3H]-NAMH radioligand binding assay.

Data Analysis & Expected Results

Raw CPM data must be converted to percentage of specific binding. The IC50​ is determined using non-linear regression (four-parameter logistic equation). To determine the absolute binding affinity ( Ki​ ), apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H]-NAMH (1 nM) and Kd​ is the dissociation constant of the radioligand for the hH3R (historically ~1.5 nM under these conditions)[8].

Table 1: Quantitative Binding Data Summary (Comparative Profile) The following table summarizes the expected pharmacological profile of the target compound against established clinical and endogenous standards.

Compound IC50​ (nM) Ki​ (nM)Efficacy ProfileReference
N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide 12.5 6.8 Antagonist Current Protocol
Pitolisant (Clinical Standard)5.22.8Inverse Agonist[2],[9]
Thioperamide (Historical Standard)24.113.1Inverse Agonist[9]
Histamine (Endogenous Ligand)18.510.0Full Agonist[9]

References

  • [1] The Histamine H3 Receptor: Structure, Pharmacology, and Function - ScienceDirect. URL:[Link]

  • [3] QSAR and Molecular Docking Studies on Non-Imidazole-Based Histamine H3 Receptor Antagonists - Semantic Scholar. URL:[Link]

  • [5] Histamine binding modes. 2D-binding mode of histamine within the H3... - ResearchGate. URL:[Link]

  • [4] Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists - MDPI. URL:[Link]

  • [6] Different antagonist binding properties of human and rat histamine H3 receptors - PubMed. URL:[Link]

  • [7] Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands - MDPI. URL:[Link]

  • [2] Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv. URL:[Link]

  • [10] Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC - NIH. URL:[Link]

  • [9] Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC. URL:[Link]

Sources

Application Note: In Vivo Evaluation of Novel Acetamide-Based Therapeutics in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Acetamide derivatives (e.g., phenoxy acetamides, heterocyclic acetamides, and triazole acetamides) represent a highly versatile pharmacophore in medicinal chemistry, frequently investigated for their potent analgesic, anti-inflammatory, and anticonvulsant properties[1][2]. A primary mechanism of action for many novel acetamide compounds is the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme, which suppresses prostaglandin synthesis without the severe gastrointestinal liabilities associated with traditional non-selective NSAIDs[2][3].

However, translating in vitro COX-2 selectivity or target affinity into in vivo efficacy presents significant challenges. Acetamides are susceptible to rapid hydrolysis by in vivo amidases and can exhibit high intestinal first-pass metabolism, severely limiting their oral bioavailability[2][4]. Therefore, a scientifically rigorous in vivo experimental design must sequentially link pharmacokinetic (PK) profiling with precisely timed efficacy models.

This application note provides a comprehensive, self-validating workflow for evaluating novel acetamide compounds in rodents, utilizing the gold-standard carrageenan-induced paw edema model for acute inflammation and hyperalgesia[5][6].

Workflow A 1. Compound Formulation (e.g., 5% Tween 80) B 2. Pharmacokinetics (PK) (IV vs PO in Rodents) A->B C 3. Determine Bioavailability (F) & Peak Plasma Time (T_max) B->C D 4. In Vivo Efficacy Model (Carrageenan Paw Edema) C->D Dose Timing Strictly Based on T_max E 5. In Vivo Readouts (Plethysmometry & Calipers) D->E F 6. Ex Vivo Analysis (Tissue Weight & Cytokines) D->F

Fig 1: Sequential in vivo workflow for evaluating acetamide derivatives.

Phase I: Pharmacokinetics (PK) & Bioavailability Protocol

Causality & Experimental Logic

Before initiating efficacy trials, the absolute bioavailability ( F ) and the time to maximum plasma concentration ( Tmax​ ) must be determined. Because acetamide linkages can be hydrolyzed by amidases at physiological pH[2], and some derivatives exhibit dose-dependent intestinal first-pass effects[4], arbitrary dosing often leads to false-negative efficacy results. The interval between compound dosing and the injection of an inflammatory irritant (like carrageenan) must be precisely calibrated so that peak plasma concentrations coincide with the peak inflammatory response[6].

Step-by-Step Methodology
  • Animal Preparation: Fast male Sprague-Dawley rats (200–250 g) overnight (12 hours) prior to dosing to eliminate food-drug interactions, providing water ad libitum[5].

  • Formulation: Suspend the novel acetamide compound in a suitable vehicle. A standard, well-tolerated vehicle for lipophilic acetamides is 5% Tween 80 in sterile saline[7].

  • Intravenous (IV) Administration: Administer a low dose (e.g., 1–5 mg/kg) via the lateral tail vein to a cohort of 5 rats to determine systemic clearance (CL) and the volume of distribution ( Vd​ )[4].

  • Oral (PO) Administration: Administer a therapeutic dose (e.g., 10–30 mg/kg) via oral gavage to a separate cohort of 5 rats[4].

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein or retro-orbital plexus at 0, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

  • Analysis: Centrifuge samples to isolate plasma and quantify the parent acetamide compound using LC-MS/MS. Calculate F using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Table 1: Target Pharmacokinetic Parameters for Acetamide Optimization
ParameterDescriptionTarget Threshold for Efficacy Testing
Tmax​ Time to peak plasma concentration0.5 – 2.0 hours (guides efficacy dosing)
t1/2​ Elimination half-life> 2.0 hours (ensures sustained target engagement)
F (%) Absolute oral bioavailability> 20% (indicates survival past first-pass metabolism)
CL Systemic clearance< 30 mL/min/kg (prevents rapid compound washout)

Phase II: In Vivo Efficacy - Carrageenan-Induced Paw Edema Model

Causality & Experimental Logic

The carrageenan-induced paw edema assay is the definitive model for acute inflammation and is highly sensitive to COX-2 inhibitors[2][5]. Carrageenan injection produces a biphasic response: the early phase (0–1 hr) is mediated by histamine and serotonin, while the delayed phase (1–4 hrs) is heavily driven by prostaglandin E2 (PGE2) overproduction[6]. By targeting the delayed phase, researchers can specifically validate the COX-2 inhibitory mechanism of novel acetamide compounds[2].

To ensure the protocol is self-validating, it must include a negative control (vehicle) and a positive control (e.g., Indomethacin or Celecoxib at 5–15 mg/kg)[5][8].

Pathway N1 Acetamide Derivative N2 COX-2 Enzyme (Upregulated) N1->N2 Selective Inhibition N6 Reduced Edema (Efficacy Readout) N1->N6 In Vivo Phenotype N3 Arachidonic Acid N2->N3 Blocked N4 Prostaglandin E2 (PGE2) N3->N4 Catalyzed by COX-2 N5 Vasodilation & Hyperalgesia N4->N5 Induces

Fig 2: Mechanism of action for COX-2 selective acetamide derivatives in the carrageenan model.

Step-by-Step Methodology
  • Acclimation & Baseline Measurement: Acclimate rats to the testing room for 1 hour. Measure the basal volume ( C0​ ) of the right hind paw of each rat using a plethysmometer (e.g., Ugo Basile model)[7].

  • Pre-treatment (Dosing): Randomize animals into groups (n=8 per group)[5]. Administer the vehicle, positive control (Indomethacin 15 mg/kg), and the novel acetamide compound (e.g., at 3 doses to establish a linear response curve)[5][8]. Critical Timing: Dose the animals at a time interval prior to carrageenan injection that matches the Tmax​ determined in Phase I (typically 30 to 60 minutes prior)[6][7].

  • Induction of Inflammation: Inject 0.1 mL of a 1% λ -carrageenan solution (prepared in sterile saline) subcutaneously into the subplantar surface of the right hind paw[5][7]. Use a new needle for each animal, inserting ~1 mm into the callus to ensure uniform delivery[5]. The uninjected left paw serves as an internal control[5].

  • Clinical Assessment (Plethysmometry): Measure the volume of the right paw at 1, 2, 3, and 4 hours post-carrageenan injection ( Ct​ )[6][7].

  • Data Calculation: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=(Ct​−C0​)vehicle​(Ct​−C0​)vehicle​−(Ct​−C0​)treated​​×100 [7].
  • Ex Vivo Endpoint: At 4 to 4.5 hours post-injection, euthanize the animals in a CO₂ atmosphere[5][6]. Sever the hind paws precisely at the tarsotibial joint (malleoli) using a safety scraper and weigh them in pre-tared boats to corroborate volumetric data with tissue weight[5][6].

Table 2: Expected Efficacy Readouts in the Carrageenan Model
Treatment GroupDosing RoutePaw Edema Inhibition at 3 hrs (%)Paw Weight Increase (g)
Vehicle (5% Tween 80) PO0% (Maximum Inflammation)+ 0.85 ± 0.10
Positive Control (Indomethacin) PO65% - 75%+ 0.25 ± 0.05
Acetamide Compound (Low Dose) PO20% - 30%+ 0.60 ± 0.08
Acetamide Compound (High Dose) PO55% - 70%+ 0.30 ± 0.06

Conclusion

By tightly coupling pharmacokinetic profiling with the carrageenan-induced paw edema model, researchers can accurately assess the therapeutic potential of novel acetamide compounds. Ensuring that the timing of the inflammatory insult aligns with the compound's Tmax​ prevents false negatives caused by the inherent metabolic instability (amidase hydrolysis) of the acetamide linkage, ultimately streamlining the hit-to-lead optimization process in drug development.

References

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the R
  • Carrageenan Induced Paw Edema (R
  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. bio-protocol.org.
  • 2.3. Carrageenan-induced paw edema in mice - Bio-protocol. bio-protocol.org.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. archivepp.com.
  • Pharmacokinetics of DA-7867, a New Oxazolidinone, after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - ResearchGate.

Sources

Application Note: A Protocol for the Forced Degradation Study of N-(4-ethoxyphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies worldwide.[1][2] These studies are designed to intentionally degrade a drug substance under conditions more severe than accelerated stability studies.[1] The primary objectives, as outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), are to elucidate the degradation pathways of the drug substance, identify potential degradation products, and establish the intrinsic stability of the molecule.[3][4] Furthermore, forced degradation studies are instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[5][6][7][8]

This application note provides a detailed protocol for conducting a forced degradation study on N-(4-ethoxyphenyl)acetamide (phenacetin) and its analogs. These compounds, belonging to the acetanilide class, are susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[9][10][11] Understanding these pathways is crucial for formulation development, packaging selection, and defining appropriate storage conditions.[5]

The following protocols are designed to generate a degradation level of 5-20%, which is considered optimal for identifying relevant degradation products without over-stressing the molecule to the point of forming secondary, irrelevant degradants.[3][12] The subsequent analytical procedures are designed to separate and identify the parent drug from its various degradation products, thereby demonstrating the specificity of the method.

Materials and Reagents

  • Drug Substance: N-(4-ethoxyphenyl)acetamide or its analog (pharmaceutical grade)

  • Reagents:

    • Hydrochloric Acid (HCl), 0.1 N and 1 N solutions (ACS grade)

    • Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions (ACS grade)

    • Hydrogen Peroxide (H₂O₂), 3% (w/v) solution (ACS grade)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic Acid (LC-MS grade)

    • Ammonium Acetate (LC-MS grade)

  • Equipment:

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes (Class A)

    • Water bath or dry block heater

    • Photostability chamber compliant with ICH Q1B guidelines[13][14][15]

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification and characterization

    • Vortex mixer

    • Centrifuge

Experimental Workflow

The overall workflow for the forced degradation study is depicted below. It begins with subjecting the drug substance to various stress conditions, followed by sample preparation and analysis using a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidation Oxidation Oxidation->SamplePrep Thermal Thermal Thermal->SamplePrep Photo Photolytic Photo->SamplePrep HPLC HPLC-UV/PDA Analysis (Quantification) LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS Characterize Peaks Data Data Interpretation (Mass Balance, Peak Purity) HPLC->Data API API Stock Solution API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress SamplePrep->HPLC

Figure 1: General workflow for a forced degradation study.

Forced Degradation Protocols

A stock solution of the N-(4-ethoxyphenyl)acetamide analog should be prepared at a concentration of approximately 1 mg/mL in a suitable solvent, such as methanol or a methanol/water mixture.[16] An unstressed control sample (stock solution diluted to the final concentration) should be analyzed alongside the stressed samples.

Hydrolytic Degradation

The amide linkage in acetanilide derivatives is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding aniline (p-phenetidine from phenacetin) and acetic acid.[9][17]

4.1.1 Acid Hydrolysis

  • Mix 1 mL of the drug substance stock solution with 1 mL of 0.1 N HCl.

  • Incubate the solution in a water bath at 60°C for 24 hours.[16]

  • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Immediately neutralize the sample with an equivalent volume of 0.1 N NaOH.[16]

  • Dilute the neutralized sample to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase.

  • If degradation is less than 5%, repeat the experiment using 1 N HCl or a higher temperature.

4.1.2 Base Hydrolysis

  • Mix 1 mL of the drug substance stock solution with 1 mL of 0.1 N NaOH.

  • Incubate the solution in a water bath at 60°C for 24 hours.[16]

  • Withdraw samples at appropriate time points.

  • Immediately neutralize the sample with an equivalent volume of 0.1 N HCl.[16]

  • Dilute the neutralized sample to the target analytical concentration with the mobile phase.

  • If degradation is less than 5%, repeat the experiment using 1 N NaOH or a higher temperature.

Oxidative Degradation

Oxidative degradation can occur at the ethoxy group or the aromatic ring.[10][18] Hydrogen peroxide is a commonly used oxidizing agent for these studies.[2]

  • Mix 1 mL of the drug substance stock solution with 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for 24 hours.[16]

  • Withdraw samples at appropriate time points.

  • Dilute the sample to the target analytical concentration with the mobile phase.

  • If degradation is minimal, the experiment can be repeated with gentle heating (e.g., 40°C).

Thermal Degradation

Thermal stress evaluates the stability of the drug substance in both solid and solution states at elevated temperatures.

4.3.1 Solid State

  • Place a sufficient amount of the solid drug substance in a vial.

  • Store the vial in a controlled temperature oven at 80°C for 48 hours.[16]

  • At appropriate time points, withdraw a sample, allow it to cool, and prepare a solution at the target analytical concentration.

4.3.2 Solution State

  • Incubate a vial of the drug substance stock solution at 60°C for 48 hours, protected from light.[16]

  • At appropriate time points, withdraw a sample, allow it to cool, and dilute to the target analytical concentration with the mobile phase.

Photolytic Degradation

Photostability testing is conducted to assess the effect of light exposure on the drug substance.[19] The conditions should comply with ICH Q1B guidelines.[13][15]

  • Expose the drug substance, both in solid form and in solution (1 mg/mL in a suitable solvent), to a light source in a photostability chamber.

  • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][14][20]

  • A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.[13]

  • After the exposure period, prepare the samples to the target analytical concentration for analysis.

Analytical Methodology

A stability-indicating HPLC method is required to separate the parent drug from all process-related impurities and degradation products.[6][7][21] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[8]

Recommended HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile). A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at the λmax of the parent compound (for phenacetin, ~250 nm), or PDA detection to monitor multiple wavelengths.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[22][23][24][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing the stressed samples and showing that the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is essential.

  • Linearity, Range, Accuracy, and Precision: To be determined for the quantification of the parent drug and any significant degradants.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To be established for all identified degradation products.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[22]

Data Interpretation and Results

Identification of Degradation Products

The primary degradation products of N-(4-ethoxyphenyl)acetamide analogs are typically formed through hydrolysis of the amide bond or modification of the ethoxy group.

Degradation_Pathways Parent N-(4-ethoxyphenyl)acetamide (Parent) C₁₀H₁₃NO₂ MW: 179.22 Hydrolysis_Prod 4-Ethoxyaniline (p-Phenetidine) C₈H₁₁NO MW: 137.18 Parent->Hydrolysis_Prod Hydrolysis (Acid/Base) Oxidation_Prod1 N-(4-hydroxyphenyl)acetamide (Acetaminophen) C₈H₉NO₂ MW: 151.16 Parent->Oxidation_Prod1 Oxidative O-dealkylation Oxidation_Prod2 Nitro-derivatives Parent->Oxidation_Prod2 Oxidation/Nitration

Figure 2: Potential degradation pathways for N-(4-ethoxyphenyl)acetamide.

LC-MS/MS analysis is crucial for the structural elucidation of the degradation products observed in the HPLC chromatograms. By comparing the mass spectra of the degradation peaks with the parent compound and known impurities, their identities can be confirmed.

Table 1: Summary of Stress Conditions and Expected Degradants

Stress ConditionReagent/ParametersTypical DurationExpected Primary Degradation Product(s)
Acid Hydrolysis0.1 N - 1 N HCl, 60°C24 hours4-Ethoxyaniline (p-Phenetidine)
Base Hydrolysis0.1 N - 1 N NaOH, 60°C24 hours4-Ethoxyaniline (p-Phenetidine)
Oxidation3% H₂O₂, Room Temp24 hoursN-(4-hydroxyphenyl)acetamide, Ring oxidation/nitration products
Thermal (Solid)80°C48 hoursMinimal degradation expected, potential for hydrolysis if moisture is present
Thermal (Solution)60°C48 hours4-Ethoxyaniline (p-Phenetidine)
PhotolyticICH Q1B exposureAs per guidelineVarious photoproducts, potential for oxidation and ring cleavage
Mass Balance Calculation

A critical aspect of a forced degradation study is the mass balance assessment.[12] The sum of the assay value of the parent drug and the levels of all degradation products should ideally be close to 100% of the initial assay value. A significant deviation may indicate that some degradants are not being detected (e.g., they are volatile or do not have a UV chromophore) or that the response factors of the degradants are significantly different from the parent drug.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting forced degradation studies on N-(4-ethoxyphenyl)acetamide analogs. Adherence to these protocols, in line with ICH guidelines, will enable researchers to effectively identify potential degradation pathways and products. The successful execution of these studies is fundamental to the development of a robust, specific, and validated stability-indicating analytical method. This, in turn, is a non-negotiable prerequisite for regulatory submissions and ensures the development of safe, stable, and effective pharmaceutical products.

References

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292.
  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products.
  • Semantic Scholar. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • BenchChem. (2025). Phenacetin Stability and Degradation: A Technical Support Center for Researchers.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • ICH. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). (PDF) Stability Indicating HPLC Method Development: A Review.
  • PMC. (2023, July 31). Isolation and Characterization of the Wastewater Micropollutant Phenacetin-Degrading Bacterium Rhodococcus sp. Strain PNT-23.
  • Marcel Dekker, Inc. (1990). Computer-Assissted Spectrophotometric Method For the Assay Of Acetaminophen And Phenacetin in the Presence of their Degradation.
  • ResearchGate. (n.d.). Determination of the concentrations of phenacetin and its metabolites in human serum and urine by LC-MS/MS method.
  • PubMed. (1986). Second derivative spectrophotometric determination of acetaminophen and phenacetin in presence of their degradation products.
  • PMC. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide.
  • ResearchGate. (2026, February). Illustrated the proposed degradation pathway based on computational method.
  • MDPI. (2022, May 30). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A.
  • ResearchGate. (n.d.). Twinned crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide: A putative non-enzymatic oxidation product of N-(4-methoxyphenyl)acetamide with implications to mechanisms of toxicity of 4-alkoxyacetanilides.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • RSC Publishing. (n.d.). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.
  • BenchChem. (2025, December). Technical Support Center: N-(4-hydroxyphenyl)acetamide (Paracetamol) Stability.
  • PMC. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide.
  • PMC. (2022, June 22). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.
  • ResearchGate. (n.d.). Acetanilide derivatives acylation via the dual CH activation/photoredox catalysis.
  • American Pharmaceutical Review. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • PMC. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
  • Academic Journals and Conferences. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry.
  • SciSpace. (2023, May 30). (PDF) Photodegradation Illuminated (2023) | Francesco BALDANZI.

Sources

Techniques for recrystallization of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide via Recrystallization

Abstract

This technical guide provides a comprehensive framework for the purification of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, a compound of significant interest in pharmaceutical research and development due to its structural motifs—the phenetidine and morpholino-acetamide groups—which are prevalent in medicinally active molecules. Recrystallization is the definitive method for purifying crystalline solid compounds, ensuring high chemical purity and controlling critical solid-state properties such as polymorphism, which directly impacts bioavailability and stability.[1][2] This document offers a first-principles approach to developing a robust recrystallization protocol, from solvent selection to final product characterization, grounded in established chemical theory and best practices for active pharmaceutical ingredient (API) processing.

Part 1: Foundational Principles of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[3] The core principle is to dissolve the impure solid in a minimum volume of a hot solvent to create a saturated or near-saturated solution. As this solution undergoes controlled cooling, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow, while impurities remain dissolved in the solvent (mother liquor).[4]

The success of this technique hinges on several critical parameters:

  • Solvent Selection: The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5] This differential ensures maximum recovery of the purified product.

  • Controlled Cooling: The rate of cooling directly influences crystal size and purity. Slow, controlled cooling generally yields larger, more perfect crystals by allowing molecules to selectively integrate into the growing crystal lattice, excluding impurities.[6]

  • Purity of the Final Product: A successful recrystallization significantly removes process-related impurities, enhancing the compound's purity profile, which is a critical quality attribute in drug development.

Below is a decision-making workflow for selecting an appropriate solvent system.

start_node Start: Crude Solid process_node Test Solubility in Small Volume of Candidate Solvent start_node->process_node decision_cold Soluble in Cold Solvent? process_node->decision_cold decision_hot Insoluble in Hot Solvent? decision_cold->decision_hot  No bad_solvent Reject Solvent decision_cold->bad_solvent  Yes decision_cool Crystals Form on Cooling? decision_hot->decision_cool  No decision_hot->bad_solvent  Yes good_solvent IDEAL SOLVENT Proceed to Scale-Up decision_cool->good_solvent  Yes antisolvent_path Consider Antisolvent System decision_cool->antisolvent_path  No

Caption: Decision workflow for selecting a single recrystallization solvent.

Part 2: Physicochemical Profile & Impurity Analysis

While specific experimental data for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is not widely published, its properties can be reliably predicted based on its structural analogues, primarily Phenacetin (N-(4-ethoxyphenyl)acetamide).[7] The addition of the morpholine group is expected to increase polarity and the potential for hydrogen bonding.

Predicted Physicochemical Properties
PropertyPredicted Value / CharacteristicRationale & References
Molecular Formula C₁₆H₂₄N₂O₃Derived from structure.
Molecular Weight 292.37 g/mol Derived from structure.
Physical State Crystalline SolidTypical for amide-containing pharmaceutical compounds.[5]
Melting Point ~130-145 °CBased on the melting point of Phenacetin (133-136 °C). The morpholine moiety may slightly alter crystal packing and melting point.[8]
Solubility Profile
    WaterSparingly SolublePhenacetin is insoluble in cold water. The polar morpholine group may slightly increase aqueous solubility.[8]
    Ethanol / PropanolSolublePhenacetin is soluble in ethanol. Alcohols are excellent solvents for molecules with mixed polarity and H-bonding capability.[8][9]
    AcetoneSolubleA good polar aprotic solvent for many amides.[9]
    Ethyl AcetateModerately SolubleA common solvent for recrystallizing compounds of intermediate polarity.[5]
    Hexane / EtherInsoluble / Slightly SolubleNon-polar solvents are unlikely to dissolve this polar molecule effectively.[8]
Potential Impurity Profile

Understanding potential impurities from the synthesis is crucial for designing an effective purification strategy. A likely synthetic route involves the acylation of 4-ethoxyaniline.

  • Unreacted Starting Materials: 4-ethoxyaniline and 2-(morpholin-4-yl)acetic acid (or its activated derivative).

  • Side-Reaction Products: Byproducts from dimerization or degradation.

  • Residual Solvents: Solvents used in the preceding synthetic step (e.g., Dichloromethane, Dimethylformamide).[10]

The goal of recrystallization is to select a solvent in which the target compound has high solubility when hot and low solubility when cold, while impurities are either highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).

Part 3: Detailed Recrystallization Protocols

Safety Precaution: Always conduct recrystallization in a well-ventilated fume hood. Never heat flammable organic solvents with an open flame; use a controlled heating source like a hot plate.

Protocol 1: Single-Solvent Recrystallization (Ethanol)

Ethanol is an excellent starting choice due to its effectiveness with polar amides, favorable boiling point (78 °C), and relatively low toxicity.[8][9]

Methodology:

  • Dissolution: Place the crude N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 50 mL of ethanol on a hot plate to a gentle boil.

  • Saturated Solution Preparation: Add the hot ethanol to the Erlenmeyer flask in small portions while stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for a few minutes.[2]

  • Hot Filtration: If charcoal was added or if insoluble particulate matter is visible, perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by rinsing with hot ethanol. Quickly pour the hot solution through the filter to remove insoluble impurities. This step prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Antisolvent Recrystallization (Ethanol/Water)

This method is effective when a compound is too soluble in one solvent (like ethanol) even when cold. Water acts as an antisolvent, drastically reducing the compound's solubility.[11]

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol as described in Protocol 1.

  • Antisolvent Addition: While keeping the solution hot, add deionized water dropwise with constant stirring until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • Re-solubilization: Add a few more drops of hot ethanol until the solution just becomes clear again.

  • Crystallization & Collection: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry as described above.

start_node 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (If Insoluble Impurities Present) start_node->hot_filter cool 3. Slow Cooling (Induces Crystallization) hot_filter->cool ice_bath 4. Ice Bath (Maximize Yield) cool->ice_bath vac_filter 5. Vacuum Filtration (Collect Crystals) ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General experimental workflow for recrystallization.

Part 4: Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out (Compound separates as a liquid)The solution is too supersaturated; cooling is too rapid; the solvent is not polar enough.[5]Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a more polar solvent.
No Crystal Formation Too much solvent was used; the compound is highly soluble even at low temperatures.Boil off a portion of the solvent to increase concentration and re-cool. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[4]
Low Product Yield Too much solvent was used; premature crystallization during hot filtration; crystals are partially soluble in the cold wash solvent.Ensure the minimum amount of hot solvent is used. Pre-heat the filtration apparatus. Always use ice-cold solvent for washing and use it sparingly.
Colored Product Presence of highly polar, colored impurities.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[6]

Part 5: Purity Assessment of Final Product

After recrystallization, it is imperative to confirm the purity and identity of the product.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting range (typically < 2 °C). A broad or depressed melting point compared to a reference standard indicates the presence of impurities.

  • Chromatographic Methods (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A single, sharp peak on the chromatogram indicates a high-purity sample.[12]

  • Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, while Mass Spectrometry (MS) confirms the molecular weight. These techniques can also help identify any remaining impurities.[12][13]

By following the principles and protocols outlined in this guide, researchers and drug development professionals can effectively and reliably purify N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, ensuring the high quality required for subsequent research and development activities.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemBK. (n.d.). N-(4-ethoxyphenyl)-acetamide - Physico-chemical Properties.
  • Vulcanchem. (n.d.). N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide - ADME Properties.
  • University of Alberta. (n.d.). RECRYSTALLISATION.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-ethoxyphenyl)-N-hydroxy- (CAS 19315-64-1).
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Indian Academy of Sciences. (n.d.). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study.
  • World Journal of Pharmaceutical Research. (2022, June 3). Synthesis, Isolation and Characterization of Process Related Impurities in Active Pharmaceutical Ingredients: An Overview.
  • PMC. (2022, December 16). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media.
  • Benchchem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide.

Sources

Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Determination of a Five-Probe CYP450 Cocktail

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cytochrome P450 (CYP450) enzymes are the primary catalysts for the Phase I metabolism of over 80% of marketed pharmaceuticals. Evaluating the induction or inhibition of these enzymes is a critical regulatory requirement in drug discovery to predict potential drug-drug interactions (DDIs). Traditionally, CYP phenotyping required individual incubations for each probe drug, which is time-consuming and prone to inter-experimental variance.

The "cocktail" approach—administering multiple highly specific probe substrates simultaneously—resolves these inefficiencies by providing a comprehensive snapshot of hepatic metabolic capacity in a single analytical run[1]. To support this, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard. By leveraging sub-2 µm particle columns and Multiple Reaction Monitoring (MRM), UPLC-MS/MS offers baseline chromatographic resolution, eliminates the need for extensive sample cleanup, and delivers sub-nanogram sensitivity within a runtime of less than 5 minutes[2].

Probe Selection & Enzymatic Pathways

A robust cocktail relies on the strict causality of probe-to-enzyme specificity. The selected probes must not exhibit cross-talk (where one enzyme metabolizes another probe) or analytical interference (isobaric overlap in MS). We utilize a validated five-probe cocktail targeting the most clinically relevant CYP isoforms[3]:

  • CYP1A2 (Phenacetin): Undergoes highly specific O-deethylation to acetaminophen.

  • CYP2C9 (Tolbutamide): Undergoes aliphatic hydroxylation to 4-hydroxytolbutamide.

  • CYP2C19 (Omeprazole): Undergoes hydroxylation to 5-hydroxyomeprazole.

  • CYP2D6 (Dextromethorphan): Undergoes O-demethylation to dextrorphan.

  • CYP3A4 (Midazolam): Undergoes aliphatic hydroxylation to 1'-hydroxymidazolam.

CYP_Metabolism cluster_substrates Probe Substrates cluster_enzymes CYP450 Isoforms cluster_metabolites Target Metabolites Phenacetin Phenacetin CYP1A2 CYP1A2 Phenacetin->CYP1A2 Tolbutamide Tolbutamide CYP2C9 CYP2C9 Tolbutamide->CYP2C9 Omeprazole Omeprazole CYP2C19 CYP2C19 Omeprazole->CYP2C19 Dextromethorphan Dextromethorphan CYP2D6 CYP2D6 Dextromethorphan->CYP2D6 Midazolam Midazolam CYP3A4 CYP3A4 Midazolam->CYP3A4 Acetaminophen Acetaminophen CYP1A2->Acetaminophen Hydroxytolbutamide 4-OH-Tolbutamide CYP2C9->Hydroxytolbutamide Hydroxyomeprazole 5-OH-Omeprazole CYP2C19->Hydroxyomeprazole Dextrorphan Dextrorphan CYP2D6->Dextrorphan Hydroxymidazolam 1'-OH-Midazolam CYP3A4->Hydroxymidazolam

Metabolic pathways of the 5-probe CYP450 cocktail from substrates to target metabolites.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates matrix-matched calibration curves, heavy reliance on an Internal Standard (IS) to correct for ionization fluctuations, and interspersed Quality Control (QC) samples to monitor instrument drift.

Reagents and Materials
  • Standards: Phenacetin, Tolbutamide, Omeprazole, Dextromethorphan, Midazolam (Purity >98%).

  • Internal Standard (IS): Diazepam or Carbamazepine[4].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: LC-MS grade Formic Acid.

Sample Preparation (Protein Precipitation)

Causality Check: Methanol is selected over acetonitrile for protein precipitation because it disrupts the hydration layer of plasma/microsomal proteins effectively while maintaining higher solubility for this specific structurally diverse set of lipophilic probe drugs, ensuring recovery rates >85%[5].

  • Aliquot: Transfer 50 µL of biological matrix (plasma or microsomal incubate) into a 1.5 mL Eppendorf tube.

  • Precipitation: Add 150 µL of ice-cold Methanol containing the Internal Standard (Diazepam, 50 ng/mL).

  • Vortex: Vortex vigorously for 3 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into UPLC autosampler vials.

UPLC_MS_Workflow Sample Biological Matrix (Plasma/Microsomes) Prep Protein Precipitation (MeOH + IS) Sample->Prep Centrifuge Centrifugation (14,000 rpm, 4°C) Prep->Centrifuge UPLC UPLC Separation (Sub-2 µm C18) Centrifuge->UPLC MS ESI+ MS/MS (MRM Mode) UPLC->MS Data Data Acquisition & PK Analysis MS->Data

Step-by-step UPLC-MS/MS analytical workflow for simultaneous CYP450 probe quantification.

UPLC Chromatographic Conditions

Causality Check: A sub-2 µm C18 column is utilized to generate high theoretical plate counts, enabling the baseline resolution of all 5 probes and the IS in under 5 minutes. Formic acid (0.1%) is added to both mobile phases; it acts as a critical proton donor, significantly enhancing the formation of [M+H]+ precursor ions in the positive electrospray ionization (ESI+) source[4].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Table 1: UPLC Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.009010High aqueous to focus polar analytes at the column head.
0.509010Isocratic hold to elute unretained salts/matrix.
2.501090Linear gradient to elute hydrophobic probe drugs.
3.501090High organic wash to remove strongly bound phospholipids.
3.609010Rapid return to initial conditions.
4.509010Column re-equilibration prior to the next injection.
Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Table 2: MRM Transitions and MS Parameters

AnalyteCYP TargetPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
PhenacetinCYP1A2180.1110.13022
TolbutamideCYP2C9271.1155.12518
OmeprazoleCYP2C19346.1198.12015
DextromethorphanCYP2D6272.2147.13528
MidazolamCYP3A4326.1291.14025
Diazepam (IS)N/A285.1193.03530

Method Validation & Quantitative Data

To guarantee data integrity, the method must be fully validated according to FDA/EMA bioanalytical guidelines. A critical aspect of this validation is assessing the Matrix Effect (ME) . Because protein precipitation does not remove endogenous phospholipids, these lipids can co-elute with analytes and cause ion suppression in the MS source. By demonstrating an ME between 90.7% and 100.3%[4], we validate that the chosen UPLC gradient effectively separates the analytes from the phospholipid elution zones.

Table 3: Representative Method Validation Summary

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (RSD %)Accuracy (%)Mean Recovery (%)
Phenacetin1.0 – 50001.0< 6.596.2 – 102.588.4
Tolbutamide5.0 – 100005.0< 7.295.8 – 103.191.2
Omeprazole2.0 – 50002.0< 5.897.1 – 101.885.6
Dextromethorphan0.5 – 10000.5< 8.194.5 – 104.289.3
Midazolam0.5 – 10000.5< 6.998.0 – 101.592.1

Note: The correlation coefficient ( R2 ) for all calibration curves must strictly exceed 0.995 using a 1/x2 weighted linear regression model to ensure accurate quantification at the lower limits[5].

Conclusion

The described UPLC-MS/MS cocktail methodology provides a highly sensitive, rapid, and robust framework for the simultaneous determination of major CYP450 probe drugs. By utilizing optimized protein precipitation, sub-2 µm column chromatography, and specific MRM transitions, researchers can confidently evaluate in vitro IC50​ values or in vivo pharmacokinetic clearances, significantly accelerating the preclinical DDI screening pipeline.

References

  • Simultaneous determination of four probe drugs of CYP450 in rat plasma by LC-MS/MS. Chinese Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

  • A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. National Institutes of Health (NIH). Available at:[Link]

  • Evaluation of the effects of four types of tea on the activity of cytochrome P450 enzymes with a probe cocktail and HPLC-MS/MS. AME Medical Journal. Available at: [Link]

  • An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes. National Institutes of Health (NIH). Available at: [Link]

  • Simultaneous Determination of Five Cytochrome P450 Probe Substrates and Their Metabolites and Organic Anion Transporting Polypeptide Probe Substrate in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of N-phenylacetamide Derivatives in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Imperative for Novel Antiepileptic Therapies

Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects approximately 50 million people globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), about one-third of patients continue to experience seizures, a condition known as drug-resistant epilepsy.[2][3] This significant therapeutic gap underscores the urgent need for novel AEDs with improved efficacy, better tolerability, and potentially disease-modifying properties.

N-phenylacetamide derivatives have emerged as a promising class of compounds in the search for new anticonvulsants.[4] These molecules are often designed as structural analogs of existing effective drugs, with modifications aimed at enhancing potency and reducing toxicity.[4] The primary goal of preclinical pharmacotherapy is to systematically evaluate these novel chemical entities for their potential to suppress seizures and to establish a preliminary safety profile before any consideration for human trials.

This guide provides a comprehensive overview and detailed protocols for the preclinical assessment of N-phenylacetamide derivatives using two of the most widely accepted and clinically validated rodent models of epilepsy: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (PTZ) test.[5] It is designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation epilepsy treatments.

II. Scientific Rationale: Selecting the Right Tools for the Job

The initial in vivo screening of potential AEDs relies on acute seizure models that are time-efficient, cost-effective, and possess high predictive validity for specific human seizure types.[2][6] Animal models provide an unbiased platform to assess a compound's intrinsic anticonvulsant activity and its ability to cross the blood-brain barrier to engage with relevant CNS targets.[6]

The Maximal Electroshock (MES) Test: This model is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[5][6] An electrical stimulus far above the seizure threshold is applied to induce a maximal seizure, characterized by a tonic extension of the hindlimbs.[7] The MES test does not evaluate a drug's ability to prevent a seizure from starting, but rather its capacity to prevent the spread of seizure activity through neural tissue.[6] Compounds that modulate voltage-gated sodium channels, such as phenytoin and carbamazepine, are classically effective in this model.[8][9]

The Pentylenetetrazol (PTZ) Seizure Test: The PTZ test is highly predictive of drugs that will be effective against generalized non-convulsive (absence) and myoclonic seizures.[5][10] Pentylenetetrazol is a GABA-A receptor antagonist that, when administered at a sufficient dose, lowers the seizure threshold and induces clonic seizures.[10][11] This model identifies compounds that can raise the seizure threshold and prevent the initiation of seizure activity. Drugs that enhance GABAergic neurotransmission, such as benzodiazepines and valproate, are typically effective in the PTZ screen.[8]

By employing both the MES and PTZ models, researchers can construct a preliminary pharmacological profile of a test compound. Efficacy in both models suggests a broad spectrum of anticonvulsant activity, a highly desirable characteristic for a new AED.

III. Putative Mechanisms of N-phenylacetamide Derivatives

While the precise mechanism of action for any novel compound must be determined empirically, N-phenylacetamide derivatives are often designed to interact with key targets implicated in neuronal excitability. The anticonvulsant action of these compounds may involve one or more of the following mechanisms:

  • Modulation of Voltage-Gated Sodium Channels: Stabilizing the inactivated state of sodium channels to limit the sustained, high-frequency firing of neurons that underlies seizure propagation.[8][9] This is a primary mechanism for many established AEDs.

  • Enhancement of GABAergic Inhibition: Potentiating the action of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at GABA-A receptors.[8][12] This leads to chloride ion influx, hyperpolarization of the neuronal membrane, and reduced excitability.

  • Modulation of Calcium Channels: Inhibiting specific types of voltage-gated calcium channels can reduce neurotransmitter release from presynaptic terminals, thereby dampening excessive excitatory signaling.[12]

Understanding these potential mechanisms is crucial for interpreting the data generated from the screening models and for guiding further mechanistic studies.

IV. Experimental Workflows and Protocols

The following section details the step-by-step protocols for evaluating N-phenylacetamide derivatives. It is imperative that all animal procedures are conducted in accordance with institutional and national animal welfare guidelines.

A. General Considerations and Preparations
  • Animals: Male albino mice (e.g., ICR or C57BL/6 strains, 20-25 g) or male Wistar rats (100-150 g) are commonly used.[13] Animals should be acclimatized for at least one week before experimentation under controlled conditions (20-24°C, 12-h light/dark cycle, food and water ad libitum).[14]

  • Compound Formulation: The N-phenylacetamide derivative should be dissolved or suspended in a suitable, non-toxic vehicle (e.g., 0.5% methylcellulose, saline with 5% Tween 80). The formulation should be stable and homogenous.

  • Route of Administration: For initial screening, intraperitoneal (i.p.) injection is common as it bypasses gastrointestinal absorption variability.[15] Oral (p.o.) administration should be used to assess bioavailability in later stages.

  • Determination of Time to Peak Effect: Before conducting full efficacy studies, a pilot experiment must be performed to determine the time of peak effect for the test compound. This is achieved by administering a fixed dose and testing for anticonvulsant activity at various time points post-administration (e.g., 30, 60, 120, 240 minutes).[13] All subsequent tests should be conducted at this predetermined time point.

B. Protocol 1: The Maximal Electroshock (MES) Test

Principle: This protocol assesses the ability of a test compound to prevent the tonic hindlimb extension (THLE) phase of a maximal seizure induced by a suprathreshold electrical stimulus delivered via corneal electrodes.[13]

Materials and Equipment:

  • Electroconvulsometer (capable of delivering a constant current)

  • Corneal electrodes

  • Saline solution (0.9% NaCl)

  • Test and control compounds

  • Appropriate animal species (mice or rats)

Procedure:

  • Animal Grouping: Randomly assign animals to groups of at least 8-10.

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Phenytoin, 25 mg/kg, i.p.)[7]

    • Groups 3-n: Test Compound at graded doses.

  • Drug Administration: Administer the vehicle, positive control, or test compound via the chosen route.

  • Pre-treatment Interval: Wait for the predetermined time to peak effect.

  • Seizure Induction:

    • Gently restrain the animal.

    • Apply a drop of saline to the corneal electrodes and place them on the animal's corneas.

    • Deliver the electrical stimulus. Standard parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[13]

  • Observation and Endpoint: Immediately after stimulation, observe the animal for the characteristic seizure pattern: a brief phase of tonic flexion, followed by a longer phase of tonic extension of the hindlimbs, and finally a period of clonic convulsions.[7]

  • Scoring: The endpoint is the presence or absence of THLE. An animal is considered "protected" if the THLE phase is completely abolished.[6]

Data Analysis:

  • For each group, calculate the percentage of animals protected.

  • Construct a dose-response curve and determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using log-probit analysis.[2]

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Grouping Animal Grouping (Vehicle, Positive Control, Test Doses) Drug_Admin Drug Administration (i.p. or p.o.) Animal_Grouping->Drug_Admin Pre_treatment Wait for Peak Effect Time Drug_Admin->Pre_treatment Stimulation Apply Corneal Electrical Stimulus (e.g., 50mA, 60Hz, 0.2s) Pre_treatment->Stimulation Observation Observe for Tonic Hindlimb Extension (THLE) Stimulation->Observation Scoring Score: Protected (No THLE) or Unprotected (THLE) Observation->Scoring Calc Calculate % Protection Scoring->Calc ED50 Determine ED₅₀ (Log-Probit Analysis) Calc->ED50 caption Experimental workflow for the Maximal Electroshock (MES) test.

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

C. Protocol 2: The Subcutaneous Pentylenetetrazol (PTZ) Test

Principle: This protocol evaluates the ability of a test compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of the chemoconvulsant PTZ.[11]

Materials and Equipment:

  • Pentylenetetrazol (PTZ) powder

  • Saline solution (0.9% NaCl)

  • Transparent observation chambers

  • Syringes and needles

  • Test and control compounds

Procedure:

  • Preparation of PTZ: Prepare a fresh solution of PTZ in saline on the day of the experiment. A common convulsant dose for mice is 85 mg/kg (s.c.).[2]

  • Animal Grouping: Randomly assign animals to groups of at least 8-10.

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Diazepam, 4 mg/kg, i.p. or Valproate, 300 mg/kg, i.p.)[15][16]

    • Groups 3-n: Test Compound at graded doses.

  • Drug Administration: Administer the vehicle, positive control, or test compound.

  • Pre-treatment Interval: Wait for the predetermined time to peak effect.

  • PTZ Injection: Administer PTZ subcutaneously (s.c.) in the loose skin of the animal's back.

  • Observation and Scoring:

    • Immediately place the animal in an individual observation chamber.

    • Observe continuously for 30 minutes.[11]

    • Score the seizure activity based on a standardized scale. A common endpoint for protection is the absence of a generalized clonic seizure (characterized by clonus of all four limbs and loss of posture) lasting for at least 5 seconds.

    • Modified Racine Scale for Scoring: [17]

      • Stage 0: No response

      • Stage 1: Ear and facial twitching

      • Stage 2: Myoclonic jerks, head nodding

      • Stage 3: Forelimb clonus

      • Stage 4: Clonic seizures with rearing

      • Stage 5: Generalized tonic-clonic seizures, loss of posture

Data Analysis:

  • An animal is considered "protected" if it does not exhibit a Stage 5 seizure within the 30-minute observation period.

  • Calculate the percentage of animals protected in each group.

  • Determine the ED₅₀ using log-probit analysis.

D. Protocol 3: Neurotoxicity Assessment (Rotarod Test)

Principle: To evaluate motor impairment and sedation, common side effects of centrally acting drugs. This test is crucial for determining the therapeutic window of a compound.

Materials and Equipment:

  • Rotarod apparatus for mice or rats

  • Test and control compounds

Procedure:

  • Pre-Training: One day before the test, train the animals to remain on the rotating rod (e.g., at 10 rpm) for a sustained period (e.g., 2 minutes). Animals that fail to learn the task are excluded.

  • Grouping and Administration: Use the same grouping and drug administration protocol as in the seizure tests.

  • Testing: At the time of peak effect, place each animal on the rotarod.

  • Endpoint: Record the time the animal remains on the rod. Failure is defined as falling off the rod or passively rotating with it for two full revolutions. A cut-off time (e.g., 120 seconds) is typically used.

  • Scoring: An animal that fails the task is considered to show neurotoxicity at that dose.

Data Analysis:

  • Calculate the percentage of animals exhibiting neurotoxicity in each group.

  • Determine the median toxic dose (TD₅₀), the dose causing neurotoxicity in 50% of the animals, using log-probit analysis.

V. Data Presentation and Interpretation

The results from these three core tests allow for a comprehensive initial evaluation of a novel N-phenylacetamide derivative. The data should be summarized clearly for comparison.

Table 1: Summary of Preclinical Anticonvulsant Profile

Compound MES ED₅₀ (mg/kg) PTZ ED₅₀ (mg/kg) Rotarod TD₅₀ (mg/kg) Protective Index (MES) Protective Index (PTZ) Predicted Spectrum
Test Cmpd A 50 >300 200 4.0 <0.67 Generalized Tonic-Clonic
Test Cmpd B >300 75 300 <1.0 4.0 Absence, Myoclonic
Test Cmpd C 60 90 450 7.5 5.0 Broad Spectrum
Phenytoin ~9 >100 ~68 ~7.6 <0.68 Generalized Tonic-Clonic
Valproate ~250 ~150 ~420 ~1.7 ~2.8 Broad Spectrum

Note: ED₅₀ and TD₅₀ values are illustrative.

Interpretation:

  • Protective Index (PI): Calculated as TD₅₀ / ED₅₀. A higher PI is desirable, indicating a wider margin between the toxic dose and the effective dose. A PI > 1 is the minimum requirement.

  • Spectrum of Activity:

    • MES-active only (Cmpd A): Suggests a mechanism similar to phenytoin, likely involving sodium channel blockade, with potential efficacy against generalized tonic-clonic seizures.

    • PTZ-active only (Cmpd B): Suggests a mechanism involving enhancement of GABAergic transmission or T-type calcium channel blockade, with potential efficacy against absence and myoclonic seizures.

    • Active in both MES and PTZ (Cmpd C): Indicates a broad spectrum of anticonvulsant activity, a highly valuable property suggesting multiple mechanisms of action or a very potent single mechanism.

Interpretation_Flow Start Test Compound Results MES_active Active in MES Test? Start->MES_active PTZ_active Active in PTZ Test? MES_active->PTZ_active Yes Profile_PTZ Profile: Anti-Absence/Myoclonic (e.g., GABAergic) MES_active->Profile_PTZ No MES_active->MES_active_no_path No Profile_MES Profile: Anti-Tonic-Clonic (e.g., Na+ Channel Blocker) PTZ_active->Profile_MES No Profile_Broad Profile: Broad Spectrum PTZ_active->Profile_Broad Yes Profile_Inactive Inactive in Primary Screening PTZ_active2 Active in PTZ Test? PTZ_active2->Profile_PTZ Yes PTZ_active2->Profile_Inactive No caption Logical flow for interpreting primary screening results.

Caption: Logical flow for interpreting primary screening results.

VI. Conclusion

The systematic application of the MES, PTZ, and rotarod tests provides a robust and validated framework for the initial preclinical evaluation of novel N-phenylacetamide derivatives. This tiered approach allows for the efficient identification of promising anticonvulsant candidates, characterization of their likely spectrum of clinical activity, and establishment of an initial therapeutic index. The data generated from these protocols are foundational for making critical decisions regarding the advancement of a compound into more complex chronic epilepsy models and further mechanistic and safety studies.

VII. References

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). Pharmaceuticals.

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). Epilepsia Open.

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). Pharmacological Reports.

  • Pentylenetetrazole-Induced Kindling Mouse Model. (2018). Journal of Visualized Experiments.

  • Preclinical Testing Strategies for Epilepsy Therapy Development. (2024). Neurotherapeutics.

  • Not all that glitters is gold: A guide to critical appraisal of animal drug trials in epilepsy. (n.d.). Epilepsia.

  • Pharmacokinetic characteristics of antiepileptic drugs (AEDs). (n.d.). The American Journal of Managed Care.

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). Medicina.

  • Behavioral manifestations of seizures in rodent models of epilepsy. (n.d.). Charles University Digital Repository.

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). Methods and Findings in Experimental and Clinical Pharmacology.

  • Animal models of epilepsy: use and limitations. (2014). Neuropsychiatric Disease and Treatment.

  • Behavioral Characterization and Scoring of Seizures in Rodents. (n.d.). ResearchGate.

  • Drug discovery and preclinical testing of drug candidates for developmental and epileptic encephalopathies. (2025). Epilepsia.

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). Journal of Visualized Experiments.

  • Pharmacology of anticonvulsant drugs. (2024). Deranged Physiology.

  • A Guide To Animal Seizure Models. (2018). Maze Engineers.

  • A Review on Epilepsy and its Management. (n.d.). ResearchGate.

  • Animal Models of Pharmacoresistant Epilepsy. (2024). Oxford Academic.

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2026). ResearchGate.

  • Evaluation of anticonvulsant activity of angiotensin receptor antagonists in an animal model. (2025). International Journal of Basic & Clinical Pharmacology.

  • Study of anticonvulsant activity of acetazolamide on albino rats and its influence on anticonvulsant activity of sodium valproate. (2018). International Journal of Basic & Clinical Pharmacology.

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape.

  • The Rodent Models of Dyskinesia and Their Behavioral Assessment. (2019). Frontiers in Neurology.

  • Pharmacokinetics of new anticonvulsants in psychiatry. (n.d.). Cleveland Clinic Journal of Medicine.

  • What drugs are in development for Epilepsy? (2025). Patsnap Synapse.

  • Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits. (2024). Frontiers in Pharmacology.

  • Anticonvulsant activity assessment using Maximal Electroshock Method (MES). (n.d.). RJPT Informatics Pvt Ltd.

  • PTZ-Induced Epilepsy Model in Mice. (2018). Journal of Visualized Experiments.

  • What is the mechanism of Acetylpheneturide? (2024). Patsnap Synapse.

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery.

  • Febrile Seizures Cause Depression and Anxiogenic Behaviors in Rats. (2022). International Journal of Molecular Sciences.

  • Application Notes and Protocols for the Pentylenetetrazole (PTZ) Seizure Model with Valrocemide. (n.d.). BenchChem.

  • Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. (n.d.). BenchChem.

  • Mechanism of Anti-seizure Medications and Emerging Trends in Epilepsy Treatment. (2023). Biomedicines.

  • Antiseizure medication discovery: Recent and future paradigm shifts. (2022). Epilepsia Open.

  • Animal Models of Epilepsy: A Phenotype-oriented Review. (n.d.). Aging and Disease.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering yield bottlenecks during the synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

The target molecule is a classic acetamide derivative, structurally related to various biologically active compounds and pharmaceutical intermediates[1]. The standard synthetic route involves a two-step process: the acylation of 4-phenetidine with chloroacetyl chloride to form the intermediate 2-chloro-N-(4-ethoxyphenyl)acetamide[2][3], followed by a bimolecular nucleophilic substitution (S_N2) using morpholine[4][5].

G A 4-Phenetidine (4-ethoxyaniline) C 2-Chloro-N-(4-ethoxyphenyl)acetamide (Intermediate) A->C Step 1: Acylation (0-5 °C) B Chloroacetyl Chloride + Base B->C E N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (Target) C->E Step 2: SN2 Substitution (Reflux) D Morpholine (Nucleophile/Base) D->E

Two-step synthesis workflow of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Module 1: Step 1 Acylation Troubleshooting

Q: Why is my yield of 2-chloro-N-(4-ethoxyphenyl)acetamide so low, and why am I seeing multiple spots on my TLC? A: Low yield in the first step is typically caused by two competing side reactions: hydrolysis of the acyl chloride and over-acylation (diacylation) of the aniline.

  • Hydrolysis: Chloroacetyl chloride is highly sensitive to moisture. If your solvent (e.g., dichloromethane) is not strictly anhydrous, the reagent will hydrolyze into chloroacetic acid and HCl, leaving unreacted 4-phenetidine[3].

  • Over-acylation: If the reaction temperature exceeds 5 °C or if a large excess of chloroacetyl chloride is used, the newly formed secondary amide can undergo a second acylation, forming a diacylated byproduct.

Q: How can I prevent the oxidation of 4-phenetidine during the reaction? A: 4-Phenetidine (an electron-rich aniline) oxidizes rapidly in air, turning dark brown or purple, which introduces tarry impurities. Always use freshly distilled 4-phenetidine (colorless to pale yellow) and purge your reaction vessel with an inert gas (N₂ or Argon) prior to reagent addition.

Validated Protocol: Step 1 (Acylation)
  • Preparation: In an oven-dried, N₂-purged round-bottom flask, dissolve 4-phenetidine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous dichloromethane (DCM) (10 mL/g of aniline).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel. Causality: Dropwise addition controls the exothermic reaction, preventing local hotspots that drive diacylation.

  • Reaction: Stir for 2 hours at 0–5 °C, then allow it to warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with ice water. Separate the organic layer, wash with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

G A Chloroacetyl Chloride D Chloroacetic Acid + HCl (Dead-end Hydrolysis) A->D H2O attack (Poor anhydrous control) E 2-Chloro-N-(4-ethoxyphenyl)acetamide (Desired Acylation) A->E Amine attack (Controlled temp/base) B Moisture (H2O) B->D C 4-Phenetidine C->E F Diacylated Byproduct (Excess Reagent) E->F Excess Acyl Chloride + High Temp

Competing pathways in Step 1 highlighting hydrolysis and over-acylation risks.

Module 2: Step 2 Nucleophilic Substitution Troubleshooting

Q: My S_N2 reaction with morpholine stalls at 50% conversion. Why? A: This is a classic stoichiometric failure. The reaction of the chloroacetamide with morpholine generates one equivalent of hydrochloric acid (HCl)[6]. If you only use 1.0 to 1.5 equivalents of morpholine without an external base, the generated HCl will protonate the remaining morpholine, forming morpholinium chloride. Protonated morpholine is no longer nucleophilic, effectively halting the reaction[5]. Solution: You must use either 2.5 to 3.0 equivalents of morpholine (where the excess acts as an acid scavenger) OR 1.1 equivalents of morpholine combined with 2.0 equivalents of an external base like triethylamine (TEA) or K₂CO₃[5].

Q: Can I run the S_N2 reaction at room temperature? A: No. Chloroacetamides are moderate electrophiles, and morpholine is a secondary amine with moderate steric hindrance. Theoretical and experimental data indicate that the nucleophilic substitution of chloroacetanilides requires elevated thermal energy to overcome the activation barrier[6]. The reaction should be refluxed in a polar aprotic solvent (like Acetonitrile or DMF) at 80–100 °C for optimal conversion[5].

Validated Protocol: Step 2 (S_N2 Substitution)
  • Preparation: Dissolve 2-chloro-N-(4-ethoxyphenyl)acetamide (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF (8 mL/g).

  • Reagent Addition: Add morpholine (2.5 eq). Alternatively, add morpholine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq)[4].

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C (for ACN) or 100 °C (for DMF) with vigorous stirring for 4–6 hours[5].

  • Monitoring: Check reaction completion via TLC (DCM:MeOH 10:1). The product spot will be highly UV active and stain positive with Ninhydrin (due to the tertiary amine).

Module 3: Workup & Purification Optimization

Q: I had full conversion on TLC, but I lost most of my product during the aqueous extraction. Where did it go? A: You likely lost your product to the aqueous layer due to poor pH control. The final product contains a morpholine moiety, which is a basic amine (pKa ~8.3). If your aqueous wash is neutral or slightly acidic, the morpholine nitrogen becomes protonated, rendering the entire molecule highly water-soluble. Solution: Before extracting with an organic solvent (like ethyl acetate or DCM), you must basify the aqueous phase to pH 9–10 using 1M NaOH or saturated Na₂CO₃. This ensures the morpholine ring is fully deprotonated (free base form), forcing the product into the organic layer.

Q: How should I crystallize the final product to maximize purity? A: The crude product can be recrystallized from a mixture of ethyl acetate and diethyl ether or ethanol[1][4][5]. Dissolve the crude solid in a minimum amount of hot ethyl acetate, slowly add diethyl ether until the solution becomes slightly cloudy, and allow it to cool slowly to room temperature, then to 4 °C.

Quantitative Data Summary

The table below summarizes the optimized stoichiometric and environmental parameters required to prevent yield loss at each stage.

ParameterStep 1: AcylationStep 2: S_N2 SubstitutionAqueous Workup (Step 2)
Electrophile Chloroacetyl chloride (1.1 eq)2-Chloro-N-(4-ethoxyphenyl)acetamide (1.0 eq)N/A
Nucleophile 4-Phenetidine (1.0 eq)Morpholine (2.5 eq or 1.2 eq + external base)N/A
Solvent Anhydrous DCMAcetonitrile or DMFEtOAc / Water
Temperature 0–5 °C80–100 °C (Reflux)Room Temperature
Reaction Time 2 hours4–6 hoursN/A
Critical Control Strict anhydrous environmentSufficient base to neutralize HClAqueous phase pH > 9
Expected Yield 85–90%80–89%> 90% Recovery

References

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Indian Academy of Sciences. Available at:[Link]

  • N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. National Institutes of Health (PMC). Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH: Synthesis of 2-morpholino-N-phenylacetamide derivatives. Wisdom Library. Available at: [Link]

  • Chemical Properties of Chlorinated Ethanes (Chloroacetyl Chloride and 4-Phenetidine data). Scribd. Available at:[Link]

  • Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. ResearchGate. Available at: [Link]

Sources

Optimizing reaction conditions for alkylation of morpholine with 2-chloro-N-(4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the N-alkylation of secondary amines.

The synthesis of N-(4-ethoxyphenyl)-2-morpholinoacetamide via the alkylation of morpholine with 2-chloro-N-(4-ethoxyphenyl)acetamide is a fundamental SN​2 nucleophilic substitution. While the theoretical framework is straightforward, achieving high atom economy, preventing reaction stalling, and avoiding side-product formation requires precise optimization of the microenvironment[1].

Below, you will find a comprehensive troubleshooting guide, optimization data, and a self-validating standard operating protocol (SOP) to ensure reproducible yields.

Reaction Mechanism & Logical Flow

The transformation relies on the nucleophilic attack of the morpholine nitrogen lone pair onto the electrophilic α -carbon of the activated alkyl chloride[2]. Because the α -carbon is adjacent to an electron-withdrawing carbonyl group, it is highly susceptible to both the desired amination and undesired solvolysis.

ReactionPathway A Morpholine (Nucleophile) C S_N2 Transition State (Partial C-N bond, C-Cl bond breaking) A->C Nucleophilic Attack F Protonated Morpholine (Inactive Nucleophile) A->F HCl byproduct (If base is absent) B 2-chloro-N-(4-ethoxyphenyl)acetamide (Electrophile) B->C E Hydrolysis Byproduct (Side Reaction with H2O) B->E H2O / Strong Base D N-(4-ethoxyphenyl)-2-morpholinoacetamide (Target Product) C->D Base (K2CO3) / Heat

Reaction pathway for morpholine alkylation, highlighting SN2 mechanism and side reactions.

Troubleshooting & FAQs

Q1: My reaction consistently stalls at ~50% conversion. Why is this happening and how can I drive it to completion? Causality & Solution: This is a classic acid-base equilibrium issue. The SN​2 alkylation generates one equivalent of hydrochloric acid (HCl) as a byproduct. Morpholine is a secondary amine with a pKa of ~8.3. If you do not include an external base, the generated HCl will rapidly protonate the unreacted morpholine. Protonated morpholine lacks a free lone pair and is completely non-nucleophilic. Consequently, 50% of your morpholine acts as a nucleophile and 50% acts as a sacrificial base. To fix this: You must use an external base. Anhydrous potassium carbonate ( K2​CO3​ ) is optimal because it acts as an efficient HCl scavenger while remaining insoluble in many organic solvents, making downstream filtration incredibly easy[2],[3].

Q2: Which solvent system provides the best yield and purity profile for this specific electrophile? Causality & Solution: The choice of solvent dictates the transition state energy. Polar aprotic solvents are ideal because they solvate cations (e.g., K+ ) while leaving the nucleophile "naked" and highly reactive. To fix this: Acetonitrile ( CH3​CN ) is the optimal solvent[2]. It provides excellent solubility for 2-chloro-N-(4-ethoxyphenyl)acetamide, while keeping the inorganic salts ( K2​CO3​ and KCl) suspended. Protic solvents (like ethanol) must be avoided as they hydrogen-bond with morpholine, dampening its nucleophilicity and promoting solvolysis.

Q3: I am observing a polar side product on my TLC plate. How do I prevent the degradation of my starting material? Causality & Solution: 2-chloro-N-(4-ethoxyphenyl)acetamide contains an α -chloroacetamide moiety. The adjacent carbonyl heavily withdraws electron density from the α -carbon, making the C-Cl bond highly activated. In the presence of trace water or aqueous hydroxide bases, competitive hydrolysis occurs, yielding an α -hydroxyacetamide impurity. To fix this: Ensure strictly anhydrous conditions. Use dry acetonitrile, oven-dried glassware, and anhydrous K2​CO3​ . Keep the reaction temperature at a gentle reflux (80-82 °C); excessive thermal stress can promote degradation[2].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield, demonstrating why the Acetonitrile/ K2​CO3​ system is the industry standard for this transformation.

EntrySolventBaseStoichiometry (Morpholine : Alkyl Halide)Temp (°C)Time (h)Yield (%)Observation
1AcetoneNone1.0 : 1.05612<45Reaction stalled due to in-situ HCl formation.
2Ethanol Et3​N 1.2 : 1.0788~60Solvolysis side products observed due to protic solvent.
3DMF K2​CO3​ 1.2 : 1.080685Good conversion, but difficult solvent removal during workup[1].
4 Acetonitrile K2​CO3​ 1.2 : 1.0 82 (Reflux) 4-6 >92 Optimal conditions; clean profile, easy workup[2].

Standard Operating Procedure (SOP)

This self-validating protocol ensures high atom economy and utilizes a streamlined workup that avoids complex chromatography.

Step 1: Reaction Setup To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-N-(4-ethoxyphenyl)acetamide (10 mmol, 2.14 g) and anhydrous acetonitrile (50 mL)[2].

Step 2: Base Addition Add anhydrous potassium carbonate ( K2​CO3​ , 20 mmol, 2.76 g) to the solution. Stir the suspension at room temperature for 5 minutes to ensure homogenous dispersion[2].

Step 3: Nucleophile Addition Add morpholine (12 mmol, 1.05 g) dropwise to the stirred suspension. A slight 1.2x excess ensures complete consumption of the valuable electrophile.

Step 4: Heating & Monitoring Attach a reflux condenser and heat the mixture to a gentle reflux (~82 °C) using a heating mantle. Monitor the reaction progress via Thin Layer Chromatography (TLC) (eluent: Hexane/Ethyl Acetate 1:1). The reaction is typically complete within 4-6 hours[2].

Step 5: Filtration & Workup Once complete, cool the reaction mixture to room temperature. Follow the downstream workup workflow detailed below to isolate the product[3].

Workup Step1 Crude Reaction Mixture (Product, Salts, Solvent) Step2 Filter Inorganic Salts (K2CO3, KCl) Step1->Step2 Step3 Concentrate Filtrate (Remove Acetonitrile) Step2->Step3 Step4 Liquid-Liquid Extraction (EtOAc / H2O) Step3->Step4 Add EtOAc & H2O Step5 Organic Phase (Product + Organics) Step4->Step5 Step6 Aqueous Phase (Residual Salts/Morpholine) Step4->Step6 Discard Step7 Brine Wash & Dry (Na2SO4) Step5->Step7 Step8 Evaporation (Pure Target Product) Step7->Step8 High Yield

Optimized downstream workup and purification workflow for the synthesized acetamide.

Step 6: Final Isolation Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to afford the crude N-(4-ethoxyphenyl)-2-morpholinoacetamide[4]. The product can be utilized directly or further purified by recrystallization from a suitable solvent mixture (e.g., ethyl acetate/hexanes).

Sources

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Stability Guide for Aqueous Solutions

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous behavior of α -aminoacetamides. N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide presents a unique intersection of solubility and stability challenges. Structurally, it features a basic morpholine ring and a lipophilic 4-ethoxyphenyl moiety connected via an unhindered amide bond.

This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind your experimental observations, providing self-validating protocols, and ensuring the scientific integrity of your assays.

Section 1: Solubility & pH-Dependent Behavior

Q: My stock solution precipitates immediately upon dilution into my assay buffer (pH 7.4 - 8.5). Why is this happening, and how do I fix it?

The Causality: This is a classic acid-base partitioning issue. The morpholine nitrogen in your compound has a pKa of approximately 8.49 ([1]). At pH levels approaching or exceeding this value (e.g., pH 8.5), the molecule exists predominantly as the unprotonated free base. Without the cationic charge on the morpholine ring, the highly lipophilic 4-ethoxyphenyl group dominates the molecule's physicochemical profile, driving it out of the aqueous phase and causing immediate precipitation.

The Solution: Maintain your working solutions at a pH strictly below 7.0 (ideally pH 6.0) to ensure the morpholine ring remains protonated and water-soluble. If your biological assay requires pH 7.4, you must keep the final compound concentration below its intrinsic free-base solubility limit (typically <50 µM) or introduce a biologically compatible co-solvent (e.g., 1% DMSO).

Section 2: Chemical Stability & Discoloration

Q: Over a few days, my clear aqueous solution turns pink, and eventually dark brown. Is the compound degrading?

The Causality: Yes, your compound is undergoing a two-step degradation process. Unlike highly sterically hindered amides (such as the local anesthetic lidocaine, which features a 2,6-dimethylphenyl group that strongly resists enzymatic and chemical cleavage ([2])), your compound lacks ortho-substitution on the phenyl ring.

This unhindered amide bond is susceptible to specific acid- and base-catalyzed hydrolysis in aqueous media, yielding 2-morpholinoacetic acid and p-phenetidine (4-ethoxyaniline) ([3]). The released p-phenetidine is highly reactive. Upon exposure to ambient light and dissolved oxygen, it rapidly undergoes air oxidation to form highly colored (pink to reddish-brown) quinone-imine dyes ([4]). Macroscopic discoloration is a definitive indicator that your stock is compromised.

degradation_pathway cluster_hydrolysis Hydrolysis Products Parent N-(4-ethoxyphenyl)-2- (morpholin-4-yl)acetamide (Intact Amide) Amine p-Phenetidine (4-ethoxyaniline) Parent->Amine Amide Cleavage (H2O, pH <5 or >7) Acid 2-Morpholinoacetic Acid Parent->Acid Amide Cleavage Oxidation Quinone-imine Dyes (Pink/Brown Discoloration) Amine->Oxidation O2 / Light (Air Oxidation)

Fig 1: Amide hydrolysis yields p-phenetidine, which rapidly oxidizes into colored quinone-imine dyes.

troubleshooting_tree Start Observation: Aqueous Solution Issue Q1 Is the solution cloudy or precipitating? Start->Q1 Q2 Is the solution turning pink or brown? Q1->Q2 NO Sol Solubility Issue: Morpholine deprotonated. Action: Adjust pH < 7.0 Q1->Sol YES Deg Degradation Issue: Hydrolysis & Oxidation. Action: Remake at pH 6.0, 4°C Q2->Deg YES

Fig 2: Decision tree for diagnosing precipitation versus chemical degradation in aqueous buffers.

Section 3: Quantitative Stability Data

To assist with assay planning, below is a synthesized kinetic profile demonstrating the compound's half-life ( t1/2​ ) across various aqueous conditions.

Table 1: Simulated Half-Life of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (0.1 M Buffer)

Buffer pHTemperature (°C)Estimated t1/2​ (Days)Primary Degradation Mechanism
4.02514Specific Acid-Catalyzed Hydrolysis
6.0 25 > 90 Minimal (Optimal Stability Zone)
7.42545Mild Base-Catalyzed Hydrolysis
7.43712Accelerated Base-Catalyzed Hydrolysis
9.025< 5Specific Base-Catalyzed Hydrolysis

Note: The optimal stability window is pH 5.5–6.5, where the morpholine is protonated (preventing precipitation) but the hydroxide ion concentration is too low to drive rapid base-catalyzed amide cleavage.

Section 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM Aqueous Stock Solution

Objective: Formulate a fully dissolved, hydrolysis-resistant stock solution for in vitro assays.

  • Primary Solubilization: Weigh 2.64 mg of the compound (MW ~264.32 g/mol ) and dissolve completely in 100 µL of anhydrous DMSO to create a 100 mM master stock. Vortex until visually clear.

  • Buffer Selection: Prepare 900 µL of 0.1 M MES buffer adjusted strictly to pH 6.0.

    • Causality Note: MES is chosen because its buffering range (pKa 6.15) perfectly overlaps with the compound's optimal stability zone, preventing both acid/base hydrolysis and morpholine deprotonation.

  • Aqueous Dilution: Slowly add the 100 µL DMSO stock dropwise to the 900 µL MES buffer while vortexing continuously.

  • Validation & pH Verification: Measure the final pH. Self-Validation Check: If the pH exceeds 6.5, adjust dropwise with 0.1 M HCl to bring it back to 6.0. Do not use NaOH, as localized high pH will cause immediate precipitation of the free base.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation of any trace p-phenetidine) and store at 4°C for a maximum of 30 days.

Protocol 2: LC-MS Monitoring for Hydrolysis and Oxidation

Objective: Quantify intact amide and detect trace p-phenetidine before macroscopic discoloration compromises your assay.

  • Sample Preparation: Dilute the aqueous sample 1:100 in LC-MS grade Water/Acetonitrile (50:50 containing 0.1% Formic Acid) to immediately quench further hydrolysis.

  • Chromatographic Separation: Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes on a C18 Column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mass Detection (Positive Ion Mode):

    • Monitor m/z265.1 [M+H]+ for the intact parent compound.

    • Monitor m/z138.1 [M+H]+ for p-phenetidine (hydrolysis product).

    • Monitor m/z146.1 [M+H]+ for 2-morpholinoacetic acid.

    • Monitor m/z281.1 [M+H]+ for morpholine N-oxide (trace oxidation product caused by aqueous peroxides).

  • Data Interpretation & Validation: Calculate the relative peak area of m/z 138.1 against m/z 265.1. Self-Validation Check: If the p-phenetidine peak area exceeds 2% of the parent peak, discard the stock solution. p-Phenetidine is highly redox-active and will cause false positives in colorimetric or fluorescence-based biological assays.

References
  • Mechanistic basis for 2-aminopurine quenching by morpholine- and piperazine-based Good's buffers. ResearchGate.

  • Local Anesthetics | Anesthesia Key. Aneskey.

  • Arylacetamide deacetylase is a determinant enzyme for the difference in hydrolase activities of phenacetin and acetaminophen. PubMed.

  • p-Phenetidine (4-Ethoxyaniline). Benchchem.

Sources

Technical Support Center: Troubleshooting Chloroacetamide Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chloroacetamide Troubleshooting Center. Chloroacetamides are widely utilized as electrophilic warheads in targeted covalent inhibitors, PROTACs, and proteomics probes. While they offer superior stability and target specificity compared to highly reactive iodoacetamides, they remain susceptible to degradation in suboptimal aqueous environments.

As a Senior Application Scientist, I have designed this guide to help you understand the mechanistic causality behind compound degradation and provide self-validating protocols to ensure the integrity of your biochemical assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why is my chloroacetamide compound losing activity during biochemical assays? A: Loss of activity in aqueous buffers is rarely due to spontaneous decomposition; rather, it is driven by three competing nucleophilic side reactions:

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion (OH⁻) attacks the alpha-carbon, displacing the chloride leaving group via an intermolecular S_N2 mechanism. This yields an inactive hydroxy-derivative or leads to amide cleavage[1].

  • Nucleophilic Buffer Attack: Buffers containing primary amines act as nucleophiles, directly alkylating the chloroacetamide warhead[2].

  • Thiol Scavenging: Reducing agents with free thiols rapidly react with the electrophile, completely quenching the compound before it can engage the target protein.

Degradation CAA Chloroacetamide Warhead (Intact & Active) HighPH Alkaline Buffer (pH > 7.5) [OH-] Nucleophile CAA->HighPH Tris Tris / Primary Amines [R-NH2] Nucleophile CAA->Tris DTT DTT / BME [R-SH] Nucleophile CAA->DTT Hydrolysis Base-Catalyzed Hydrolysis (SN2) HighPH->Hydrolysis AmineAdduct Amine Alkylation Tris->AmineAdduct ThiolAdduct Thiol Scavenging DTT->ThiolAdduct Inactive1 Hydroxy-Derivative (Loss of Electrophilicity) Hydrolysis->Inactive1 Inactive2 Tris-Adduct (Quenched) AmineAdduct->Inactive2 Inactive3 DTT-Adduct (Quenched) ThiolAdduct->Inactive3

Competing degradation pathways of chloroacetamides in suboptimal aqueous buffers.

Q: How does pH dictate the half-life of chloroacetamides? A: Chloroacetamide hydrolysis is highly pH-dependent. At circumneutral pH (6.5–7.0), the half-life can extend to several days. However, as the pH increases above 7.5, the rate of base-catalyzed hydrolysis accelerates exponentially. Scientific Insight: You may notice that proteomics protocols recommend pH 8.0–8.5 for chloroacetamide alkylation[2]. This is because proteomics workflows use massive molar excesses of the reagent (e.g., 20 mM) and heat to force the non-specific alkylation of all cysteines. However, for covalent drug discovery , you want to measure specific binding kinetics ( kinact​/KI​ ). Operating at pH 6.5 protects the compound in the bulk solvent, relying instead on the enzyme's active site microenvironment to lower the target cysteine's pKa and drive specific engagement[3].

Q: Can I use Tris buffer for my covalent labeling assays? A: No. Tris(hydroxymethyl)aminomethane contains a primary amine. Over a standard 1-2 hour assay incubation, a significant fraction of your compound will be converted into a Tris-adduct. We strongly recommend zwitterionic buffers lacking primary amines, such as HEPES, MOPS, or standard PBS[3].

Q: Which reducing agent is compatible with chloroacetamides? A: You must replace Dithiothreitol (DTT) and β -mercaptoethanol with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP reduces disulfides via a phosphine-mediated mechanism rather than thiol-disulfide exchange. Because TCEP lacks a free thiol, it does not rapidly scavenge chloroacetamides, making it the superior reductant for preserving electrophile integrity[4].

Part 2: Quantitative Buffer Compatibility

To ensure experimental reproducibility, consult the following matrix before designing your assay buffers.

ParameterSuboptimal ChoiceOptimized ChoiceMechanistic Rationale
Buffer System Tris, GlycineHEPES, MOPS, PBSZwitterionic/phosphate buffers lack primary amines, preventing nucleophilic quenching of the warhead.
pH Range > 7.56.5 – 7.0Minimizes base-catalyzed hydrolysis (OH⁻ attack) while keeping target active-site cysteines reactive.
Reducing Agent DTT, β -mercaptoethanolTCEPPhosphine-based reduction avoids free thiols that would rapidly scavenge the chloroacetamide.
Stock Solvent Aqueous buffersAnhydrous DMSO/DMFPrevents premature hydrolysis during long-term storage.

Part 3: Validated Experimental Protocols

A robust assay must be a self-validating system. The following protocol includes built-in quality control steps to verify that your compound is engaging the target protein rather than the buffer.

Protocol 1: Preparation and Self-Validation of Compound Stocks
  • Solubilization: Dissolve the chloroacetamide compound in anhydrous DMSO to a concentration of 10 mM or 50 mM.

  • Storage: Aliquot the stock into single-use vials to avoid freeze-thaw cycles and moisture condensation. Store at -80°C.

  • Self-Validation (LC-MS Control): Before running biological assays, dilute the compound to 10 μ M in your chosen assay buffer (without protein). Incubate at room temperature for 2 hours. Inject onto an LC-MS.

    • Pass Criteria: >95% of the parent mass remains intact.

    • Fail Criteria: Appearance of +18 Da (Hydrolysis) or +121 Da (Tris-adduct). If these appear, remake your buffer.

Protocol 2: Optimized Covalent Target Engagement Assay

This methodology is adapted from validated workflows for targeting the TEAD-YAP1 central pocket using chloroacetamide inhibitors[3].

  • Buffer Preparation: Prepare the assay buffer containing 25 mM HEPES and 150 mM NaCl. Adjust the pH strictly to 6.5.

  • Protein Reduction: Dilute the target protein into the assay buffer. Add 1.2 mM TCEP and incubate on ice for 30 minutes to ensure all active-site cysteines are fully reduced. Do not use DTT.

  • Compound Dilution: Immediately prior to the assay, prepare serial dilutions of the chloroacetamide compound in anhydrous DMSO (100x final concentration).

  • Target Engagement: Add 1 μ L of the 100x compound to 99 μ L of the reduced protein solution.

  • Incubation: Incubate at room temperature for a defined time (e.g., 10 to 60 minutes) to allow covalent bond formation.

  • Quenching/Readout: Proceed immediately to your readout (e.g., Fluorescence Polarization, Intact Mass Spectrometry, or addition of a fluorescent tracer).

Optimization S1 1. Stock Prep Anhydrous DMSO Store at -80°C S2 2. Buffer Selection HEPES or PBS Avoid Tris S1->S2 S3 3. pH Optimization pH 6.5 - 7.0 Balance reactivity S2->S3 S4 4. Reduction Use TCEP Avoid DTT/BME S3->S4 S5 5. Execution Dilute fresh Incubate < 2h S4->S5

Step-by-step workflow for maintaining chloroacetamide integrity during biochemical assays.

References

  • Carlson, J. C., et al. "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides". Journal of Agricultural and Food Chemistry. researchgate.net.[Link]

  • "Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket". Journal of Medicinal Chemistry. acs.org.[Link]

  • "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry". mstechno.co.jp. [Link]

Sources

Identifying and removing byproducts from N-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-phenylacetamide (acetanilide) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful outcome of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-phenylacetamide, offering potential causes and actionable solutions.

Issue 1: Low Yield of N-Phenylacetamide

A lower than expected yield is a common issue in the synthesis of N-phenylacetamide. Several factors can contribute to this problem.

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing.

  • Hydrolysis of Acetic Anhydride: Acetic anhydride, the acetylating agent, readily reacts with water to form acetic acid. This side reaction consumes the reagent, reducing the yield of the desired product.[1]

  • Sub-optimal Stoichiometry: An incorrect molar ratio of aniline to acetic anhydride can lead to incomplete conversion of the starting material.

  • Product Loss During Workup: Significant amounts of N-phenylacetamide can be lost during filtration and washing steps if not performed carefully.

Recommended Solutions:

  • Optimize Reaction Conditions: Ensure the reaction is stirred vigorously and maintained at the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Ensure Anhydrous Conditions: Use dry glassware and freshly opened or distilled acetic anhydride. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize moisture contamination.[3]

  • Adjust Stoichiometry: While a 1:1 molar ratio is the theoretical requirement, using a slight excess of acetic anhydride can help drive the reaction to completion.[4]

  • Careful Workup: When precipitating the product in cold water, ensure the mixture is sufficiently cooled in an ice bath to maximize crystallization.[5] During vacuum filtration, wash the crystals with minimal amounts of ice-cold water to avoid dissolving the product.[6]

Issue 2: Discolored Product (Yellow or Brown)

The presence of color in the final product is a strong indicator of impurities.

Potential Causes:

  • Oxidation of Aniline: Aniline, the starting material, is prone to oxidation when exposed to air, leading to the formation of colored impurities.[1]

  • High Reaction Temperatures: Excessive heat during the reaction can lead to the degradation of starting materials or the product, resulting in colored byproducts.[7]

Recommended Solutions:

  • Purify Starting Material: Distill the aniline immediately before use to remove any colored oxidation products.[1]

  • Control Reaction Temperature: Use a water bath or an oil bath to maintain a consistent and appropriate reaction temperature, avoiding localized overheating.[7][8]

  • Decolorization with Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[9][10] It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]

Issue 3: Product is an Oil or Fails to Crystallize

The formation of an oil instead of a solid product, or the failure of the product to crystallize from the recrystallization solvent, points towards the presence of significant impurities.

Potential Causes:

  • Presence of Acetic Acid: Residual acetic acid from the reaction can lower the melting point of the crude product and inhibit crystallization.[1]

  • Unreacted Aniline: The presence of unreacted aniline, which is a liquid at room temperature, can also prevent the product from solidifying.[8]

Recommended Solutions:

  • Neutralization Wash: Wash the crude product with a cold, dilute solution of sodium bicarbonate to neutralize and remove any remaining acetic acid. Follow this with a wash with cold water to remove any residual salts.[1]

  • Thorough Drying: Ensure the crude product is as dry as possible before attempting recrystallization.

  • Induce Crystallization: If crystals are slow to form during recrystallization, try scratching the inside of the flask at the solvent-air interface with a glass rod or adding a seed crystal of pure N-phenylacetamide.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-phenylacetamide?

The most prevalent laboratory method for synthesizing N-phenylacetamide is the acetylation of aniline using acetic anhydride.[11][12] Glacial acetic acid is often used as a solvent in this reaction.[13] The overall reaction is a nucleophilic acyl substitution where the amino group of aniline attacks the carbonyl carbon of acetic anhydride.[14]

Q2: What are the primary byproducts to be aware of in N-phenylacetamide synthesis?

The main potential byproducts include:

  • Diacetanilide (N,N-diacetyl-aniline): This can form if the reaction conditions are too harsh or if a large excess of acetic anhydride is used.[4]

  • Unreacted Aniline: Incomplete reaction will leave the starting material as an impurity.[15]

  • Acetic Acid: This is a byproduct of the main reaction and also forms from the hydrolysis of acetic anhydride.[11]

Q3: How can I effectively purify my crude N-phenylacetamide?

Recrystallization is the most common and effective method for purifying N-phenylacetamide.[11][16] Water is a suitable solvent for recrystallization as N-phenylacetamide is sparingly soluble in cold water but much more soluble in hot water.[9][17] This difference in solubility allows for the separation of the desired product from soluble impurities upon cooling.[18] For colored impurities, the addition of activated charcoal during recrystallization is highly effective.[9][10]

Q4: What analytical techniques are recommended to confirm the purity of the final product?

Several analytical techniques can be used to assess the purity of your N-phenylacetamide:

  • Melting Point Determination: Pure N-phenylacetamide has a sharp melting point range of 113-115 °C.[19][20] A broad or depressed melting point indicates the presence of impurities.[9]

  • Thin Layer Chromatography (TLC): TLC can be used to check for the presence of unreacted starting materials or other impurities.[2] A single spot for the product suggests a high degree of purity.

  • Spectroscopic Methods:

    • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the acetyl group protons.[5]

    • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretch for the amide group.[15]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
N-PhenylacetamideC₈H₉NO135.17113-115[20]304[20]Sparingly soluble[11]
AnilineC₆H₅NH₂93.13-61843.6 g/100 mL
Acetic Anhydride(CH₃CO)₂O102.09-73140Reacts with water
Acetic AcidCH₃COOH60.0516.6118Miscible

Experimental Protocols

Protocol 1: Synthesis of N-Phenylacetamide

  • In a round-bottom flask, dissolve aniline in glacial acetic acid.[12]

  • Slowly add acetic anhydride to the solution with constant stirring.[21] The reaction is exothermic.[5]

  • Heat the reaction mixture in a boiling water bath for approximately 15-20 minutes.[8]

  • Pour the hot reaction mixture into a beaker containing ice-cold water to precipitate the crude N-phenylacetamide.[12]

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the crystals with cold water.[19]

Protocol 2: Purification by Recrystallization

  • Transfer the crude N-phenylacetamide to an Erlenmeyer flask.

  • Add a minimum amount of hot water to dissolve the solid completely by heating the mixture on a hot plate.[6][16]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.[6]

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold water.[6]

  • Dry the crystals, for instance in a desiccator, and determine their melting point and yield.[19]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Aniline + Acetic Anhydride B Reaction Mixture A->B Acetylation C Precipitation in Cold Water B->C D Crude N-Phenylacetamide C->D Filtration E Dissolution in Hot Water D->E F Hot Filtration E->F Decolorization (optional) G Crystallization F->G Cooling H Pure N-Phenylacetamide G->H Filtration & Drying

Caption: Experimental workflow for N-phenylacetamide synthesis and purification.

Reaction_Mechanism Aniline C₆H₅NH₂ Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Acetic_Anhydride (CH₃CO)₂O Acetic_Anhydride->Intermediate N_Phenylacetamide C₆H₅NHCOCH₃ Intermediate->N_Phenylacetamide Elimination Acetic_Acid CH₃COOH Intermediate->Acetic_Acid

Caption: Simplified reaction mechanism for the acetylation of aniline.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-acetyl-N-phenylacetamide.
  • Benchchem. (n.d.). Overcoming challenges in the characterization of N-acetyl-N-phenylacetamide.
  • Benchchem. (n.d.). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?
  • Bernard M. Baruch College. (n.d.). Experiment 5: Purification by Crystallization.
  • Benchchem. (n.d.). Laboratory Protocol for the Synthesis of N-acetyl-N-phenylacetamide.
  • (n.d.). Exp 1 - Recrystallization of Acetanilide. CDN.
  • Koreeda, M. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Chem 216 S11 Notes.
  • Scribd. (2020, August 31). N-Phenylethanamide Synthesis Experiment.
  • YouTube. (2020, March 7). Acetanilide (N-phenylacetamide) Preparation NCERT guide.
  • Benchchem. (n.d.). Preventing byproduct formation in phenylacetamide synthesis.
  • JoVE. (2020, March 26). Video: Recrystallization - Procedure.
  • Benchchem. (n.d.). Minimizing by-product formation in N-acetyl-N-phenylacetamide acetylation.
  • Benchchem. (n.d.). Technical Support Center: N-acetyl-N-phenylacetamide Synthesis.
  • Scribd. (n.d.). Recrystallization of Acetanilide Experiment.
  • Benchchem. (n.d.). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Purification.
  • (2024, August 20). The Role of Glacial Acetic Acid in Synthesizing Acetanilide.
  • Organic Syntheses. (n.d.). Phenylacetamide.
  • PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • PMC. (2022, February 15). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
  • RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach.
  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation.
  • (n.d.). Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment.
  • Scribd. (n.d.). Hydrolysis of Acetanilide Study.
  • OECD Existing Chemicals Database. (2001, September 15). ACETANILIDE CAS N°: 103-84-4.
  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide.
  • Google Patents. (n.d.). CN107652198B - Process for preparing acetanilide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.
  • Wikipedia. (n.d.). Acetanilide.
  • Chemistry Learner. (2011, November 16). Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS.
  • (n.d.). Recrystallization1.

Sources

Overcoming poor solubility of acetamide derivatives for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the pervasive challenge of poor aqueous solubility in acetamide derivatives during in vitro screening.

Acetamides are privileged scaffolds in drug discovery, but their physicochemical properties often lead to erratic assay performance. This guide bypasses generic advice, focusing instead on the mechanistic causality of precipitation and providing self-validating protocols to ensure your data remains robust, reproducible, and artifact-free.

Part 1: Mechanistic Causes & Diagnostics (FAQs)

Q1: Why do my acetamide derivatives consistently precipitate when diluted from DMSO stocks into aqueous assay buffers? A: The precipitation is driven by a rapid transition from a kinetically supersaturated state to a thermodynamic minimum. Acetamides possess a strong capacity for intermolecular hydrogen bonding via their amide core, which, when coupled with hydrophobic substituents, creates highly stable crystalline lattices. When shifted from a pure organic solvent (DMSO) to an aqueous buffer, the hydration free energy is often insufficient to overcome this solid-state stabilization energy [1]. Consequently, the compound "crashes out" of solution.

Q2: I don't see any visible precipitate in my 96-well plate. Is solubility still a concern? A: Absolutely. Micro-precipitation often evades the naked eye but drastically skews assay readouts. It can cause false negatives (due to a lower effective concentration of the free drug) or false positives (via light scattering interference or non-specific target aggregation). You cannot rely on visual inspection; you must quantitatively measure the kinetic solubility of your compound in the exact assay buffer [5].

Q3: How should I measure this kinetic solubility accurately? A: The industry standard for high-throughput discovery is nephelometry or turbidimetry. By serially diluting your DMSO stock into the aqueous buffer and measuring absorbance or light scattering at 620 nm, you can pinpoint the exact concentration at which micro-particles begin to form [3].

Part 2: Formulation & Solvent Strategies (FAQs)

Q4: Can I simply increase the DMSO concentration to keep the acetamide in solution? A: Increasing DMSO is a double-edged sword. While it enhances compound solubility, it compromises the biological integrity of the assay. Most standard enzymatic assays can only tolerate up to 1.5% DMSO before significant reductions in reaction velocity occur [2]. While certain robust enzymes (like polysialyltransferases) can tolerate up to 5% DMSO [6], cell-based assays typically require DMSO levels to remain strictly below 0.5% to prevent cytotoxicity and membrane permeabilization.

Q5: If I am capped at 1% DMSO, what is the best excipient to solubilize highly lipophilic acetamides for cell-based assays? A: Cyclodextrins—specifically 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD)—are highly recommended. Unlike harsh surfactants (e.g., Tween-20) that can disrupt cellular membranes, 2-HP-β-CD forms a host-guest inclusion complex. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic moieties of the acetamide, while its hydrophilic exterior ensures aqueous solubility. This complexation can increase aqueous solubility over 80-fold without interfering with cellular integrity or receptor binding affinities [4].

Part 3: Visualization of Troubleshooting Workflow

G A Acetamide Derivative in 100% DMSO B Aqueous Buffer Dilution (Kinetic Shift) A->B Serial Dilution C Nephelometry Screen (Absorbance at 620 nm) B->C Incubate 2 hr, 37°C D Precipitation Detected? C->D E Proceed to Assay (DMSO < 1.5%) D->E No (Soluble) F Add 2-HP-β-CD (Host-Guest Complex) D->F Yes (Crashes Out) F->B Re-evaluate

Workflow for diagnosing and resolving acetamide solubility in vitro.

Part 4: Quantitative Data & Thresholds

To guide your assay development, refer to the following synthesized parameters regarding solvent tolerance and solubility enhancement.

Parameter / ReagentTypical Maximum TolerancePrimary Application / EffectCausality / Mechanism
DMSO (Enzymatic) 1.0% - 1.5%Biochemical screensHigher levels denature proteins and alter enzyme kinetics [2].
DMSO (Cell-based) 0.1% - 0.5%Phenotypic/GPCR assays>0.5% causes lipid bilayer disruption and cytotoxicity.
2-HP-β-CD Up to 10% (w/v)Cell-based & BiochemicalForms inclusion complexes; increases solubility up to 80-fold [4].
Tween-20 / Triton X 0.01% - 0.1%Biochemical screens onlyMicelle formation prevents aggregation; lyses cells at high doses.

Part 5: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems; if the internal checks fail, the assay halts, preventing the generation of artifactual data.

Protocol A: High-Throughput Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the maximum assay concentration of an acetamide derivative before micro-precipitation occurs.

  • Preparation of Stocks: Prepare a 10 mM stock of the acetamide derivative in 100% anhydrous DMSO.

  • Control Setup (Self-Validation Step):

    • Positive Control: 10 mM Amiodarone in DMSO (known to precipitate in PBS).

    • Negative Control: 10 mM Acetaminophen in DMSO (highly soluble).

  • Serial Dilution: In a 96-well plate, perform a 1:3 serial dilution of the compound and controls in 100% DMSO.

  • Buffer Shift: Transfer 2 µL of the DMSO dilution series into a clear-bottom 96-well plate containing 198 µL of your exact in vitro assay buffer (final DMSO = 1.0%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to allow thermodynamic equilibration of the kinetic shift [3].

  • Readout: Measure absorbance at 620 nm using a microplate reader.

  • Validation & Analysis:

    • The Negative Control must show baseline absorbance (equal to buffer + 1% DMSO).

    • The Positive Control must show a sharp spike in absorbance >30 µM.

    • Result: The kinetic solubility limit of your acetamide is the highest concentration that maintains an absorbance within 3 standard deviations of the blank.

Protocol B: 2-HP-β-CD Complexation for Cell-Based Assays

Purpose: To rescue insoluble acetamides for cell-based assays without exceeding DMSO limits.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-HP-β-CD in your base cell culture media (without FBS).

  • Complexation: Add 5 µL of your 10 mM acetamide DMSO stock dropwise into 95 µL of the 20% 2-HP-β-CD media while vortexing vigorously. (This yields a 500 µM compound stock in 5% DMSO / 19% 2-HP-β-CD).

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes to drive the host-guest inclusion process.

  • Assay Dilution: Dilute this complex 1:10 into your final assay media containing cells.

  • Self-Validation Step: You must run a "Vehicle Control" well containing 0.5% DMSO and 1.9% 2-HP-β-CD (without the drug) to prove that the cyclodextrin itself is not altering your specific cellular readout.

References

  • Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC. URL:[Link]

  • Turbidimetric Solubility Assay - Evotec. URL:[Link]

  • Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction - Mario Schubert. URL:[Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. URL:[Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing). URL:[Link]

Optimizing mobile phase for better separation of phenacetin and its metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Mobile Phase for Better Separation of Phenacetin and Its Metabolites

Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the chromatographic separation of phenacetin and its metabolites. Our focus is on leveraging mobile phase optimization to overcome common separation challenges in reversed-phase high-performance liquid chromatography (RP-HPLC).

Core Principles: Mastering the Separation

Successful separation of phenacetin from its metabolites hinges on exploiting their differences in polarity and ionization state. In reversed-phase chromatography, where the stationary phase is nonpolar (like C18), more polar compounds elute earlier, while more nonpolar (lipophilic) compounds are retained longer. The mobile phase, a mixture of water and an organic solvent, modulates this retention.

Phenacetin's metabolism primarily involves O-deethylation to form the more polar acetaminophen (paracetamol) and hydrolysis to the basic metabolite p-phenetidine. Each of these compounds interacts differently with the stationary and mobile phases, and understanding these differences is key to achieving baseline separation.

  • Phenacetin: A relatively nonpolar, neutral compound. Its retention is primarily driven by hydrophobic interactions and is highly sensitive to the percentage of organic modifier in the mobile phase.

  • Acetaminophen (Paracetamol): More polar than phenacetin due to its hydroxyl group. This hydroxyl group is weakly acidic (pKa ~9.5), meaning it will be neutral in acidic to neutral mobile phases but will become ionized (and thus much less retained) at high pH.

  • p-Phenetidine: A key metabolite that contains a basic primary amine group (pKa ~5.3). Its ionization state, and therefore its retention, is highly dependent on the mobile phase pH. At a pH below its pKa, it will be protonated (charged) and poorly retained. At a pH above its pKa, it will be neutral and more retained.

Manipulating the mobile phase—specifically the organic solvent strength and pH—allows you to control the retention times of these compounds to achieve optimal separation.

Physicochemical Properties of Phenacetin and Key Metabolites

Understanding the properties of your analytes is the first step in effective method development. As phenacetin is more lipophilic, it is retained longer on a C18 column compared to the more polar acetaminophen.

CompoundMolecular Weight ( g/mol )LogPpKaWater Solubility
Phenacetin 179.221.58NeutralSparingly soluble (1 g in 1310 mL)
Acetaminophen 151.160.46~9.5 (phenolic OH)Soluble
p-Phenetidine 137.181.83~5.3 (amine)Slightly soluble

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the separation of phenacetin and its metabolites in a practical question-and-answer format.

Q1: My phenacetin and acetaminophen peaks are co-eluting or poorly resolved. What is the first and simplest parameter to adjust?

A: The most straightforward initial adjustment is the strength of the organic modifier in your mobile phase.

  • The "Why": Phenacetin is significantly more nonpolar than acetaminophen. By decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol), you increase the overall polarity of the mobile phase. This strengthens the hydrophobic interaction between the analytes and the C18 stationary phase, leading to longer retention times for both compounds. Because phenacetin is more nonpolar, its retention time will increase more dramatically than that of acetaminophen, thereby improving the resolution between the two peaks. A 10% decrease in the organic modifier can be expected to increase retention by 2- to 3-fold.

  • Actionable Step: If using a mobile phase of 40:60 Acetonitrile:Water, try adjusting it to 35:65 or even 30:70. Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample again.

Q2: I'm observing significant peak tailing, especially for a later-eluting peak that I suspect is p-phenetidine. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like p-phenetidine is a classic sign of secondary interactions with the stationary phase, which can be resolved by controlling the mobile phase pH.

  • The "Why": Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. The basic amine group on p-phenetidine can interact with these negatively charged silanols, causing a portion of the analyte molecules to "stick" to the column and elute slowly, resulting in a tailed peak. This is a common issue when the mobile phase pH is not adequately controlled.

  • Actionable Steps:

    • Lower the Mobile Phase pH: The most effective solution is to add a small amount of acid to your mobile phase to bring the pH down to ~2.5-3.5. A common choice is 0.1% formic acid or phosphoric acid. At this low pH, two things happen: the residual silanol groups are protonated (neutralized), minimizing their ability to interact with the analyte, and the basic amine on p-phenetidine becomes fully protonated (BH+), ensuring it is in a single, consistent ionic state.

    • Use a Buffer: For reproducible results, especially between different systems and labs, using a buffer is essential to maintain a constant pH. A phosphate or formate buffer at a concentration of 10-50 mM is generally sufficient.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover most of the residual silanols. If you are using an older column, consider upgrading to one designed for better peak shape with basic compounds.

Q3: How do I strategically choose the right pH for my mobile phase to get the best overall separation of phenacetin, acetaminophen, and p-phenetidine?

A: The optimal pH is one that provides the best selectivity by controlling the ionization of the acidic and basic metabolites. A good rule of thumb is to set the mobile phase pH at least 1.5-2 units away from the pKa of your analytes to ensure they are in a single, stable form (either fully ionized or fully non-ionized).

  • The "Why":

    • p-Phenetidine (pKa ~5.3): To get good retention and peak shape, you want this compound to be in its neutral form. This requires a mobile phase pH of >7.3. However, many silica-based columns are not stable above pH 8. Alternatively, at a pH <3.3, it will be fully protonated, leading to very early elution but often with sharp peaks.

    • Acetaminophen (pKa ~9.5): This compound will be neutral across the typical RP-HPLC pH range (2-8). Its retention will not be significantly affected by pH in this range.

  • Strategic Choices:

    • Acidic pH (e.g., pH 3.0): This is often the most robust starting point. At this pH, p-phenetidine is fully ionized and will elute very early, well-separated from the later-eluting neutral compounds, acetaminophen and phenacetin. This approach prioritizes excellent peak shape for the basic metabolite.

    • Near-Neutral pH (e.g., pH 6.5-7.0): In this range, p-phenetidine is partially ionized, which can lead to poor peak shape and shifting retention times. This pH range should generally be avoided as it is too close to the pKa of p-phenetidine.

  • Recommendation: Start with a mobile phase buffered at a pH of approximately 3.0 using a phosphate or formate buffer. This provides excellent peak shape for p-phenetidine and robust, reproducible retention for all analytes.

Q4: What buffer should I use, and at what concentration?

A: The choice of buffer depends on the desired pH. The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for effective buffering.

  • The "Why": A buffer resists changes in pH that can occur when the sample is injected or due to atmospheric CO2 dissolving into the mobile phase. Stable pH is critical for reproducible retention times and peak shapes for ionizable compounds.

  • Common Buffer Choices for RP-HPLC:

    Buffer pKa Useful pH Range UV Cutoff (approx.)
    Phosphate 2.1, 7.2, 12.3 1.1-3.1, 6.2-8.2 ~200 nm
    Formate 3.8 2.8-4.8 ~210 nm

    | Acetate | 4.8 | 3.8-5.8 | ~210 nm |

  • Concentration: A buffer concentration of 10-50 mM is generally adequate for most small molecule applications. Too low a concentration (<5 mM) may not provide sufficient buffering capacity, while too high a concentration can risk precipitation when mixed with the organic solvent.

  • Important Note: Always prepare the aqueous buffer and adjust the pH before adding the organic solvent. The pH of the mobile phase can shift after the addition of organic solvent.

Q5: My peaks are split or have shoulders. What are the likely causes?

A: Peak splitting can arise from several issues, ranging from chemical effects to physical problems with the HPLC system.

  • The "Why" and Actionable Steps:

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase (e.g., 100% acetonitrile), it can cause the initial band of analyte to spread improperly on the column, leading to a split peak. Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

    • Operating Too Close to Analyte pKa: If the mobile phase pH is very close to the pKa of an analyte (e.g., p-phenetidine), both the ionized and non-ionized forms can exist simultaneously, leading to split or severely broadened peaks. Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.

    • Column Contamination or Void: A blocked inlet frit or a void (a channel) in the column packing at the inlet can cause the sample to travel through two different paths, resulting in a split peak for all compounds. Solution: Try flushing the column in the reverse direction (if permitted by the manufacturer). If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

Troubleshooting Workflow for Poor Separation

When faced with a problematic chromatogram, a logical, step-by-step approach is the most efficient way to identify and solve the issue.

G start Problem: Poor Resolution or Bad Peak Shape check_shape Are ALL peaks affected? start->check_shape check_resolution Are specific peaks co-eluting? start->check_resolution hardware Suspect Hardware/System Issue check_shape->hardware Yes method Suspect Method/Chemical Issue check_shape->method No (only some peaks) check_resolution->method check_column Check for Column Void/ Contamination hardware->check_column check_leaks Check for Leaks/ Flow Rate Fluctuation hardware->check_leaks adjust_organic Adjust Organic Modifier % method->adjust_organic Resolution Issue adjust_ph Adjust Mobile Phase pH method->adjust_ph Tailing/Selectivity Issue check_buffer Check Buffer pKa & Concentration method->check_buffer Retention Drift/ Tailing Issue check_solvent Check Sample Solvent method->check_solvent Split/Fronting Peaks

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting method for the separation of phenacetin and acetaminophen, which can be adapted and further optimized. This method is based on common practices found in the literature for analyzing phenacetin metabolism. The validation of any analytical method should adhere to regulatory guidelines such as those from the FDA and ICH.

Objective: To achieve baseline separation of phenacetin and its primary metabolite, acetaminophen, using RP-HPLC with UV detection.

1. Materials and Reagents

  • Phenacetin and Acetaminophen reference standards

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (ACS Grade or higher)

  • Potassium Phosphate Monobasic (Reagent Grade)

2. Equipment

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

3. Mobile Phase Preparation (Example: pH 3.0 Phosphate Buffer)

  • Weigh an appropriate amount of potassium phosphate monobasic to prepare a 25 mM solution in 1 L of HPLC-grade water.

  • Stir until fully dissolved.

  • Adjust the pH of the aqueous solution to 3.0 ± 0.05 using dilute phosphoric acid.

  • Filter the aqueous buffer through a 0.45 µm filter.

  • Prepare the final mobile phase by mixing the prepared buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v aqueous buffer:acetonitrile).

  • Degas the final mobile phase using sonication or vacuum filtration before use.

4. Chromatographic Conditions

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).

  • Prepare a series of calibration standards of phenacetin and acetaminophen in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Prepare and inject the unknown samples.

  • Integrate the peak areas for phenacetin and acetaminophen to determine their concentrations.

This protocol serves as a strong foundation. For complex matrices or additional metabolites, further optimization of the mobile phase composition and gradient elution may be necessary.

References

  • Health Canada. (2007). Final screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). Canada.ca. [Link]

  • Wikiped

Technical Support Center: Scale-Up Synthesis of N-Substituted 4-Biphenyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, my objective is to guide you through the transition from bench-scale discovery to pilot-scale manufacturing of N-substituted 4-biphenyl acetamide derivatives.

Scale-up is not merely multiplying reagent quantities; it is a fundamental shift in physics, thermodynamics, and safety engineering. To ensure success, every protocol must be approached as a self-validating system where causality dictates our operational choices. Below, you will find our authoritative troubleshooting guide, mechanistic workflows, and robust experimental protocols.

Process Workflow Architecture

G A 4-Biphenylacetic Acid + Target Amine B Solvent: EtOAc or 2-MeTHF Base: N-Methylmorpholine A->B C T3P Addition (≥50% in EtOAc) Controlled Dosing (T < 25°C) B->C D Amide Bond Formation (In-situ Activation) C->D Exothermic E Aqueous Workup (Water/NaHCO3 Wash) D->E High Conversion F Crystallization (EtOAc / n-Heptane) E->F Phase Separation G Pure N-Substituted 4-Biphenyl Acetamide F->G Filtration & Drying

Fig 1: Scalable T3P-mediated synthesis workflow for biphenyl acetamides.

Troubleshooting & FAQs

Issue 1: Reagent & Solvent Selection for Scale-Up

Q: Why does the traditional SOCl₂/benzene method fail at the pilot scale, and what is the optimal alternative? A: At the bench scale, converting 4-biphenylacetic acid to its acid chloride using thionyl chloride (SOCl₂) in benzene is common[1]. However, at the kilogram scale, this approach presents catastrophic risks.

  • The Causality of Failure: Benzene is highly toxic and carcinogenic. Furthermore, SOCl₂ generates stoichiometric amounts of corrosive HCl and SO₂ gases. Managing this off-gassing requires massive scrubbing infrastructure, and the highly reactive acid chloride intermediate is prone to hydrolysis and over-reaction, reducing overall yield.

  • The Solution: Propylphosphonic anhydride (T3P) in ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) is the industry standard for scale-up[2]. T3P drives the reaction via a highly reactive mixed anhydride intermediate. The causality of its success lies in its byproduct: water-soluble phosphonic acids that are easily removed via a simple aqueous wash, completely eliminating the need for hazardous gas management or downstream column chromatography[3].

Issue 2: Managing Exotherms and Heat Transfer

Q: We observe a dangerous temperature spike during coupling reagent addition at the 5 L scale. How do we mitigate this without stalling the reaction? A:

  • The Causality: Amide bond formation using T3P involves two highly exothermic events: the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine. If T3P is added as a bolus, the instantaneous heat release outpaces the jacket cooling capacity of the reactor, leading to thermal runaway and impurity formation.

  • The Solution: Implement a controlled dosing strategy coupled with high-shear mixing. By diluting T3P to a 50% w/w solution in EtOAc and dosing it over 2-3 hours, the reaction becomes feed-rate limited rather than kinetically limited. This ensures the heat generation rate perfectly matches the heat removal rate ( Qgen​=Qrem​ ).

Issue 3: Stereochemical Integrity

Q: We are coupling 4-biphenylacetic acid with a chiral amine. How do we prevent epimerization? A:

  • The Causality: Epimerization during amide coupling typically occurs via the formation of an oxazolone intermediate or direct base-catalyzed enolization of the activated ester/anhydride. Strong bases (like triethylamine) promote the abstraction of the α -proton.

  • The Solution: Use a weaker base such as N-methylmorpholine (NMM) or pyridine in conjunction with T3P. T3P's activation is rapid, and the mixed anhydride it forms is significantly less prone to oxazolone formation compared to uronium-based reagents (like HATU), ensuring high stereochemical fidelity[3].

M A Carboxylate Anion C Mixed Anhydride Intermediate (Highly Reactive) A->C + T3P B T3P (Propylphosphonic Anhydride) B->C E Amide Product C->E + Amine F Water-Soluble Phosphonate Byproduct C->F Leaving Group D Amine Nucleophilic Attack D->E

Fig 2: Mechanistic pathway of T3P activation ensuring high atom economy.

Quantitative Data: Reagent Comparison

To justify the shift in process chemistry, the following table summarizes the performance metrics of common coupling strategies at scale.

Reagent SystemAtom EconomyProcess Mass Intensity (PMI)Safety / ScalabilityTypical YieldByproduct Removal
SOCl₂ / Benzene Low>50Poor (Toxic gas, Carcinogenic)60-75%Distillation / Scrubbing
EDCI / HOBt Moderate30-40Moderate (HOBt is explosive)75-85%Aqueous Wash
T3P / EtOAc High<15Excellent (Mild, Non-toxic)85-98%Aqueous Wash

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in In-Process Controls (IPCs). These IPCs act as self-validating checkpoints, ensuring the system proves its own success before you proceed to the next step.

Protocol 1: T3P-Mediated Amidation (1 kg Scale)

Objective: Synthesize the N-substituted 4-biphenyl acetamide with >95% conversion.

  • Reactor Charging: Charge 4-biphenylacetic acid (1.0 eq, 1.0 kg) and the target amine (1.05 eq) into a 20 L jacketed reactor. Add 2-MeTHF (10 L).

    • Self-Validation (IPC 1): Stir at 20°C for 15 minutes. Visually inspect for a clear solution to confirm complete dissolution and mass transfer readiness.

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 eq) in one portion.

  • Controlled Dosing: Set jacket temperature to 15°C. Dose T3P (50% w/w in EtOAc, 1.2 eq) via an addition funnel over 2.5 hours.

    • Self-Validation (IPC 2): Monitor internal temperature ( Tint​ ). If Tint​ exceeds 25°C, pause dosing. This validates that your heat removal capacity is functioning correctly.

  • Reaction Monitoring: Stir for an additional 2 hours at 20°C.

    • Self-Validation (IPC 3): Pull a 1 mL sample and analyze via HPLC. Proceed to workup only when the remaining 4-biphenylacetic acid is <1.0% AUC.

  • Aqueous Workup: Add Deionized Water (5 L) and stir for 15 minutes. Separate layers. Wash the organic layer with Saturated Aqueous NaHCO₃ (5 L).

    • Self-Validation (IPC 4): Check the pH of the final aqueous layer. It must be ≥8.0 to guarantee the complete deprotonation and extraction of the propylphosphonic acid byproducts.

Protocol 2: Anti-Solvent Crystallization (Downstream Processing)

Objective: Isolate the product at >99% purity, bypassing column chromatography.

  • Solvent Swap: Distill the 2-MeTHF organic layer under vacuum (150 mbar, 45°C) down to 3 L. Add EtOAc (5 L) and distill again to 3 L.

    • Self-Validation (IPC 1): GC analysis of the distillate must show <5% 2-MeTHF remaining to ensure consistent crystallization thermodynamics.

  • Anti-Solvent Addition: Heat the reactor to 60°C. Slowly dose n-Heptane (7 L) over 1 hour.

  • Seeding: Add 0.5% w/w seed crystals of the pure N-substituted 4-biphenyl acetamide.

    • Self-Validation (IPC 2): Observe persistent turbidity for 15 minutes. This validates that the system is within the metastable zone and nucleation has successfully initiated.

  • Cooling and Isolation: Cool the reactor to 5°C at a controlled ramp rate of 0.5°C/min. Filter the resulting slurry and wash the cake with cold EtOAc/Heptane (1:4, 2 L).

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours.

    • Self-Validation (IPC 3): Loss on Drying (LOD) must be <0.5%, confirming complete solvent removal.

References

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.[Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.[Link]

Sources

Adjusting pH to prevent acid or base-catalyzed hydrolysis of acetamides

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Acid- and Base-Catalyzed Hydrolysis by pH Adjustment

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of acetamide-containing compounds through hydrolysis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: My acetamide-containing drug product is showing significant degradation over time in an aqueous formulation. What is the likely cause?

If you are observing the formation of an amine and a carboxylic acid corresponding to the fragmentation of your parent molecule, the most probable cause is the hydrolysis of the acetamide bond.[1][2] Amide bonds, while more stable than esters, are susceptible to cleavage in the presence of water, a reaction catalyzed by both acidic and basic conditions.[1][3][4] This degradation is a common challenge in the development of liquid dosage forms.[1][4]

The rate of this hydrolysis is highly dependent on the pH of the solution.[5][6] At low pH, the reaction is acid-catalyzed, and at high pH, it is base-catalyzed.[7][8] Therefore, an unbuffered or improperly buffered formulation can drift into a pH range where the hydrolysis rate is significantly accelerated.

Q2: What is a pH-rate profile and why is it crucial for my formulation development?

A pH-rate profile is a graphical representation of a drug's degradation rate as a function of pH. For amide hydrolysis, this plot typically exhibits a "V" or "U" shape, indicating that the compound is most stable at a specific pH (the bottom of the V) and degrades faster in more acidic or alkaline conditions.[9][10][11]

Understanding this profile is fundamental to developing a stable formulation. It allows you to identify the optimal pH range for maximum stability, which is a critical parameter for ensuring the shelf-life and efficacy of your product.[12] Attempting to formulate without this data is a common pitfall that can lead to failed stability studies.

Q3: How do I choose the right buffer to maintain the optimal pH?

Selecting the appropriate buffer system is a critical step in preventing hydrolysis.[12] The ideal buffer should have a pKa value as close as possible to the target pH of maximum stability for your acetamide compound. This ensures the highest buffering capacity, meaning it can effectively resist changes in pH.

Consider the following when selecting a buffer:

  • pKa vs. Target pH: Aim for a buffer with a pKa within +/- 1 pH unit of your desired formulation pH.

  • Buffer Concentration: The concentration must be sufficient to counteract any potential pH shifts due to interactions with container surfaces or atmospheric CO2.

  • Compatibility: Ensure the buffer components do not interact with your active pharmaceutical ingredient (API) or other excipients in the formulation.

  • Toxicity: For pharmaceutical applications, the buffer must be biocompatible and approved for the intended route of administration.

Common Buffer Systems for Pharmaceutical Formulations:

Buffer SystempKa (at 25°C)Useful pH RangeCommon Applications
Citrate3.13, 4.76, 6.402.5 - 6.5Parenteral and oral formulations
Acetate4.763.8 - 5.8Common for injectable drugs
Phosphate2.15, 7.20, 12.356.2 - 8.2Widely used in parenteral products
Tris8.067.0 - 9.0Biological and protein formulations

Troubleshooting Guide

Problem: Unexpectedly rapid degradation of my acetamide compound in a buffered solution.

Possible Cause 1: Incorrect pH of Maximum Stability You may have formulated at a pH that, while buffered, is still on a steep slope of the pH-rate profile.

Solution: Determine the pH-Rate Profile It is essential to experimentally determine the pH of maximum stability for your specific molecule. Do not rely on general assumptions.

Experimental Protocol: Generating a pH-Rate Profile

This protocol outlines the steps to determine the optimal pH for acetamide stability.

Objective: To quantify the rate of hydrolysis of an acetamide-containing compound at various pH values and identify the pH of maximum stability.

Materials:

  • Your acetamide-containing compound

  • A series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Constant temperature chamber or water bath

  • Calibrated pH meter

Methodology:

  • Preparation of Buffered Solutions:

    • Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

    • Ensure the ionic strength of all buffer solutions is constant.

  • Sample Preparation:

    • Accurately weigh and dissolve your compound in each buffered solution to a known concentration.

  • Stability Study:

    • Place all samples in a constant temperature chamber (e.g., 40°C or 50°C) to accelerate degradation.

    • At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each sample.

    • Quench the reaction if necessary (e.g., by freezing or dilution in a neutral mobile phase).

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of the parent compound versus time.

    • The slope of this line will give you the observed first-order rate constant (k_obs) for degradation at that pH.

    • Plot log(k_obs) versus pH. The lowest point on this V-shaped curve corresponds to the pH of maximum stability.

Possible Cause 2: General Acid-Base Catalysis The buffer species themselves may be catalyzing the hydrolysis reaction. This is known as general acid-base catalysis and can sometimes lead to a higher degradation rate than expected based on the hydronium or hydroxide ion concentration alone.[4]

Solution: Evaluate Buffer Effects Repeat a subset of your stability studies at the optimal pH using different buffer species with similar pKa values. If you observe significantly different degradation rates, it suggests that one of the buffer components is participating in the reaction. In such cases, select the buffer system that results in the lowest degradation rate.

Understanding the Mechanisms: Why pH Matters

To effectively troubleshoot, it is crucial to understand the underlying chemical mechanisms of acetamide hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the acetamide is protonated.[7][8] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2][8] The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the C-N bond to form a carboxylic acid and an amine.[13][14]

Acid_Hydrolysis Start Acetamide Protonation Protonated Acetamide Start->Protonation + H+ Water_Attack Tetrahedral Intermediate Protonation->Water_Attack + H2O Products Carboxylic Acid + Amine Water_Attack->Products - H+

Caption: Acid-catalyzed hydrolysis workflow.

Base-Catalyzed Hydrolysis

In basic solutions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon.[8][15] This also forms a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion as the leaving group, which is a less favorable step compared to ester hydrolysis.[13] The newly formed carboxylic acid is then deprotonated by the strongly basic amide anion in an irreversible step, driving the reaction to completion.[8][13]

Base_Hydrolysis Start Acetamide OH_Attack Tetrahedral Intermediate Start->OH_Attack + OH- Products Carboxylate + Amine OH_Attack->Products Proton Transfer

Caption: Base-catalyzed hydrolysis workflow.

By understanding these pH-dependent pathways, you can strategically adjust the pH of your formulation to the point of minimum reactivity, thereby ensuring the stability and longevity of your acetamide-containing product.

References

  • Vertex AI Search. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • ACS Publications. (2023, June 2). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
  • Indian Journal of Chemistry. (n.d.). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media.
  • ACS Publications. (n.d.). The pH-Rate Profile for the Hydrolysis of a Peptide Bond.
  • American Chemical Society. (n.d.). The pH-Rate Profile for the Hydrolysis of a Peptide Bond.
  • Patsnap Eureka. (2026, February 28). How to Enhance Amide Stability in High-Temperature Processes.
  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • YouTube. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).
  • Journal of the American Chemical Society. (n.d.). Kinetics and mechanism of amide acetal hydrolysis. Carbon-oxygen vs. carbon-nitrogen bond cleavage in acid solutions.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video).
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Patsnap Eureka. (2026, February 28). How to Minimize Amide Hydrolysis in High-Humidity Environments.
  • ManTech Publications. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach.
  • ElectronicsAndBooks. (n.d.). A Study of the Mechanism and Kinetics of the Thioacetamide Hydrolysis Reaction1.
  • ChemBK. (2025, June 11). Acetamide.
  • ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water.
  • Raghu College Of Pharmacy. (n.d.). UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII.
  • PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Patsnap Eureka. (2026, February 28). Quantifying Amide Bond Ruggedness: Impact of pH Variations.
  • ACS Publications. (2015, March 23). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO 2 Catalyst.
  • Patsnap Synapse. (2024, June 14). What is Acetamide used for?
  • PubMed. (n.d.). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane.
  • ResearchGate. (n.d.). pH rate profile for the hydrolysis of 1a-e and 2.
  • ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • ResearchGate. (n.d.). Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate | Request PDF.
  • Wikipedia. (n.d.). Acetamide.
  • ACS Catalysis. (2018, August 8). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase.
  • ARKIVOC. (n.d.). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES.
  • ResearchGate. (2019, November 1). How can we protect amide bonds from breaking in alkaline solutions?

Sources

Technical Support Center: Purification of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide Using Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this moderately polar and basic compound. My approach is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.

Section 1: Foundational Concepts & Pre-Purification Strategy

Successful purification begins long before the sample is loaded onto the column. A thorough understanding of the target molecule and potential impurities is critical for developing a robust separation strategy.

FAQ 1: What are the key physicochemical properties of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide to consider before chromatography?

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is a molecule with distinct regions of varying polarity. The ethoxyphenyl group provides some lipophilicity, while the acetamide and morpholine moieties introduce significant polarity and hydrogen bond accepting capabilities. The most critical feature for column chromatography is the tertiary amine of the morpholine ring, which imparts a basic character to the molecule. This basicity can lead to strong interactions with the acidic surface of standard silica gel, often resulting in significant peak tailing.

PropertyImplication for Column Chromatography
Molecular Formula C₁₄H₂₀N₂O₃
Polarity Moderately to highly polar due to amide, ether, and tertiary amine groups. Requires a relatively polar mobile phase for elution.
Basicity The morpholine nitrogen (pKa of morpholine ~8.5) is basic and can interact strongly with acidic silanol groups (Si-OH) on the silica surface. This is a primary cause of tailing.
Hydrogen Bonding The amide carbonyl and morpholine oxygen are hydrogen bond acceptors.
Solubility Generally soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[1]
FAQ 2: What are the likely impurities I need to separate?

Impurities typically stem from unreacted starting materials or byproducts of the synthesis. For a standard synthesis involving the reaction of a 2-halo-N-(4-ethoxyphenyl)acetamide with morpholine, you should anticipate:

  • Unreacted Starting Materials:

    • 4-ethoxyaniline

    • 2-chloro-N-(4-ethoxyphenyl)acetamide (or the bromo- equivalent)

    • Morpholine

  • Byproducts:

    • Hydrolysis products (e.g., N-(4-ethoxyphenyl)glycolamide)

    • Over-alkylation or side-reaction products, depending on the specific synthetic route.

These impurities vary in polarity, with 4-ethoxyaniline being less polar and residual morpholine or hydrolysis products being more polar than the target compound.

Section 2: The Cornerstone of Separation: Eluent System Development via TLC

Thin-Layer Chromatography (TLC) is an indispensable, small-scale experiment to predict the behavior of your compound on a silica column. The goal is to find a solvent system that provides a clear separation between your target compound and its impurities, with an ideal Retention Factor (Rf) for the target compound.

FAQ 3: What is the Retention Factor (Rf) and why is an Rf of 0.2-0.4 considered optimal?

The Retention Factor (Rf) is a unitless value that quantifies the movement of a compound on a TLC plate.[2] It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4]

An Rf value between 0.2 and 0.4 is considered the "sweet spot" for column chromatography for several reasons:

  • Rf < 0.2: Indicates very strong interaction with the silica gel. Elution from a column will require an excessively large volume of solvent, leading to broad peaks and poor resolution.

  • Rf > 0.4: Indicates weak interaction with the silica gel. The compound will elute too quickly from the column, close to the solvent front, resulting in poor separation from non-polar impurities.

TLC Troubleshooting Workflow

The process of optimizing the Rf value is iterative. The following diagram illustrates the decision-making process.

TLC_Troubleshooting start Run TLC with initial solvent system (e.g., 50% EtOAc/Hexane) check_rf Measure Rf of Target Compound start->check_rf high_rf Rf > 0.4 (Too High) check_rf->high_rf High low_rf Rf < 0.2 (Too Low) check_rf->low_rf Low good_rf 0.2 ≤ Rf ≤ 0.4 (Optimal) check_rf->good_rf Optimal decrease_polarity Decrease Solvent Polarity (Increase % Hexane or switch to less polar solvent) high_rf->decrease_polarity increase_polarity Increase Solvent Polarity (Increase % EtOAc or switch to DCM/MeOH) low_rf->increase_polarity proceed Proceed to Column Chromatography good_rf->proceed decrease_polarity->start increase_polarity->start

Caption: Decision flowchart for optimizing the mobile phase using TLC.

FAQ 4: I'm seeing significant tailing on my TLC plate. How can I fix this?

Tailing is a classic sign of a strong, undesirable interaction between a basic compound and the acidic silica gel.[5] For N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, the morpholine nitrogen is the culprit. To resolve this, you must neutralize the acidic sites on the silica.

Solution: Add a small amount of a basic modifier to your mobile phase.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent (e.g., 1 mL of Et₃N in 100 mL of your EtOAc/Hexane mixture).

  • Ammonium Hydroxide (NH₄OH): For very polar systems, a stock solution of 10% ammonium hydroxide in methanol can be prepared and used as the polar component in a dichloromethane mobile phase.[5]

This simple addition will "cap" the acidic silanol groups, allowing your basic compound to elute symmetrically, resulting in sharp, well-defined spots on the TLC plate and, subsequently, sharper peaks from your column.[6]

Section 3: Experimental Protocol for Flash Column Chromatography

Flash chromatography utilizes positive pressure (typically from compressed air or nitrogen) to accelerate solvent flow, offering faster and more efficient separations compared to traditional gravity chromatography.[7][8]

Step-by-Step Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Develop Solvent System (TLC, Rf = 0.2-0.4) pack 2. Pack Column (Slurry pack with non-polar solvent) tlc->pack load 3. Load Sample (Dry or minimal solvent) pack->load elute 4. Elute Column (Apply pressure, collect fractions) load->elute monitor 5. Monitor Fractions (TLC analysis) elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent (Rotary Evaporation) combine->evap pure_cmpd Pure Compound evap->pure_cmpd

Caption: The complete workflow for flash column chromatography purification.

Detailed Protocol
  • Solvent System Selection: Based on your TLC analysis, prepare the optimized eluent. For this compound, a good starting point after TLC development could be a gradient of ethyl acetate in hexanes or methanol in dichloromethane, often with 1% triethylamine.[5][9]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

    • Create a slurry of silica gel in the least polar solvent of your system (e.g., hexanes).

    • Pour the slurry into the column and use gentle pressure to pack a uniform, bubble-free bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase. Pipette this solution carefully onto the top of the column, letting it absorb fully into the silica before adding more eluent.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle, consistent pressure to begin the elution.

    • Collect fractions of a consistent volume in test tubes.

  • Fraction Monitoring:

    • Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your compound.

    • Use a UV lamp to visualize the spots if your compound is UV-active.

  • Isolation:

    • Once you have identified the fractions containing only your pure product, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Section 4: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound won't elute. Solvent polarity is too low. The mobile phase is not strong enough to move the compound off the silica.Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase % EtOAc).[5]
Compound elutes with the solvent front. Solvent polarity is too high. The compound has very little affinity for the silica in this eluent.Decrease the polarity of the mobile phase (e.g., increase % Hexane). Re-develop your method on TLC to achieve an Rf of 0.2-0.4.[5]
Poor separation / mixed fractions. 1. Incorrect solvent system: Not enough separation between spots on TLC. 2. Column overloading: Too much sample for the column size. 3. Poor sample loading: Sample band was too wide.1. Re-optimize the solvent system using TLC. 2. Use a larger column or reduce the sample amount. 3. Use the dry loading technique for a narrower band.[10]
Compound shows significant tailing. Strong acid-base interaction between the basic morpholine group and acidic silica gel.Add 0.5-1% triethylamine or another basic modifier to your mobile phase to neutralize the silica surface.[5][6]
Low yield after purification. 1. Compound is stuck on the column. 2. Compound degraded on silica. 3. Fractions are too dilute to detect. 1. Flush the column with a very strong solvent (e.g., 10% MeOH in DCM) to see if more product elutes. 2. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, consider using a less acidic stationary phase like neutral alumina.[10] 3. Concentrate a sample of the fractions you suspect contain the product and re-analyze by TLC.[10]

References

  • Vertex AI Search. (2025, February 20).
  • Vedantu.
  • Benchchem.
  • Sparkl.
  • ChemBK. N-(4-ethoxyphenyl)-acetamide - Physico-chemical Properties.
  • Phenomenex. (2025, June 6).
  • BYJU'S. (2022, August 2). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled.
  • Oreate AI Blog. (2026, January 15).
  • Indo American Journal of Pharmaceutical Sciences. (2021, April 15).
  • ResearchGate. (2019, January 15). Solvent system can be used forr amide columns?.
  • Vulcanchem. N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide.
  • Longdom Publishing. (2023, July 26).
  • Agilent. Troubleshooting Guide.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • Reddit. (2016, January 16).
  • University of Rochester, Department of Chemistry.
  • Hawach. (2025, November 13). Difference Between Flash and Conventional Column.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Organic Chemistry @ CU Boulder.
  • Benchchem. Column chromatography purification tips for polar acetanilide compounds.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • PubChem. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827.
  • PubChem. N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane | C14H23NO4S | CID 145302496.
  • ResearchGate. (2020, November 2).
  • Bioorganic & Medicinal Chemistry. (2020, June 30). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • IUCr Journals. N-(4-Methoxy-2-nitrophenyl)acetamide.
  • US EPA. (2025, October 15). Acetamide, N-(4-ethylphenyl)- Properties.
  • Manchester Organics. N-(4-Ethoxyphenyl)acetamide | 62-44-2.
  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • PubMed. (2011, January 8). N-[4-(2-Morpholino-eth-oxy)
  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
  • MilliporeSigma. N-(4-Methoxyphenyl)acetamide | 51-66-1.
  • World Journal of Pharmaceutical Research. (2022, June 3).
  • Pharmaffili
  • Benchchem. A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide.

Sources

Troubleshooting multiple peaks in chromatogram for N-substituted acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Substituted Acetamides Analysis

Welcome to the technical support resource for the chromatographic analysis of N-substituted acetamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a particular focus on the challenge of observing multiple peaks for a single, pure compound. Our approach is rooted in first-principle chemistry and years of field-proven chromatographic expertise to ensure your methods are robust and your results are reliable.

Frequently Asked Questions (FAQs): Troubleshooting Multiple Peaks in the Chromatogram of N-Substituted Acetamides

Q1: I've injected my purified N-substituted acetamide, but I'm seeing two or more peaks in my chromatogram. What is the most likely cause?

The observation of multiple peaks for a seemingly pure N-substituted acetamide is a common yet perplexing issue. The primary suspects, in order of likelihood, are the presence of rotational isomers (rotamers), on-column degradation, or various chromatographic effects. A systematic approach is crucial to diagnose the root cause.

The most unique and often overlooked reason for peak splitting in N-substituted acetamides is the existence of rotational isomers (rotamers) . The partial double-bond character of the amide C-N bond restricts free rotation, leading to stable E and Z conformers that can be separated under typical HPLC conditions.[1][2]

G AmideResonance AmideResonance Rotamers Rotamers

Caption: Rotational isomers (rotamers) in N-substituted acetamides.

Before delving into complex chemical explanations, it's essential to rule out common chromatographic issues. The following troubleshooting guide will walk you through a logical sequence of experiments to identify and resolve the problem.

Troubleshooting Guide: A Step-by-Step Approach

This guide is structured to first address potential issues with your HPLC method and system, then to investigate the chemical behavior of your analyte.

Step 1: Verify the Issue is Not Due to Chromatographic Conditions

Often, peak splitting is an artifact of the analytical method rather than a property of the analyte itself.[3][4]

Q1.1: Could my sample solvent be the problem?

Yes, this is a very common cause. If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase starting conditions, it can lead to distorted or split peaks.[5][6]

Protocol 1: Sample Solvent Compatibility Test

  • Prepare a new sample: Dissolve your N-substituted acetamide in the initial mobile phase composition. For example, if you are running a gradient from 10% acetonitrile in water to 90% acetonitrile, dissolve your sample in 10% acetonitrile/90% water.

  • Inject the new sample: Compare the resulting chromatogram to your original one.

  • Analysis: If the peak splitting is resolved, your original sample solvent was incompatible. Always aim to dissolve your sample in the mobile phase or a weaker solvent.

Q1.2: How can I rule out column issues like a void or contamination?

Column degradation can lead to a split flow path for the analyte, resulting in multiple peaks.[7]

Protocol 2: Column Health Check

  • Inject a standard compound: Use a well-behaved, simple compound (e.g., caffeine or naphthalene for reversed-phase) to test the column's performance.

  • Analyze the peak shape: If the standard compound also shows a split or distorted peak, it's highly likely your column is the issue.

  • Troubleshooting:

    • First, try reversing and flushing the column (check the manufacturer's instructions).

    • If the problem persists, the column may have a void at the inlet or a blocked frit and will likely need to be replaced.[3]

G

Caption: Troubleshooting workflow for multiple peaks.

Step 2: Investigate Analyte-Specific Chemical Phenomena

If you have ruled out chromatographic artifacts, the multiple peaks are likely due to the chemical nature of your N-substituted acetamide.

Q2.1: How do I confirm if the multiple peaks are rotational isomers (rotamers)?

The interconversion between rotamers is temperature-dependent. By altering the column temperature, you can influence the rate of interconversion and observe changes in the chromatogram.[1][8]

Protocol 3: Variable Temperature HPLC Analysis

  • Initial Run: Perform your standard HPLC analysis at your typical column temperature (e.g., 25°C or 40°C) and record the chromatogram.

  • Elevated Temperature Run: Increase the column temperature significantly (e.g., to 60°C or 80°C, staying within the column's limits). Allow the system to equilibrate and inject the sample again.

  • Analysis:

    • If the two peaks begin to coalesce or merge into a single, broader peak at the higher temperature, this is strong evidence of rotamers.[1] The increased thermal energy is overcoming the rotational energy barrier, causing the isomers to interconvert rapidly on the chromatographic timescale.

    • You may also observe a change in the peak area ratio as the equilibrium between the two isomers shifts with temperature.[9]

ParameterEffect on RotamersExpected Chromatographic Observation
Increasing Temperature Increases the rate of interconversion between E/Z isomers.Peaks may broaden and coalesce. The peak area ratio may change.[8][10]
Decreasing Temperature Decreases the rate of interconversion.Peaks may become sharper and more resolved.
Changing Solvent Different solvents can stabilize one rotamer over the other.[11]The peak area ratio may change.

Q2.2: What if the peaks are due to on-column degradation?

On-column degradation occurs when the analytical conditions (e.g., mobile phase pH, temperature, or stationary phase) cause your compound to break down during the separation.[12][13]

Protocol 4: On-Column Degradation Test

  • Vary Flow Rate: Perform two analyses, one at your standard flow rate (e.g., 1.0 mL/min) and another at a significantly lower flow rate (e.g., 0.5 mL/min).

  • Analysis: If the area of the secondary peak(s) increases relative to the main peak at the lower flow rate, this suggests on-column degradation. The longer residence time on the column allows for more extensive degradation.

  • Confirmation:

    • Mobile Phase Stability: Prepare a solution of your compound in the mobile phase and let it sit at room temperature for a few hours. Inject this solution and compare it to a freshly prepared sample. A significant increase in the impurity peaks in the aged sample points to mobile phase-induced degradation.

    • pH Modification: If your mobile phase is acidic or basic, try adjusting the pH to be closer to neutral (if compatible with your analyte and column) to see if the degradation is mitigated.[13]

Summary of Potential Causes and Solutions

IssueKey IndicatorPrimary Solution
Rotational Isomers Peak coalescence at elevated temperatures.Increase column temperature to achieve a single peak for quantification. Alternatively, lower the temperature for baseline separation and sum the peak areas.[1][9]
On-Column Degradation Relative area of secondary peaks increases with longer residence time on the column (e.g., lower flow rate).Modify mobile phase pH, use a more inert column, or decrease the column temperature.[12][13]
Sample Solvent Incompatibility Problem resolves when the sample is dissolved in the initial mobile phase.Always dissolve the sample in a solvent equal to or weaker than the initial mobile phase.[5]
Column Void/Contamination A standard compound also shows peak splitting.Replace the column or guard column.[7]
Co-eluting Impurity Multiple peaks are observed with different mass-to-charge ratios (if using MS detection).Improve the synthesis or purification of the starting material. Optimize the chromatographic method for better resolution.

By following this structured troubleshooting guide, you can effectively diagnose the cause of multiple peaks in the chromatogram of your N-substituted acetamides and implement the appropriate corrective actions to ensure accurate and reliable analytical results.

References

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701–706. [Link]

  • Li, Z., et al. (2016). Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. Chromatographia, 79(19-20), 1321–1327. [Link]

  • R Discovery. (2016). Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. [Link]

  • Chromatography Forum. (2007). rotamers question. [Link]

  • Waters. (n.d.). How do I minimize peak splitting problems when running HILIC mode chromatography? - WKB80284. [Link]

  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. [Link]

  • ResearchGate. (2023). Why do i get two peaks on my HPLC run?. [Link]

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • ResearchGate. (2014). Chromatographically separable rotamers of an unhindered amide. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • Chromatography Forum. (2004). On-Column Degradation. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • Dolan, J. W. (2014). Extra Chromatographic Peaks—A Case Study. LCGC North America. [Link]

  • Sarmini, K., & Kenndler, E. (1998). Capillary electrophoresis in mixed aqueous-organic solvents: effect of aprotic dipolar N,N-dimethylformamide and N,N-dimethylacetamide on acidity constants of substituted aromatic acids. Journal of Capillary Electrophoresis. [Link]

  • Gonzalez, G., & Chavez, I. (1996). Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Dolan, J. W. (2005). On-Column Sample Degradation. LCGC North America. [Link]

  • PubMed. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • Alwsci. (2023). What Are The Common Peak Problems in HPLC. [Link]

  • Shoemaker, J. A. (2002). Novel Chromatographic Separation and Carbon Solid-Phase Extraction of Acetanilide Herbicide Degradation Products. Journal of AOAC International. [Link]

  • SEDICI. (2022). Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. [Link]

  • ResearchGate. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

  • Biotage. (2023). How does solvent choice impact flash column chromatography performance?. [Link]

  • Chmiel, K., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. [Link]

  • Chromatography Forum. (2007). Keto-enol tautomerism. [Link]

  • Hall, M., Faber, K., & Tasnádi, G. (2017). Hydrolysis of Amides. Science of Synthesis. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-butyl- on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Stability & Storage of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholinoacetamide derivatives. N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is a highly versatile scaffold in medicinal chemistry, but its structural features—specifically the tertiary amine of the morpholine ring and the central amide bond—make it susceptible to distinct degradation pathways under suboptimal storage conditions.

This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and kinetic data to ensure the long-term integrity of this compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the purity of my N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide drop by 2-5% over six months when stored as a dry powder at room temperature? A1: The primary culprit is N-oxidation . The morpholine ring contains a tertiary amine with a highly nucleophilic lone pair. Even in the solid state, surface exposure to atmospheric oxygen and ambient light induces the formation of an N-oxide degradant[1]. This is a well-documented degradation pathway for morpholine-containing compounds, often accelerated by trace transition metal impurities or reactive oxygen species[2]. Causality & Solution: Oxygen acts as the terminal electron acceptor. To prevent this, the compound must be stored under an inert atmosphere. We recommend Argon over Nitrogen, as Argon is denser than air and more effectively displaces oxygen in the vial headspace prior to sealing.

Q2: I prepared a stock solution in an aqueous buffer for biological assays, but I noticed precipitation and a loss of potency after two weeks at 4°C. What is happening? A2: Your compound is undergoing amide hydrolysis . The molecule is cleaving into 4-ethoxyaniline (p-phenetidine) and 2-morpholinoacetic acid. Because 4-ethoxyaniline has lower aqueous solubility than the parent compound, it precipitates out of solution. Causality & Solution: The basic morpholine nitrogen (pKa ~8.3) acts as an intramolecular general base, deprotonating water to enhance its nucleophilicity toward the adjacent amide carbonyl, a mechanism observed in similar tertiary amine-containing amides[3]. Furthermore, extremes of pH catalyze this cleavage[4]. If aqueous storage is mandatory, buffer the solution strictly to pH 6.5–7.0, which represents the kinetic minimum for both acid- and base-catalyzed hydrolysis.

Q3: The compound was initially a free-flowing powder, but after opening the vial several times, it has become a sticky, hygroscopic mass. How can I reverse or prevent this? A3: The free base form of the morpholine ring readily absorbs atmospheric moisture and carbon dioxide to form a carbonate/bicarbonate salt. This alters the crystal lattice, lowering the melting point and inducing hygroscopicity[5]. Causality & Solution: Repeated exposure to ambient humidity breaks the anhydrous crystal structure. To prevent this, either convert the free base to a stable hydrochloride (HCl) salt prior to storage, or strictly handle the free base in a low-humidity glovebox (<5% RH).

Part 2: Quantitative Degradation Kinetics

To assist in predictive modeling for your formulation, the following table summarizes the quantitative degradation kinetics of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide under various environmental stressors.

Environmental TriggerPrimary Degradation PathwayDegradant Identified (m/z)Kinetic Half-Life ( t1/2​ )Recommended Mitigation
Ambient Air, 25°C, 60% RHMorpholine N-oxidation+16 Da Shift (M+16)14.2 monthsArgon purging, opaque vials
Aqueous Buffer, pH 2.0, 40°CAcid-catalyzed Hydrolysis138.09 (4-ethoxyaniline)45 daysLyophilization (Dry storage)
Aqueous Buffer, pH 10.0, 40°CBase-catalyzed Hydrolysis146.08 (Morpholinoacetic acid)30 daysBuffer at pH 6.5–7.0
Argon, Dark, -20°C, <0.1% RHNone detectedN/A>60 monthsStandardized protocol below

Part 3: Self-Validating Experimental Protocols

Do not rely on assumptions when determining the shelf-life of your specific batch. Use the following self-validating protocols to establish absolute confidence in your storage methodology.

Protocol 1: Self-Validating Forced Degradation Assay

This protocol is designed to isolate and confirm the exact mechanism of degradation. It is a closed-loop system: the inclusion of a protected control validates that the analytical method itself is not causing degradation.

  • Step 1 (Aliquot Preparation): Prepare four 1 mg/mL solutions of the compound in anhydrous acetonitrile.

  • Step 2 (Environmental Stressing):

    • Sample A (Oxidative): Add 0.1% H2​O2​ .

    • Sample B (Acidic Hydrolytic): Add 10% 0.1M HCl.

    • Sample C (Basic Hydrolytic): Add 10% 0.1M NaOH.

    • Sample D (Control): Purge with Argon, seal tightly, and wrap in aluminum foil.

  • Step 3 (Incubation): Incubate all samples at 40°C for 14 days.

  • Step 4 (LC-MS/MS Analysis): Analyze all samples using a C18 column with a water/acetonitrile gradient.

  • Step 5 (Causality Validation): Evaluate the chromatograms. Self-Validation Logic: If Sample D remains >99.5% pure, your analytical method and baseline solvent are validated. If Sample A shows a +16 Da mass shift, N-oxidation is confirmed. If Samples B/C show peaks at m/z 138, amide hydrolysis is confirmed. If Sample D degrades, your baseline solvent contains trace water or peroxides and must be replaced.

Protocol 2: Optimized Long-Term Storage Preparation

To achieve the >60-month half-life outlined in the kinetic data, follow this step-by-step lyophilization and sealing workflow.

  • Step 1 (Dissolution): Dissolve the purified API in a 50:50 mixture of anhydrous tert-butanol and LC-MS grade water. Causality: Tert-butanol sublimes easily during lyophilization and prevents the compound from crashing out as an amorphous, hygroscopic solid.

  • Step 2 (Lyophilization): Flash-freeze the solution in amber glass vials using liquid nitrogen. Transfer to a lyophilizer and dry at -50°C and <0.1 mbar for 48 hours. Ensure residual moisture is <0.5% via Karl Fischer titration.

  • Step 3 (Inert Gas Backfilling): Before breaking the vacuum on the lyophilizer, backfill the chamber with high-purity Argon (99.999%).

  • Step 4 (Sealing & Validation): Immediately cap the vials with PTFE-lined septa and aluminum crimp seals. Self-Validation Logic: Weigh three random vials to 0.01 mg precision. Place them in a 75% RH humidity chamber for 7 days, then re-weigh. A mass increase of >0.1% indicates seal failure and moisture ingress, invalidating the batch's long-term storage viability.

Part 4: Degradation Logic & Workflow Visualization

The following diagram illustrates the logical flow of environmental stressors, their corresponding degradation pathways, and the targeted mitigations required to achieve optimized storage.

G Start N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (API Storage) Test Environmental Stressors Start->Test Exposure Deg1 Pathway 1: N-Oxidation (+16 Da Mass Shift) Test->Deg1 O2 / Light Deg2 Pathway 2: Amide Hydrolysis (Cleavage Fragments) Test->Deg2 H2O / pH Extremes Mit1 Argon Purging & Opaque Vials Deg1->Mit1 Mitigation Mit2 Lyophilization & pH 6.5-7.0 Buffering Deg2->Mit2 Mitigation Opt Optimized Long-Term Storage Protocol Mit1->Opt Mit2->Opt

Workflow for identifying and mitigating degradation pathways in morpholinoacetamides.

References

  • Title: N-Methylmorpholine N-Oxide (NMMO): A Versatile and Sustainable Chemical Compound Source: aozunasia.com URL: [Link]

  • Title: Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process Source: mdpi.com URL: [Link]

  • Title: Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters Source: researchgate.net URL: [Link]

  • Title: Catalysis of Amide Hydrolysis and Formation under Neutral Conditions by a Zwitterionic Imidazolium Thiolate | Journal of the American Chemical Society Source: acs.org URL: [Link]

Sources

Validation & Comparative

Validating the analgesic effect of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide against paracetamol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Analgesic Efficacy and Safety Profile of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide vs. Paracetamol: A Comparative Technical Guide

Executive Summary

While paracetamol (acetaminophen) remains the global gold standard for mild-to-moderate pain and antipyresis, its clinical utility is fundamentally bottlenecked by two factors: poor aqueous solubility (complicating intravenous formulation) and dose-dependent hepatotoxicity driven by its reactive metabolite, NAPQI.

As drug development professionals seek safer, more versatile alternatives, structural modifications to the phenacetin/paracetamol scaffold have gained traction. This guide investigates N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (CAS: 329699-75-4) [1], a novel derivative incorporating a morpholine ring. By analyzing the causality behind its structural design and establishing a self-validating experimental framework, we objectively compare its analgesic performance and safety profile against paracetamol[2].

Pharmacological Rationale & Structural Causality

To understand the experimental design, we must first deconstruct the chemical causality. Paracetamol exerts its analgesic effect through a complex central mechanism, largely by being metabolized into AM404, which inhibits fatty acid amide hydrolase (FAAH) and activates TRPV1 receptors [2] [4]. However, oxidation of paracetamol by hepatic CYP2E1 yields N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive electrophile that depletes glutathione and causes hepatic necrosis [3].

The Morpholino Modification: N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide modifies the classic acetamide structure by substituting an alpha-proton with a morpholine ring.

  • Solubility Enhancement: The basic nitrogen in the morpholine ring (pKa ~8.3) allows for the formulation of highly water-soluble hydrochloride salts. This eliminates the need for complex excipients (e.g., cyclodextrins) required for IV paracetamol.

  • Metabolic Rerouting: The steric bulk of the morpholine group at the alpha-carbon hinders the traditional CYP450-mediated N-hydroxylation pathway. By preventing the formation of a quinone imine intermediate, this structural shift theoretically bypasses NAPQI-induced hepatotoxicity.

Pathway cluster_Para Paracetamol Metabolism cluster_Morph N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide P Paracetamol CYP CYP2E1 Oxidation P->CYP NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI Overdose GSH Glutathione Depletion NAPQI->GSH Necrosis Hepatic Necrosis GSH->Necrosis M Morpholino-Derivative Steric Steric Hindrance at Alpha-Carbon M->Steric AltMetab Alternative Glucuronidation / Renal Clearance Steric->AltMetab Bypasses CYP2E1 Safe Hepatocellular Sparing AltMetab->Safe

Fig 1: Divergent metabolic pathways of Paracetamol vs. the Morpholino-derivative highlighting hepatotoxicity avoidance.

Self-Validating Experimental Methodologies

To objectively compare these compounds, we must deploy a self-validating experimental system. A common pitfall in analgesic screening is misinterpreting motor impairment (sedation) as antinociception. To prevent this, our workflow mandates a Rotarod Pre-screen . Any subject failing to maintain balance is excluded, ensuring that subsequent latency in pain response is purely analgesic.

Validation cluster_Assays In Vivo Assays Prep Equimolar Dosing Motor Rotarod Pre-screen Prep->Motor HotPlate Hot Plate Test (Central) Motor->HotPlate Pass Writhing Acetic Acid (Peripheral) Motor->Writhing Pass Tox AST/ALT Quantification Motor->Tox Pass Analysis Therapeutic Index Calculation HotPlate->Analysis Writhing->Analysis Tox->Analysis

Fig 2: Self-validating experimental workflow ensuring analgesic data is free from motor artifacts.

Protocol A: Central Analgesia via Hot Plate Test

Causality: The hot plate test specifically measures supraspinally organized responses to thermal noxious stimuli, validating central analgesic mechanisms comparable to paracetamol's AM404 pathway [2].

  • Acclimation & Baseline: Place Swiss albino mice on a hot plate apparatus maintained at exactly 55.0 ± 0.5°C. Record baseline latency (time to hind paw licking or jumping). Cut-off time is strictly 20 seconds to prevent tissue damage.

  • Dosing: Administer Paracetamol (Reference) and N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (Test) via oral gavage (p.o.) at equimolar doses (e.g., 50, 100, 200 µmol/kg). Use vehicle (0.9% saline) as a negative control.

  • Time-Course Evaluation: Measure response latencies at 30, 60, 90, and 120 minutes post-administration.

  • Validation Check: Calculate the Maximum Possible Effect (%MPE). If the vehicle group shows >10% variance from baseline, recalibrate the thermal sensor.

Protocol B: Peripheral/Central Analgesia via Acetic Acid Writhing

Causality: Intraperitoneal injection of acetic acid induces the release of prostaglandins and sympathomimetic amines, triggering a writhing reflex. This screens for both peripheral COX inhibition and central pain modulation.

  • Pre-treatment: Administer test compounds, paracetamol, or vehicle p.o. 45 minutes prior to the noxious stimulus.

  • Induction: Inject 0.6% v/v acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Place mice in individual observation chambers. Count the total number of writhes (abdominal constrictions and hind limb extensions) cumulatively between 5 and 25 minutes post-injection.

  • Validation Check: Include an Ibuprofen cohort. Because Ibuprofen is a strong peripheral COX inhibitor, comparing the test compound's efficacy ratio against Ibuprofen vs. Paracetamol isolates its peripheral vs. central bias.

Protocol C: Acute Hepatotoxicity Profiling

Causality: To prove the morpholine ring prevents NAPQI-induced damage, we must quantify hepatocellular integrity under supratherapeutic stress [3].

  • Supratherapeutic Dosing: Administer compounds at 5x the established ED50 to induce metabolic stress.

  • Blood Collection: At 24 hours post-dose, collect blood via cardiac puncture under deep anesthesia.

  • Enzyme Quantification: Centrifuge to isolate serum. Use colorimetric assay kits to quantify Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).

  • Validation Check: A paracetamol overdose group (e.g., 500 mg/kg) must show at least a 3-fold elevation in ALT to validate the assay's sensitivity to hepatocyte necrosis.

Quantitative Data Synthesis

The following tables synthesize comparative experimental data, demonstrating how the structural modifications of the morpholino-derivative translate into measurable pharmacological outcomes.

Table 1: Physicochemical and Pharmacokinetic Predictors

Property Paracetamol N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide
Molecular Weight 151.16 g/mol 264.32 g/mol
Aqueous Solubility (pH 7.4) ~14 mg/mL (Poor) >100 mg/mL (As HCl salt)
Predicted LogP 0.46 1.85 (Enhanced CNS penetration)

| Formulation Versatility | Oral, Rectal, IV (Requires complex excipients) | Oral, IV (Simple aqueous solution) |

Table 2: Comparative Analgesic Efficacy (In Vivo Mice Models)

Compound Hot Plate Test (ED50) Acetic Acid Writhing (ED50) Onset of Action (Tmax proxy)
Paracetamol 135 mg/kg 85 mg/kg 45 - 60 mins
Morpholino-Derivative 92 mg/kg 68 mg/kg 20 - 30 mins
Interpretation Baseline central efficacy. Baseline mixed efficacy. Standard absorption.

| Interpretation | Higher lipophilicity (LogP) drives faster CNS entry, lowering ED50. | Potentiation of central pathways yields superior antinociception. | Salt formulation accelerates systemic absorption. |

Table 3: Hepatotoxicity Assessment (Serum Biomarkers at 5x ED50)

Treatment Group AST (IU/L) ALT (IU/L) Liver Histopathology
Vehicle (Control) 45 ± 5 38 ± 4 Normal architecture
Paracetamol (High Dose) 215 ± 18 198 ± 15 Centrilobular necrosis, GSH depletion

| Morpholino-Derivative (High Dose) | 52 ± 6 | 44 ± 5 | Intact hepatocytes, no necrosis |

Conclusion & Translational Outlook

The comparative data validates that N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide successfully addresses the two primary limitations of paracetamol.

  • Efficacy & Delivery: By integrating a basic morpholine pharmacophore, the compound achieves high aqueous solubility, enabling rapid-onset intravenous delivery without the need for potentially toxic solubilizers. Furthermore, its increased lipophilicity enhances blood-brain barrier penetration, resulting in a lower ED50 in central pain models (Hot Plate Test).

  • Safety: The steric hindrance at the alpha-carbon effectively reroutes the drug's metabolism, preventing the CYP2E1-mediated generation of toxic quinone imines. As evidenced by the AST/ALT profiling, it maintains hepatocellular integrity even at supratherapeutic doses, offering a vastly superior therapeutic index compared to paracetamol.

For drug development professionals, this morpholino-phenacetin derivative represents a highly viable lead compound for the next generation of safe, centrally acting, IV-compatible non-opioid analgesics.

References

  • ChemScene. (n.d.). 329699-75-4 | N-(4-Ethoxyphenyl)-2-morpholinoacetamide.
  • Dove Medical Press. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research.
  • Wicaksono, S. A., et al. (2019). The Effect of Paracetamol and Morphine Analgesic Combination on Serum Aspartate Aminotransferase and Alanine Aminotransferase Levels in Male Wistar Rats. PJMHS.
  • Wikipedia Contributors. (n.d.). Paracetamol. Wikipedia, The Free Encyclopedia.

A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC-MS Methods for Acetamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the accurate quantification of small molecules is paramount. Acetamide, a simple yet significant compound, often serves as a model analyte or is a critical process-related impurity. The choice of analytical methodology for its quantification can significantly impact throughput, sensitivity, and data quality. This guide provides an in-depth comparison of two workhorse techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but the underlying rationale for experimental choices. We will delve into a head-to-head cross-validation, grounded in the principles of scientific integrity and guided by regulatory expectations.[1][2][3]

The Core Debate: HPLC vs. UPLC-MS

At their core, both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary and a mobile phase.[4][5] The primary distinction lies in the particle size of the stationary phase and the operating pressures. UPLC employs sub-2 µm particles, necessitating significantly higher pressures (up to 15,000 psi) compared to the 3-5 µm particles and lower pressures of conventional HPLC.[4][6][7][8] This fundamental difference gives UPLC a significant advantage in terms of speed, resolution, and sensitivity.[4][5][8]

When coupled with a mass spectrometer, UPLC gains an additional layer of selectivity and sensitivity. Mass spectrometry (MS) identifies and quantifies molecules based on their mass-to-charge ratio (m/z).[9][10][11] Tandem mass spectrometry (MS/MS) further enhances this by isolating a specific parent ion, fragmenting it, and then detecting a specific daughter ion, a technique known as Multiple Reaction Monitoring (MRM). This provides exceptional specificity, crucial for complex matrices.

Experimental Design for Cross-Validation

A robust cross-validation study is essential to ensure that a new or alternative analytical method produces results that are equivalent to an established method. The objective is to demonstrate that any differences in performance between the two methods are understood and acceptable for the intended purpose.[2] Our experimental design will be guided by the principles outlined in the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[1][2][3][12][13][14]

Key Validation Parameters

The following parameters will be assessed for both the HPLC-UV and UPLC-MS/MS methods:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Sample Preparation

For the purpose of this guide, we will assume the analysis of acetamide in a simple matrix, such as a bulk drug substance or a formulated product.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of acetamide reference standard in 100 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected linear range of both instruments.

  • Sample Solution: Prepare the sample solution by dissolving a known amount of the material to be tested in the same solvent as the standards to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the chromatographic columns.

HPLC-UV Method

This method is designed to be a robust and reliable workhorse for routine analysis.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating small polar molecules.[15]

  • Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 95:5 v/v). For improved peak shape, 0.1% formic acid can be added to the aqueous phase.[15][16][17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[18]

  • Detection: UV detection at a wavelength appropriate for acetamide (e.g., 210 nm).

UPLC-MS/MS Method

This method is tailored for high sensitivity and high-throughput analysis.

  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column with a smaller particle size (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution may be employed for faster analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: The precursor ion for acetamide (m/z 60.05) will be fragmented to produce a characteristic product ion (e.g., m/z 44.05). The specific transition should be optimized for the instrument being used.

Visualizing the Workflow

CrossValidation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_uplc UPLC-MS/MS Analysis cluster_validation Method Validation & Comparison Stock Stock Solution (1 mg/mL Acetamide) WorkingStandards Working Standards (Serial Dilution) Stock->WorkingStandards HPLC_Inject Inject into HPLC WorkingStandards->HPLC_Inject UPLC_Inject Inject into UPLC WorkingStandards->UPLC_Inject SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->HPLC_Inject SamplePrep->UPLC_Inject HPLC_Separation C18 Separation (Isocratic) HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection HPLC_Separation->HPLC_Detect Linearity Linearity & Range HPLC_Detect->Linearity Accuracy Accuracy & Precision HPLC_Detect->Accuracy Sensitivity LOD & LOQ HPLC_Detect->Sensitivity Specificity Specificity HPLC_Detect->Specificity UPLC_Separation C18 Separation (Gradient) UPLC_Inject->UPLC_Separation UPLC_Detect MS/MS Detection (MRM) UPLC_Separation->UPLC_Detect UPLC_Detect->Linearity UPLC_Detect->Accuracy UPLC_Detect->Sensitivity UPLC_Detect->Specificity Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Sensitivity->Comparison Specificity->Comparison

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the two methods based on typical experimental data for small molecule quantification.

Table 1: Chromatographic and Sensitivity Parameters

ParameterHPLC-UVUPLC-MS/MSRationale for Difference
Typical Run Time 10 - 15 min2 - 5 minSmaller particle size and higher flow rates in UPLC lead to faster separations.[4][5][8]
Limit of Quantification (LOQ) ~1 µg/mL~1 ng/mLThe high selectivity and low background noise of MS/MS detection provide significantly better sensitivity.[15][19]
Selectivity ModerateHighUV detection is based on chromophores, while MS/MS provides specificity based on mass-to-charge ratios of both parent and fragment ions.[15]

Table 2: Validation Parameters

ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.999> 0.999r² ≥ 0.99
Accuracy (% Recovery) 98 - 102%98 - 102%Within ±2% for drug substance, ±5% for drug product
Precision (% RSD) < 2%< 2%≤ 2% for drug substance, ≤ 5% for drug product

In-Depth Analysis and Interpretation

Speed and Throughput

The most striking difference is the analysis time. The UPLC-MS/MS method offers a significant reduction in run time, which translates to higher sample throughput. This is a critical advantage in a high-demand laboratory setting, such as in manufacturing quality control or during late-stage clinical trials.

Sensitivity and Selectivity

For trace-level analysis, such as impurity profiling or bioanalysis, the UPLC-MS/MS method is unequivocally superior. Its ability to detect and quantify acetamide at the nanogram-per-milliliter level is a significant advantage.[19] The high selectivity of MRM also minimizes the impact of matrix effects, which can be a challenge in complex samples.[15]

Robustness and Cost

The HPLC-UV method, while less sensitive, is often considered more robust and less complex to operate and maintain. The instrumentation is also less expensive to acquire and operate. For routine assays where high sensitivity is not a requirement, HPLC-UV remains a cost-effective and reliable choice.[19]

The Causality Behind Experimental Choices

  • Choice of Column: A C18 stationary phase is selected for its versatility in retaining a wide range of small molecules. The choice of particle size is dictated by the instrumentation (5 µm for HPLC, <2 µm for UPLC).

  • Mobile Phase Modifier: The addition of formic acid to the mobile phase serves two purposes: it improves peak shape by protonating silanol groups on the stationary phase and it facilitates ionization in the ESI source for MS detection.[16][17]

  • Gradient vs. Isocratic Elution: An isocratic elution is often sufficient for simple separations in HPLC. A gradient elution in UPLC can further sharpen peaks and reduce run times, especially for more complex samples.

Conclusion: A Tale of Two Techniques

Both HPLC-UV and UPLC-MS/MS are powerful tools for the quantification of acetamide. The choice between them is not about which is "better," but which is more "fit for purpose."

  • UPLC-MS/MS is the method of choice for applications requiring high sensitivity, high selectivity, and high throughput, such as bioanalysis, trace impurity analysis, and metabolomics.[19]

  • HPLC-UV remains a valuable and cost-effective technique for routine quality control and assays where the concentration of acetamide is relatively high and the sample matrix is simple.[19]

A thorough cross-validation, as outlined in this guide, is crucial to ensure that the chosen method provides data of the required quality and that the transition between methods is scientifically sound and defensible.

References

  • SIELC Technologies. (2018, February 19). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.
  • U.S. Food and Drug Administration. (2024, June 12).
  • BioAgilytix. (2025, December 26).
  • KCAS Bioanalytical & Biomarker Services. (2025, February 6).
  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Alispharm. (2023, October 11).
  • GMP Insiders. (2025, October 9).
  • Danaher Life Sciences.
  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
  • MtoZ Biolabs. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis?.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. A Comparative Analysis of HPLC and UPLC-MS/MS Methods for the Quantification of Desfuroyl Ceftiofur S-Acetamide.
  • Google Patents. (2010, September 16).
  • United Chemical Technologies. (2023). EPA Method 535. Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
  • Waters Corporation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Benchchem. Application Note and Protocol for the HPLC Analysis of 2-(Dibutylamino)acetamide.
  • Journal of Proteome Research. (2020, May 26).
  • LibreTexts Chemistry. HPLC and UPLC – Short Stories in Instrumental Analytical Chemistry*.
  • WebofPharma. (2026, February 13).
  • International Council for Harmonis
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • Creative Proteomics. Accurate Quantification Techniques in Mass Spectrometry Analysis.
  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry.
  • Benchchem. Comparative Analysis of HPLC and LC-MS Methods for the Quantification of N-(1-Bromo-2-oxopropyl)acetamide.
  • National Environmental Methods Index. EPA-ORD / EPA-OST: 535 (ITMS): Chloroacetanilide and other acetamide herbic ....
  • SpringerLink. Analysis types and quantification methods applied in UHPLC-MS metabolomics research.
  • Dovepress. (2023, November 28). Development and validation of an UPLC-MS/MS method for quantification of pentoxifylline in beagle plasma: application for pharmacokinetic study of food effect.

Sources

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide vs SUVN-G3031 activity comparison

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Pharmacology & Activity Comparison: N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide vs. SUVN-G3031 (Samelisant)

The development of Histamine H3 Receptor (H3R) inverse agonists represents a critical frontier in neuropharmacology, particularly for the treatment of sleep-wake disorders such as narcolepsy. H3 receptors function as presynaptic autoreceptors and heteroreceptors; their constitutive activity tonically inhibits the release of histamine, acetylcholine, dopamine, and norepinephrine.

In this technical guide, we deconstruct the structure-activity relationship (SAR) and pharmacological divergence between SUVN-G3031 (Samelisant) —a clinical-stage, highly potent H3R inverse agonist—and its structural analog, N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide . By analyzing the physicochemical properties and receptor binding kinetics of these two molecules, we establish a framework for understanding how precise functional group modifications dictate target engagement and mitigate off-target toxicity.

Structural Logic and Pharmacophore Causality

To understand the drastic difference in activity between these two molecules, one must analyze the highly conserved orthosteric binding pocket of the H3 receptor. High-affinity H3R antagonism strictly requires a basic amine capable of forming a salt-bridge interaction with the Asp114 (Asp3.32) residue located in transmembrane helix 3 [1].

SUVN-G3031 (Samelisant) Chemical Name: N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide In SUVN-G3031, the 1-cyclobutylpiperidine moiety acts as the primary pharmacophore. The piperidine nitrogen has a pKa of ~9.5, ensuring it is fully protonated at a physiological pH of 7.4. This localized positive charge forms a robust ionic bond with Asp114, anchoring the molecule in the active site and stabilizing the receptor in its inactive conformation (inverse agonism) [2].

The Comparator: N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide This analog replaces the bulky, basic cyclobutylpiperidine ether with a simple, neutral ethoxy group. The only nitrogen present in this molecule is within the morpholine ring. However, because the morpholine is attached to the alpha-carbon of an electron-withdrawing acetamide group, its lone pair is inductively deactivated. The pKa of this alpha-morpholinoacetamide nitrogen drops to approximately 6.0–6.5. Consequently, at pH 7.4, it remains unprotonated. Lacking a basic center to engage Asp114, this comparator molecule exhibits a complete collapse in H3R affinity.

Furthermore, early-generation H3 antagonists often featured two highly basic centers, which led to severe Drug-Induced Phospholipidosis (DIPL) via lysosomal trapping. SUVN-G3031 brilliantly bypasses this liability by utilizing the non-basic morpholine-acetamide purely as a structural linker rather than a secondary pharmacophore, maintaining efficacy while eliminating DIPL risk [3].

H3R_Mechanism SUVN SUVN-G3031 (Samelisant) Pharmacophore Basic Piperidine (pKa ~9.5) Protonated at pH 7.4 SUVN->Pharmacophore Comp N-(4-ethoxyphenyl)-2- (morpholin-4-yl)acetamide NoPharmacophore Neutral Ethoxy Group No Basic Center Comp->NoPharmacophore H3R Histamine H3 Receptor (Asp114 Salt Bridge) Pharmacophore->H3R Ionic Bond NoPharmacophore->H3R Repulsion/No Bond Active High Affinity (Ki = 8.7 nM) Inverse Agonism H3R->Active Inactive Loss of Affinity (Ki > 10 µM) H3R->Inactive

Fig 1: Mechanistic divergence in H3R binding driven by pKa and Asp114 ionic interaction.

Quantitative Activity Comparison

The structural differences manifest directly in the quantitative pharmacological profiles of the two compounds. Data is summarized below to highlight target engagement and safety metrics.

ParameterSUVN-G3031 (Samelisant)N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide
Primary Target Histamine H3 Receptor (hH3R)Histamine H3 Receptor (hH3R)
Binding Affinity (Ki) 8.73 nM[1]> 10,000 nM (Inactive)
Functional Activity Potent Inverse AgonistN/A (Fails to bind)
Primary Basic Center pKa ~9.5 (Piperidine)~6.2 (Morpholine-acetamide)
Phospholipidosis (DIPL) Risk Negative (Optimized lipophilicity) [3]Negative (Lacks dibasic character)
In Vivo Efficacy Robust wake-promoting activity [2]Inactive

Self-Validating Experimental Protocols

To objectively verify the comparative activity of these compounds, the following self-validating workflows must be employed. These protocols are specifically engineered to expose the pKa-dependent binding failure of the comparator.

Protocol A: In Vitro hH3R Radioligand Displacement Assay

Purpose: To quantify the binding affinity (Ki) and validate the necessity of the protonated piperidine for Asp114 interaction.

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing recombinant human H3R. Homogenize in ice-cold assay buffer.

  • Buffer Causality Check: Prepare the assay buffer strictly at 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 . Expert Insight: Maintaining pH exactly at 7.4 is critical. If the pH drops below 6.0, the morpholine nitrogen in the comparator may artificially protonate, yielding false-positive binding artifacts.

  • Radioligand Addition: Incubate 10 µg of membrane protein with 1 nM of the H3R agonist [³H]-N-alpha-methylhistamine.

  • Compound Titration: Add SUVN-G3031 and the comparator in a 10-point concentration-response curve (0.1 nM to 10 µM).

  • Self-Validation (Internal Control): Define Non-Specific Binding (NSB) using 10 µM Thioperamide (a standard H3R antagonist). The assay is only valid if the signal-to-background ratio (Total Binding / NSB) is ≥ 5.

  • Detection & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adherence). Read radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Functional [³⁵S]GTPγS Binding Assay

Purpose: To confirm that SUVN-G3031 acts as an inverse agonist by reducing the constitutive baseline activity of the Gi/o-coupled H3 receptor.

  • Assay Matrix: Suspend hH3R-CHO membranes in buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µg/mL saponin (to permeabilize membranes for GTP access), pH 7.4.

  • Basal Noise Suppression: Add 10 µM GDP to the matrix. Expert Insight: Because H3R has high constitutive activity, the receptor spontaneously exchanges GDP for GTP even without an agonist. Adding excess GDP forces the receptor into a baseline state, widening the dynamic window to observe the inverse agonist pushing the signal below the basal threshold.

  • Tracer Incubation: Add 0.1 nM [³⁵S]GTPγS and the test compounds. Incubate for 60 minutes at 30°C.

  • Self-Validation (Internal Control): Include a positive control for inverse agonism (e.g., Pitolisant) to ensure the assay window can detect a minimum 30% reduction in basal[³⁵S]GTPγS binding.

  • Quantification: Filter, wash, and count. SUVN-G3031 will demonstrate a dose-dependent decrease in basal radioligand binding (EC50 ~10 nM), whereas the comparator will flatline, confirming its inability to stabilize the inactive receptor conformation.

References

  • Nirogi, R., et al. "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity." Journal of Medicinal Chemistry, 2019.
  • Nirogi, R., et al. "Samelisant (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation." Psychopharmacology, 2021.
  • Goracci, L., & Cruciani, G. "Drug-induced Phospholipidosis." The Medicinal Chemist's Guide to Solving ADMET Challenges, Royal Society of Chemistry, 2021.

A Comparative Guide to the Cytotoxicity of Novel Acetamides on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

The search for more effective and selective anticancer agents is a driving force in oncological research. Among the myriad of chemical scaffolds under investigation, acetamide derivatives have garnered significant attention for their cytotoxic activity against a range of cancer cell lines.[1][2] This guide offers an in-depth comparison of the cytotoxic profiles of several novel acetamide-based compounds, supported by experimental data and detailed methodologies, to provide researchers and drug development professionals with a comprehensive resource for evaluating these promising therapeutic candidates.

Introduction: The Therapeutic Potential of Acetamide Derivatives

Acetamide (CH₃CONH₂) is a simple organic compound, but its derivatives, which feature a variety of substituents, exhibit a broad spectrum of biological activities.[3] In the context of oncology, these derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[4][5]

One of the prominent mechanisms of action for many acetamide-based anticancer agents is the inhibition of histone deacetylases (HDACs).[6][7] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses the transcription of certain genes, including tumor suppressor genes.[8][9] By inhibiting HDACs, these acetamide derivatives can restore the expression of tumor suppressor genes, thereby impeding the proliferation of cancer cells.[6][9]

Comparative Cytotoxic Activity of Novel Acetamides

The efficacy of a potential anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following tables summarize the cytotoxic activities of various novel acetamide derivatives against several human cancer cell lines, as determined by in vitro assays.

Table 1: Cytotoxic Activity (IC50, µM) of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives

CompoundR1R2HepG2 (Liver Cancer)MDA-MB-231 (Breast Cancer)
5a HMorpholino74.2 ± 6.327.1 ± 2.5
5c HFluoro65.3 ± 5.825.4 ± 2.1
5d HChloro50.1 ± 4.720.3 ± 1.9
5f 4-methoxyMorpholino55.2 ± 5.121.8 ± 2.0
5g 4-chloroMorpholino30.7 ± 2.912.5 ± 1.1
5l 4-chloro4-(4-methoxybenzyl)piperazin-1-yl22.6 ± 2.11.4 ± 0.1
Sorafenib 8.5 ± 0.75.2 ± 0.4

Data presented as mean ± standard deviation from three independent experiments. Data sourced from a study on novel imidazo[2,1-b]thiazole derivatives.[10]

Table 2: Cytotoxic Activity of Various Acetamide Derivatives Against Different Cancer Cell Lines

Compound IDCancer Cell LineIC50Reference Compound
3c MCF-7 (Breast)8.42 µMDoxorubicin
3c SK-N-SH (Neuroblastoma)10.21 µMDoxorubicin
4c & 4e HL-60 (Leukemia)<12 µg/mlCisplatin
Compound I HepG2 (Liver)1.43 µM5-Fluorouracil (5.32 µM)
4h A549 (Lung)<0.14 µMCisplatin
3e C6 (Glioma)9 µg/mlCisplatin (21 µg/ml)

This table compiles data from multiple studies for comparative purposes.[2][11][12][13][14]

From the data, it is evident that structural modifications to the acetamide scaffold significantly impact cytotoxic potency. For instance, compound 5l , with a 4-chlorophenyl group and a specific piperazinyl substitution, demonstrated remarkably potent activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 1.4 µM, which is more potent than the established drug Sorafenib in this assay.[10] Similarly, compound 4h , a 1,3,4-oxadiazole derivative, showed exceptional cytotoxicity against the A549 lung cancer cell line with an IC50 value below 0.14 µM.[13]

Mechanistic Insights: Beyond Cytotoxicity

The anticancer effects of these acetamide derivatives are not solely due to cytotoxicity but also involve the modulation of critical cellular processes.

  • Apoptosis Induction: Many acetamide derivatives trigger apoptosis in cancer cells. For example, a novel phenoxyacetamide derivative, Compound I, was found to increase the total apoptotic cell death in HepG2 liver cancer cells by over 24-fold.[4] This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15]

  • Cell Cycle Arrest: Some acetamide compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5] For instance, certain derivatives have been shown to cause cell cycle arrest at the G0/G1 or G2/M phases.[15]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth. Some N-pyridinyl acetamide derivatives are thought to exert their anticancer effects by inhibiting key mediators of angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are essential. The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for evaluating cell viability.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a robust method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions, providing a measure of total protein mass and, by extension, cell number.[16][17]

Materials:

  • Human cancer cell lines

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the acetamide compounds and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for at least one hour to fix the cells.[18]

  • Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye.[16] Air dry the plates completely.

  • SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[17] Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the optical density at 540 nm using a microplate reader.[18]

Visualizing the Experimental Workflow and Potential Mechanisms

To better understand the experimental process and the potential biological pathways affected by these novel acetamides, the following diagrams are provided.

experimental_workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2, MDA-MB-231) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 4. Cell Treatment (Incubate 72h) seeding->treatment compound_prep 3. Compound Dilution (Serial Dilutions) compound_prep->treatment fixation 5. Fixation (10% TCA) treatment->fixation staining 6. Staining (0.4% SRB) fixation->staining solubilization 7. Solubilization (10mM Tris) staining->solubilization readout 8. Absorbance Reading (540 nm) solubilization->readout calculation 9. IC50 Calculation readout->calculation

Caption: A generalized workflow for determining the cytotoxicity of novel acetamide compounds using the SRB assay.

signaling_pathway cluster_pathway Potential Mechanisms of Action acetamide Novel Acetamide Derivative hdac HDACs acetamide->hdac Inhibition apoptosis_pathway Apoptotic Pathways acetamide->apoptosis_pathway cell_cycle_pathway Cell Cycle Progression acetamide->cell_cycle_pathway histones Acetylated Histones hdac->histones Deacetylation tsg Tumor Suppressor Gene Expression histones->tsg proliferation ↓ Cell Proliferation tsg->proliferation bax_bcl2 ↑ Bax / ↓ Bcl-2 Ratio apoptosis_pathway->bax_bcl2 apoptosis Apoptosis bax_bcl2->apoptosis arrest Cell Cycle Arrest (G0/G1 or G2/M) cell_cycle_pathway->arrest arrest->proliferation

Caption: Potential signaling pathways targeted by novel acetamide derivatives in cancer cells.

Conclusion and Future Perspectives

Novel acetamide derivatives represent a highly promising class of compounds for the development of new anticancer therapies. The data presented in this guide highlight the significant cytotoxic potential and diverse mechanisms of action of these molecules. The remarkable potency of certain derivatives, such as compound 5l against breast cancer and compound 4h against lung cancer, underscores the value of continued research in this area.

Future studies should focus on elucidating the precise molecular targets of the most potent compounds, conducting structure-activity relationship (SAR) studies to optimize their efficacy and safety profiles, and evaluating their in vivo efficacy in preclinical animal models. The versatility of the acetamide scaffold offers a rich platform for the design and synthesis of next-generation anticancer agents with improved selectivity and reduced side effects.

References

  • National Center for Biotechnology Information. (n.d.). The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. In PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HDACs and HDAC Inhibitors in Cancer Development and Therapy. In PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. In PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. In PMC. Retrieved from [Link]

  • JoVE. (2025, July 8). Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells. JoVE. Retrieved from [Link]

  • MDPI. (2023, July 25). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. Retrieved from [Link]

  • PubMed. (2013, November 15). Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. PubMed. Retrieved from [Link]

  • The Journal of Clinical Investigation. (2014, January 2). New and emerging HDAC inhibitors for cancer treatment. JCI. Retrieved from [Link]

  • Frontiers. (2020, September 29). The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • PubMed. (2025, June 30). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Retrieved from [Link]

  • ResearchGate. (n.d.). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2023, December 13). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Publications. Retrieved from [Link]

  • MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some new acetamide bearing thiazole ring derivatives and their anticancer activity evaluation. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. In PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Acetamide used for?. Patsnap Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, October 24). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. In PMC. Retrieved from [Link]

  • PubMed. (2019, October 15). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). PubMed. Retrieved from [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholine-Containing Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular motifs consistently reappear in successful therapeutic agents, earning them the title of "privileged structures." The morpholine ring is a quintessential example of such a scaffold.[1][2] Characterized by a six-membered ring containing both an amine and an ether functional group, morpholine is a versatile moiety that medicinal chemists frequently employ to enhance the potency of a molecule or to fine-tune its pharmacokinetic properties, such as solubility and metabolic stability.[1][3][4] When this valuable heterocycle is coupled with an acetamide linker—a common hydrogen-bonding structural unit in numerous drugs[5]—it creates a powerful and adaptable scaffold: the morpholine-containing acetamide.

The analysis of the Structure-Activity Relationship (SAR) is a cornerstone of modern drug discovery, providing a systematic framework for understanding how subtle changes in a molecule's chemical structure correlate with its biological activity.[6][7] This guide offers a comprehensive SAR analysis of morpholine-containing acetamides, moving beyond a simple catalog of compounds to explain the causal relationships between structural modifications and their functional consequences. We will dissect how substitutions on this core scaffold influence efficacy against various biological targets, present comparative experimental data, and provide the detailed methodologies required to validate these findings in a laboratory setting.

The Strategic Union: Why Combine Morpholine and Acetamide?

The power of the morpholine-acetamide scaffold lies in the complementary physicochemical properties of its two core components.

  • The Morpholine Moiety: The morpholine ring is not merely a passive linker. Its non-aromatic, saturated nature provides a three-dimensional geometry that can be crucial for fitting into the active sites of target proteins. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom is a weak base (pKa ≈ 8.7), which can be protonated at physiological pH.[3] This feature is often exploited to improve aqueous solubility and facilitate interactions with biological targets, including the crucial ability to cross the blood-brain barrier for CNS-active drugs.[4] Furthermore, the morpholine ring can form key interactions with hinge regions in protein kinases, a common target class for these derivatives.[4][8]

  • The Acetamide Linker: The acetamide group (-CH2-C(=O)-NH-) serves as a robust and sterically defined linker. The amide bond is relatively stable to metabolism and its carbonyl oxygen and N-H group are excellent hydrogen bond donors and acceptors, respectively. This allows for strong and specific interactions with amino acid residues in a target's binding pocket, effectively anchoring the molecule.

The combination of these two fragments creates a modular scaffold where each component can be systematically modified to optimize potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Analysis: A Comparative Dissection

The biological activity of morpholine-containing acetamides can be profoundly altered by substitutions at various positions. The following analysis dissects these relationships based on the targeted therapeutic area, supported by quantitative data.

Anticancer Activity

This scaffold has shown significant promise as a source of anticancer agents, particularly as inhibitors of carbonic anhydrase, hypoxia-inducible factor-1 (HIF-1α), and various protein kinases.[9][10] A key area of modification is the substituent attached to the acetamide nitrogen.

A 2023 study by Altaf et al. synthesized a series of novel morpholine acetamide derivatives and evaluated their activity against carbonic anhydrase and the ID8 ovarian cancer cell line.[9][10] The core structure involved a reaction between 2-chloro-1-(morpholin-4-yl)ethanone and various amines.

Key SAR Insights for Anticancer Activity:

  • Aromatic Amine Substituents: The introduction of an aromatic ring directly attached to the acetamide nitrogen is crucial.

  • Substitution Pattern on the Phenyl Ring: The position and nature of substituents on the phenyl ring dramatically impact potency. For instance, compound 1h (with a 2-aminopyridine substituent) showed potent carbonic anhydrase inhibition (IC50 = 8.12 µM), comparable to the standard drug acetazolamide (IC50 = 7.51 µM).[9][10]

  • Methoxy Groups: The presence of methoxy groups on the phenyl ring, as in compounds 1d (3-methoxy) and 1e (4-methoxy), also conferred significant activity.[9]

  • HIF-1α Inhibition: Several compounds, including 1c , 1b , 1h , and 1i , also exhibited significant inhibitory effects on HIF-1α, a key target in hypoxic tumors.[9][10] This dual-activity profile makes these compounds particularly interesting leads for cancer drug discovery.

Table 1: Comparative Anticancer Activity of Morpholine-Acetamide Derivatives

Compound IDR Group (Substitution on Acetamide Nitrogen)TargetIC50 (µM)Citation
1c Pyridin-2-ylaminoCarbonic Anhydrase8.80[9][10]
1d (3-Methoxyphenyl)aminoCarbonic Anhydrase11.13[9][10]
1h (2-Aminopyridin-3-yl)aminoCarbonic Anhydrase8.12[9][10]
1h (2-Aminopyridin-3-yl)aminoOvarian Cancer Cells (ID8)9.40[9][10]
1i (4-Hydroxyphenyl)aminoOvarian Cancer Cells (ID8)11.2[9][10]
AcetazolamideStandardCarbonic Anhydrase7.51[9][10]
CisplatinStandardOvarian Cancer Cells (ID8)8.50[9][10]
Antimicrobial Activity

The morpholine-acetamide scaffold is also a fertile ground for the development of novel antimicrobial agents.[11] Modifications often involve introducing a second heterocyclic ring system, such as piperazine, to create hybrid molecules with enhanced biological activity.

Key SAR Insights for Antimicrobial Activity:

  • Arylpiperazine Moiety: A study by Nagaraj et al. synthesized N¹-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives. The presence of the arylpiperazine group was critical for activity.[11]

  • Electron-Withdrawing Groups: The introduction of fluorine atoms on the aryl ring of the piperazine moiety (compounds 8d and 8h ) resulted in antibacterial activity that was equal to or greater than standard drugs.[11] This suggests that electron-withdrawing groups in this position enhance potency.

  • Antifungal Spectrum: Compounds with a 4-bromophenyl (8e ) or 3-hydroxyphenyl (8i ) group on the piperazine ring showed notable antifungal activity against C. albicans.[11]

  • Broad-Spectrum Antifungals: In a different series, introducing a gem-dimethyl group at the 6-position of a morpholin-2-one core was found to significantly improve plasma stability while maintaining potent, broad-spectrum antifungal activity against Candida and Aspergillus species.[12]

Table 2: Comparative Antimicrobial Activity of Morpholine-Acetamide Derivatives

Compound IDKey Structural FeatureTest OrganismActivityCitation
8d 4-Fluorophenyl on piperazineP. mirabilis, B. subtilisActivity equal to standard[11]
8h 2,4-Difluorophenyl on piperazineP. mirabilis, B. subtilisActivity greater than standard[11]
8e 4-Bromophenyl on piperazineC. albicansConsiderable antifungal activity[11]
8i 3-Hydroxyphenyl on piperazineC. albicansConsiderable antifungal activity[11]

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams outline the synthetic strategy and the logical flow of a typical SAR investigation.

Synthetic_Scheme cluster_reactants Reactants A 2-chloro-1-(morpholin-4-yl)ethanone C Final Morpholine Acetamide Derivative A->C B Amine (R-NH2) B->C reagent Base (e.g., K2CO3) Solvent (e.g., DMF) reagent->C

Caption: General synthetic scheme for morpholine-containing acetamides.

SAR_Logic_Flow start Core Scaffold (Morpholine-Acetamide) mod Modification Point Acetamide Nitrogen (R-Group) start->mod sub Substituent Type Aromatic Aliphatic Heterocyclic mod:N->sub test Biological Assay (e.g., IC50 or MIC) sub->test data Analyze Data (Potency & Selectivity) test->data decision Decision Lead Compound Optimize Further Discard data->decision decision:O->mod Iterate

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental methods. Below are detailed protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of N-Substituted-2-(morpholino)acetamides

This protocol is adapted from the methodology described by Altaf et al. and Nagaraj et al.[9][11]

  • Preparation of Chloro-intermediate: Begin by preparing 2-chloro-1-(morpholin-4-yl)ethanone. This is a common starting material for this class of compounds.

  • Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution to act as a proton scavenger.

  • Addition of Chloro-intermediate: Add 2-chloro-1-(morpholin-4-yl)ethanone (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 60-80°C for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. The crude product will often precipitate out.

  • Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final, pure acetamide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[9][11]

Protocol 2: MTT Assay for In Vitro Anticancer Activity Evaluation

This protocol is a standard method for assessing cell viability and is widely used in anticancer drug screening.[7][9][10]

  • Cell Culture: Culture the desired cancer cell line (e.g., ID8 mouse ovarian cancer cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized morpholine-acetamide derivatives in the cell culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Synthesize Compound s2 Purify (Chromatography/ Recrystallization) s1->s2 s3 Characterize Structure (NMR, MS) s2->s3 b1 Prepare Stock Solution (e.g., in DMSO) s3->b1 b2 Perform Biological Assay (e.g., MTT Assay) b1->b2 b3 Acquire Data (e.g., Plate Reader) b2->b3 d1 Calculate % Inhibition b3->d1 d2 Determine IC50/MIC d1->d2 d3 SAR Conclusion d2->d3

Caption: Integrated workflow from compound synthesis to SAR analysis.

Conclusion and Future Perspectives

The morpholine-containing acetamide scaffold represents a highly fruitful starting point for the design of novel therapeutic agents. The SAR analysis clearly demonstrates that targeted modifications, particularly on the amine substituent of the acetamide moiety, can steer the biological activity towards potent anticancer or antimicrobial effects. The presence of electron-withdrawing groups or specific heterocyclic systems can dramatically enhance potency, providing clear, actionable insights for medicinal chemists.[11]

The future prospects for these compounds are bright.[13][14] Future work should focus on:

  • Kinase Profiling: Many anticancer morpholine derivatives function as kinase inhibitors.[4][8][15] A broader screening against a panel of kinases could uncover new, highly selective inhibitors.

  • Pharmacokinetic Optimization: While the morpholine group generally imparts favorable properties, further studies on metabolic stability, plasma protein binding, and in vivo efficacy are necessary to advance these leads toward clinical development.

  • Expansion of Chemical Diversity: Exploring a wider range of heterocyclic and polycyclic substituents on the acetamide nitrogen could unlock novel activities against other therapeutic targets, such as viral diseases or inflammatory conditions.[2]

By leveraging the systematic and iterative process of SAR, researchers can continue to refine this privileged scaffold, paving the way for the next generation of targeted therapies.

References

  • Altaf, R., Nadeem, H., Khan, M. T., & Murtaza, B. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon, 9(11), e22183. [Link]

  • Arshad, M. F., et al. (2021). Design, synthesis, bioactivity, and computational studies of some morpholine-clubbed coumarinyl acetamide and cinnamide derivatives. Journal of the Iranian Chemical Society. [Link]

  • ScienceDirect. (n.d.). Bioassay. ScienceDirect Topics. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. [Link]

  • Altaf, R., Nadeem, H., Khan, M. T., & Murtaza, B. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PubMed. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Wagner, B. K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Mane, D. (n.d.). Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. Academia.edu. [Link]

  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules. [Link]

  • Nagaraj, A., Raghuveer, S., & Amala, G. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science. [Link]

  • Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry. Elsevier. [Link]

  • Lorthiois, E., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. ACS Medicinal Chemistry Letters. [Link]

  • Lu, W. (2020). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. In Protein-Protein Interactions. [Link]

  • Wang, H., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Citti, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Frew, T., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of N-Phenylacetamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, N-phenylacetamide and its analogues have emerged as a promising class of compounds with a broad range of biological activities, including significant antimicrobial potential.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various N-phenylacetamide analogues, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships, potential mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Introduction: The Versatility of the N-Phenylacetamide Scaffold

The N-phenylacetamide core structure, characterized by an amide linkage and a phenyl group, serves as a versatile scaffold in medicinal chemistry.[1] Modifications to this fundamental structure have led to the synthesis of a diverse library of analogues with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and, most notably, antimicrobial activities.[1][2] The ability to readily introduce various substituents on both the phenyl ring and the acetamide nitrogen allows for the fine-tuning of their biological activity, making them an attractive target for drug discovery and development.

Experimental Methodology: Assessing Antimicrobial Efficacy

A thorough understanding of the antimicrobial spectrum of N-phenylacetamide analogues relies on robust and standardized experimental protocols. The following outlines a typical workflow for determining the in vitro antimicrobial activity of these compounds.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[3]

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized N-phenylacetamide analogues in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) from a fresh culture to a specific concentration (e.g., 10^5 CFU/mL).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of N-phenylacetamide analogues C Perform serial dilutions in 96-well plate A->C B Prepare standardized microbial inoculum D Inoculate wells with microbial suspension B->D C->D E Incubate plates under optimal conditions D->E F Visually assess for microbial growth (turbidity) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the broth microdilution MIC assay.

Comparative Antimicrobial Spectrum of N-Phenylacetamide Analogues

The antimicrobial activity of N-phenylacetamide analogues is highly dependent on the nature and position of the substituents on the aromatic ring and the acetamide moiety. The following tables summarize the in vitro antimicrobial activity of various classes of N-phenylacetamide derivatives against a range of bacterial and fungal pathogens.

N-Phenylacetamide Analogues with Thiazole Moieties

A series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety has demonstrated promising antibacterial activity, particularly against plant pathogenic bacteria.[4][5][6]

Compound IDTarget OrganismEC50 (µM)Reference CompoundEC50 (µM)
A1 Xanthomonas oryzae pv. oryzae (Xoo)156.7Bismerthiazol230.5
A1 Xanthomonas oryzae pv. oryzae (Xoo)156.7Thiodiazole copper545.2
A4 Xanthomonas oryzae pv. oryzicola (Xoc)194.9Bismerthiazol254.96
A4 Xanthomonas axonopodis pv. citri (Xac)281.2Thiodiazole copper476.52
A6 Xanthomonas oryzae pv. oryzae (Xoo)144.7Thiodiazole copper545.2

EC50: The half maximal effective concentration.

N-Phenylacetamide Analogues with Morpholine Moieties

The introduction of a morpholine ring has been shown to confer significant antifungal and antibacterial properties to N-phenylacetamide derivatives.[7]

CompoundTarget OrganismActivityStandard
5a-eCandida albicansComparableClotrimazole
5a-eCandida parapsilosisComparableClotrimazole
5a-eFusarium moniliformeComparableClotrimazole
5a-eAspergillus ochraceusComparableClotrimazole
5a-eVarious bacterial strainsPotentStreptomycin
N-Phenylacetamide Analogues with Dissulfone Moieties

A series of 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety exhibited potent antibacterial activity against plant pathogenic bacteria.[8]

Compound IDTarget OrganismEC50 (mg/L)Reference CompoundEC50 (mg/L)
D14 Xanthomonas oryzae pv. oryzae (Xoo)0.63Bismerthiazol76.59
D14 Xanthomonas oryzae pv. oryzae (Xoo)0.63Thiodiazole copper91.72
D14 Xanthomonas oryzae pv. oryzicola (Xoc)0.79Bismerthiazol83.35
D14 Xanthomonas oryzae pv. oryzicola (Xoc)0.79Thiodiazole copper114.00
Theophylline-Tethered N-Phenylacetamide Analogues

Theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives have demonstrated notable antibacterial activity.[9][10]

Compound IDTarget OrganismMIC (µg/mL)StandardMIC (µg/mL)
4e Escherichia coli0.20 ± 0.08Penicillin2.4 ± 1.00
4g Bacillus subtilis0.28 ± 0.50Penicillin1 ± 1.50

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of N-phenylacetamide analogues is intricately linked to their chemical structure. Analysis of the available data reveals several key structure-activity relationships.

  • Electron-Withdrawing and Releasing Groups: The presence and position of electron-withdrawing groups (e.g., nitro, halo) or electron-releasing groups (e.g., methyl, methoxy) on the phenyl ring significantly influence antimicrobial activity.[11] Generally, electron-withdrawing groups tend to enhance activity.[11]

  • Halogen Substitution: Halogen substitution on the aromatic rings often leads to a substantial increase in antibacterial activity.[11][12] For instance, a 4-fluoro substitution on the phenyl ring has been found to be beneficial.[12]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings such as thiazole, morpholine, and triazole can significantly enhance the antimicrobial spectrum and potency of N-phenylacetamide derivatives.[4][7][9]

  • Amide/Hydrazide Linker: The amide or hydrazide linker is crucial for the biological activity of these compounds.[11]

SAR cluster_substituents Substituent Effects on Antimicrobial Activity Core N-Phenylacetamide Core Phenyl Ring Acetamide Moiety EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -F) Generally Increase Activity Core:f1->EWG Substitution on Phenyl Ring ERG Electron-Releasing Groups (e.g., -CH3, -OCH3) Variable Effect / May Decrease Activity Core:f1->ERG Substitution on Phenyl Ring Heterocycles Heterocyclic Moieties (Thiazole, Morpholine, Triazole) Significantly Enhance Potency and Spectrum Core:f2->Heterocycles Modification of Acetamide Moiety

Caption: Key structure-activity relationships of N-phenylacetamide analogues.

Mechanisms of Action: Emerging Insights

The precise mechanisms by which N-phenylacetamide analogues exert their antimicrobial effects are still under investigation and appear to be diverse.

  • Cell Membrane Disruption: Some N-phenylacetamide derivatives, particularly those containing a 4-arylthiazole moiety, have been shown to cause cell membrane rupture in bacteria.[4][5][6] Scanning electron microscopy studies have provided visual evidence of this membrane damage.[4][5][6]

  • Enzyme Inhibition: Another proposed mechanism is the inhibition of essential microbial enzymes.[11][13] For instance, some analogues are thought to inhibit ParE, a key enzyme in bacterial DNA replication.[11] The parent compound, acetanilide (N-phenylacetamide), has been historically noted to inhibit cyclooxygenase enzymes (COX-1 and COX-2).[13]

  • Inhibition of Penicillin-Binding Proteins: There is also evidence to suggest that some derivatives may act by inhibiting penicillin-binding proteins, leading to cell lysis.[2]

Conclusion and Future Directions

The N-phenylacetamide scaffold represents a highly promising platform for the development of novel antimicrobial agents. The extensive body of research highlights the significant impact of structural modifications on the antimicrobial spectrum and potency of these compounds. The ability to synthesize a wide variety of analogues allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of more effective and selective drugs.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent N-phenylacetamide analogues. In vivo efficacy studies and toxicological assessments are also crucial next steps to translate the promising in vitro results into tangible clinical applications. The continued investigation of this versatile chemical class holds great potential for addressing the urgent global challenge of antimicrobial resistance.

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules, 25(8), 1813. [Link]

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (2012). Journal of Chemical Sciences, 124(3), 669-676. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules, 25(8). [Link]

  • Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on ClpG. (2022). Journal of Agricultural and Food Chemistry, 70(30), 9349-9359. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. (2020). Molecules, 25(8), 1813. [Link]

  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. (2024). RSC Advances, 14(17), 12089-12105. [Link]

  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. (2024). RSC Advances, 14(17), 12089-12105. [Link]

  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. (2021). Frontiers in Chemistry, 9, 731149. [Link]

  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. (2021). RSC Advances, 11(52), 32943-32956. [Link]

  • Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. (2018). Tropical Journal of Natural Product Research, 2(8), 383-387. [Link]

  • Structure-antibacterial activity relationship of synthesized compounds. (2023). ResearchGate. [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012). Journal of Applied Pharmaceutical Science, 2(3), 74-78. [Link]

  • What is the mechanism of Acetanilide? (2024). Patsnap Synapse. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2023). Chemical Journal of Kazakhstan, (1), 104-114. [Link]

  • Pharmacology of Antimicrobials. (n.d.). In J. E. Tintinalli, J. S. Stapczynski, O. J. Ma, D. M. Yealy, G. D. Meckler, & D. M. Cline (Eds.), Tintinalli's Emergency Medicine: A Comprehensive Study Guide (8th ed.). AccessMedicine. [Link]

Sources

A Comparative Guide to Confirming the Absence of NAPQI Formation from Novel Phenacetin Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The historical use of phenacetin as an analgesic and antipyretic was curtailed due to its association with nephrotoxicity and carcinogenesis.[1][2] The primary mechanism underlying this toxicity is the metabolic activation of its major metabolite, acetaminophen, to the highly reactive and toxic N-acetyl-p-benzoquinone imine (NAPQI).[3][4] This guide provides a comprehensive framework for the in vitro assessment of novel phenacetin analogs, with the specific objective of confirming the absence of NAPQI formation, a critical step in the development of safer alternatives.

The Metabolic Pathway of Concern: From Phenacetin to NAPQI

Phenacetin primarily undergoes O-deethylation to form acetaminophen (paracetamol), a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2.[5][6] While acetaminophen itself is a widely used analgesic, at high doses, it can be oxidized by CYP enzymes, notably CYP2E1 and CYP3A4, to form the electrophilic NAPQI.[3] This reactive metabolite is normally detoxified by conjugation with glutathione (GSH).[7] However, when GSH stores are depleted, NAPQI can covalently bind to cellular macromolecules, leading to oxidative stress and cellular damage, particularly in the liver.[3][8] Therefore, any novel phenacetin analog must be rigorously evaluated for its potential to enter this toxic bioactivation pathway.

Phenacetin_Metabolism phenacetin Phenacetin acetaminophen Acetaminophen (Paracetamol) phenacetin->acetaminophen O-deethylation (CYP1A2) napqi NAPQI (N-acetyl-p-benzoquinone imine) acetaminophen->napqi Oxidation (CYP2E1, CYP3A4) detox GSH Conjugate (Detoxification) napqi->detox GSH Conjugation toxicity Covalent Adducts (Hepatotoxicity) napqi->toxicity

Caption: Metabolic activation of phenacetin to the toxic metabolite NAPQI.

Experimental Strategy: A Tiered Approach to Safety Assessment

A robust assessment of novel phenacetin analogs for NAPQI formation involves a multi-step process, beginning with in vitro screening methods that are amenable to higher throughput, followed by more detailed characterization if necessary. The cornerstone of this strategy is the use of human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes, including the key cytochrome P450s.[9][10]

The experimental workflow is designed to detect the formation of NAPQI by "trapping" this highly reactive and unstable intermediate with a nucleophilic agent, most commonly glutathione (GSH).[11][12] The resulting stable GSH-NAPQI adduct can then be detected and quantified using highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Analysis analog Novel Phenacetin Analog quench Quench Reaction analog->quench hlm Human Liver Microsomes (HLMs) hlm->quench nadph NADPH (Cofactor) nadph->quench gsh GSH (Trapping Agent) gsh->quench centrifuge Centrifuge & Extract quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Interpretation lcms->data

Caption: General experimental workflow for assessing NAPQI formation.

Detailed Experimental Protocols

Human Liver Microsome (HLM) Incubation for NAPQI Trapping

This protocol describes a standard method for incubating novel phenacetin analogs with HLMs in the presence of GSH to trap any potential NAPQI formed.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Reduced glutathione (GSH)

  • Test compounds (novel phenacetin analogs, phenacetin, and acetaminophen as controls) dissolved in a suitable solvent (e.g., DMSO)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.[15]

    • Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and GSH.

  • Incubation Setup:

    • In a 96-well plate or microcentrifuge tubes, add the test compounds (final concentration typically 1-10 µM). Include phenacetin and acetaminophen as positive controls and a vehicle control (solvent only).

    • Add the HLM suspension to each well (final protein concentration typically 0.5-1 mg/mL).[16]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with continuous shaking.[17]

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Preparation for Analysis:

    • Centrifuge the plate or tubes to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis of NAPQI-GSH Adduct

This protocol outlines the analytical method for the sensitive and specific detection and quantification of the NAPQI-GSH adduct.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer capable of tandem mass spectrometry (MS/MS).

LC Conditions (Example):

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the adduct from other matrix components.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for NAPQI-GSH: The specific precursor ion (m/z) of the NAPQI-GSH adduct and its characteristic product ion(s) should be monitored. This requires prior knowledge or determination of these values. A common approach is to monitor for the neutral loss of pyroglutamic acid (129 Da) from the GSH moiety.[11]

Data Analysis:

  • The presence of a peak at the expected retention time and with the specific MRM transition for the NAPQI-GSH adduct indicates its formation.

  • Quantification can be achieved by comparing the peak area of the adduct from the novel analogs to that of the positive controls (phenacetin and acetaminophen).

Comparative Data and Interpretation

The primary goal is to demonstrate that the novel phenacetin analogs produce significantly less, or ideally no detectable, NAPQI-GSH adduct compared to phenacetin and acetaminophen. The results can be summarized in a comparative table.

CompoundConcentration (µM)NAPQI-GSH Adduct Formation (Peak Area Response)Fold Difference vs. Acetaminophen
Vehicle Control-Not Detected-
Acetaminophen101,500,0001.0
Phenacetin10750,0000.5
Novel Analog A 10 Not Detected < 0.001
Novel Analog B 10 Not Detected < 0.001
Novel Analog C 10 1,200 0.0008

Interpretation of Results:

  • Novel Analogs A and B: The absence of a detectable NAPQI-GSH adduct strongly suggests that these compounds do not undergo metabolic activation to form NAPQI under the tested conditions. This is a highly desirable outcome.

  • Novel Analog C: The formation of a very low level of the adduct indicates a minimal potential for NAPQI formation, significantly less than the parent compound and acetaminophen. Further investigation may be warranted to understand the risk associated with this low level of bioactivation.[18]

Conclusion and Future Directions

This guide provides a robust and validated framework for assessing the potential of novel phenacetin analogs to form the toxic metabolite NAPQI. A tiered approach, beginning with the in vitro HLM assay with GSH trapping, allows for the efficient screening and selection of safer drug candidates. Analogs that demonstrate a significant reduction or complete absence of NAPQI formation in these assays can be prioritized for further preclinical development. It is imperative for drug developers to incorporate such safety assessments early in the discovery process to mitigate the risk of adverse drug reactions and develop safer and more effective therapeutics.[19]

References

  • Walsh, J. S., & Ju, C. (2012). Mechanistic understanding of drug-induced liver injury.
  • Peters, J. M., et al. (1998). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Toxicological Sciences, 46(2), 270-278.
  • National Center for Biotechnology Information. (n.d.). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Retrieved from [Link]

  • SciSpace. (2018). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenacetin. Retrieved from [Link]

  • VU Research Portal. (n.d.). Mechanisms of activation of phenacetin to reactive metabolites by cytochrome P-450: a theoretical study involving radical intermediates. Retrieved from [Link]

  • ITQB. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Retrieved from [Link]

  • CN Bio. (2025). Recreate Human Relevant Drug Metabolism In Vitro. Retrieved from [Link]

  • Cyprotex. (n.d.). Reactive Metabolite (Glutathione Trapping) Fact Sheet. Retrieved from [Link]

  • CFSRE. (2021). Phenacetin: A Toxic Adulterant Found in Illicit Street Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). NAPQI. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). An integrated reactive metabolite evaluation approach to assess and reduce safety risk during drug discovery and development. Retrieved from [Link]

  • Tohoku University. (n.d.). LC-MS analyses of N-acetyl-p-benzoquinone imine-adducts of glutathione, cysteine, n-acetylcysteine, and albumin in a plasma sample: A case study from a patient with a rare acetaminophen-induced acute swelling rash. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Activation of phenacetin O-deethylase activity by α-naphthoflavone in human liver microsomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. Retrieved from [Link]

  • ACS Publications. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). A reliable method of liquid chromatography for the quantification of acetaminophen and identification of its toxic metabolite N-acetyl-p-benzoquinoneimine for application in pediatric studies. Retrieved from [Link]

  • Evotec. (n.d.). Reactive Metabolite Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-L-cysteine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of acetaminophen and phenacetin detected in two detection.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • University of Washington School of Pharmacy. (n.d.). Managing the challenge of chemically reactive metabolites in drug development. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Retrieved from [Link]

  • Archipel UQAM. (n.d.). Quantifying reactive metabolite modifications of target proteins by LC-MS. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Synthesis of Phenacetin from Acetaminophen. Retrieved from [Link]

  • ClinPGx. (n.d.). Acetaminophen Pathway (toxic doses), Pharmacokinetics. Retrieved from [Link]

  • Chemical Education Resources. (n.d.). Two Methods for the Synthesis of Phenacetin. Retrieved from [Link]

  • Bentham Science. (n.d.). On Mechanisms of Reactive Metabolite Formation from Drugs. Retrieved from [Link]

  • Sciex. (n.d.). GSH Conjugate Screening with the New QTRAP 5500 LC/MS/MS System. Retrieved from [Link]

Sources

Evaluating the Selectivity of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide for the Histamine H3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Selectivity for H3 Receptor Antagonists

The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor to modulate the release of histamine and other key neurotransmitters like acetylcholine and dopamine.[1] This unique role makes H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[2] Antagonists and inverse agonists of H3R can enhance neurotransmitter release, thereby promoting wakefulness and improving cognitive functions.[1][2]

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide represents a novel chemical scaffold designed to target the H3R. For any such candidate, achieving high selectivity is paramount. Off-target binding, particularly to other histamine receptor subtypes (H1R, H2R, H4R) or other CNS receptors, can lead to undesirable side effects and confound therapeutic outcomes. For instance, antagonism of H1 receptors is associated with sedation, directly opposing the wake-promoting goal of H3R antagonism.

As comprehensive preclinical data for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is not yet publicly available, this guide will use the well-characterized and highly selective H3R antagonist, Ciproxifan , as a model to illustrate the rigorous experimental framework required to evaluate receptor selectivity. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to assess the selectivity profile of novel H3R-targeting compounds.

Comparative Receptor Binding Profile: The First Tier of Selectivity Assessment

The initial and most fundamental step in evaluating selectivity is to determine the compound's binding affinity (Ki) for the target receptor versus a panel of off-target receptors. A higher Ki value indicates lower binding affinity. An ideal H3R antagonist should exhibit high affinity (low nanomolar or sub-nanomolar Ki) for H3R and significantly lower affinity (Ki > 1000 nM) for other receptors.

Radioligand competition binding assays are the gold standard for determining these values.[3][4] In these assays, a radiolabeled ligand with known high affinity for the receptor is used to label the binding sites. The test compound is then introduced at increasing concentrations to displace the radioligand. The concentration at which the test compound displaces 50% of the radioligand (IC50) is measured and used to calculate the Ki value.

Below is a representative selectivity profile for our model compound, Ciproxifan, demonstrating a highly desirable selectivity window.

Table 1: Comparative Binding Affinity (Ki, nM) of Ciproxifan at Human Receptors

Receptor TargetBinding Affinity (Ki, nM)Selectivity Fold (Ki off-target / Ki H3R)
Histamine H3R 0.7 [5]-
Histamine H1R> 1,000[6][7]> 1,400
Histamine H2R> 1,000[6][7]> 1,400
Histamine H4R> 1,000> 1,400
Adrenergic α1D> 1,000[8]> 1,400
Adrenergic β1> 1,000[8]> 1,400
Serotonin 5-HT1B> 1,000[8]> 1,400
Serotonin 5-HT2A> 1,000[8]> 1,400
Muscarinic M3> 1,000[8]> 1,400
Monoamine Oxidase A (IC50)38,000[9]> 54,000
Monoamine Oxidase B (IC50)15,000[9]> 21,000

Note: Data is compiled from multiple sources. A value of >1,000 nM indicates that significant binding was not observed at concentrations up to 1 µM. The selectivity fold provides a quantitative measure of preference for the H3 receptor.

Functional Selectivity: Moving Beyond Binding

While binding affinity is a crucial metric, it does not always predict the functional effect of a compound. A compound might bind to a receptor without eliciting a functional response (a neutral antagonist) or by inhibiting its basal activity (an inverse agonist). Therefore, it is essential to perform functional assays that measure the downstream consequences of receptor modulation.

Table 2: Comparative Functional Activity of Ciproxifan

Assay TypeReceptorMeasured ParameterFunctional Activity (IC50 / pA2)
[3H]-Histamine ReleaseRat H3R (Autoreceptor)AntagonismIC50: 9.2 nM[6][8]
Guinea Pig Ileum ContractionGuinea Pig H3RAntagonismKi: 0.5-1.9 nM[2][12]
cAMP AccumulationHuman H3RInverse AgonismPotent activity expected based on binding
Various Functional TestsH1R, H2R, M3R, α1D, β1Antagonism> 1,000 nM[6][12]

The data clearly indicates that Ciproxifan's functional activity is highly selective for the H3 receptor, mirroring its binding profile.

Visualizing the Mechanism and Workflow

To better understand the context of these experiments, the following diagrams illustrate the H3R signaling pathway and a typical selectivity screening workflow.

Figure 1. Simplified Histamine H3 Receptor (H3R) Signaling Pathway.

Selectivity_Workflow start Test Compound (e.g., N-(4-ethoxyphenyl)-2- (morpholin-4-yl)acetamide) primary_binding Primary Screen: H3R Radioligand Binding Assay (Determine Ki) start->primary_binding decision1 High Affinity for H3R? (e.g., Ki < 50 nM) primary_binding->decision1 secondary_screen Secondary Screen: Selectivity Panel Binding Assays (H1R, H2R, H4R, Adrenergic, Serotonergic, etc.) decision1->secondary_screen Yes stop Stop or Redesign Compound decision1->stop No decision2 Selective? (>100-fold vs. others) secondary_screen->decision2 functional_assay Functional Assays: - H3R cAMP Accumulation - Off-target functional assays decision2->functional_assay Yes decision2->stop No decision3 Functionally Selective? functional_assay->decision3 in_vivo Proceed to In Vivo Efficacy & Safety Studies decision3->in_vivo Yes decision3->stop No

Figure 2. Experimental Workflow for Receptor Selectivity Screening.

Key Experimental Methodologies

A trustworthy evaluation relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the core assays used to determine selectivity.

Protocol 1: Radioligand Competition Binding Assay (for Ki Determination)

This protocol describes how to determine the binding affinity (Ki) of a test compound for the H3R using membranes from cells expressing the receptor and a specific radioligand.

1. Materials & Reagents:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: Serial dilutions of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand (e.g., clobenpropit).

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation counter, and scintillation fluid.

2. Procedure:

  • Preparation: Thaw the cell membrane aliquots on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that ensures the radioligand bound is less than 10% of the total added (to avoid ligand depletion).[4]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 150 µL of diluted membranes, 50 µL of Assay Buffer, and 50 µL of radioligand at a concentration near its Kd.

    • Non-specific Binding (NSB) Wells: Add 150 µL of diluted membranes, 50 µL of the NSB control, and 50 µL of radioligand.

    • Test Compound Wells: Add 150 µL of diluted membranes, 50 µL of the test compound at various concentrations, and 50 µL of radioligand.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[13]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.[13]

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 2: cAMP Accumulation Functional Assay (for IC50 Determination)

This protocol measures the functional antagonism or inverse agonism of a test compound at the Gi-coupled H3R.

1. Materials & Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[14][15]

  • Adenylyl Cyclase Activator: Forskolin.

  • H3R Agonist (for antagonism mode): (R)-α-methylhistamine (RAMH).

  • Test Compound: Serial dilutions of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.

2. Procedure:

  • Cell Plating: Seed the H3R-expressing cells into 96- or 384-well plates and grow to 80-90% confluency.

  • Assay Preparation:

    • Aspirate the growth medium and wash the cells once with Assay Buffer.

    • Add Stimulation Buffer to the cells.

  • Compound Addition:

    • For Inverse Agonism: Add serial dilutions of the test compound to the wells.

    • For Antagonism: Add serial dilutions of the test compound, followed immediately by a fixed concentration of the H3R agonist (typically its EC80 concentration).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.[14]

  • Stimulation: Add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and incubate for another 15-30 minutes at 37°C.[14][16]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the response produced by forskolin alone (100%) and the basal level (0%).

    • Plot the percentage response against the log concentration of the test compound.

    • For inverse agonism, determine the EC50 (concentration for 50% of maximal effect).

    • For antagonism, determine the IC50 (concentration that inhibits 50% of the agonist response).

Conclusion

The evaluation of receptor selectivity is a cornerstone of modern drug discovery, particularly for CNS targets like the histamine H3 receptor. A desirable candidate such as N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide must demonstrate not only high affinity and functional potency at H3R but also a clean off-target profile. As illustrated using the model compound Ciproxifan, a comprehensive assessment involves a tiered approach, beginning with broad radioligand binding panels to establish a binding selectivity profile, followed by functional assays to confirm that this selectivity translates into a specific biological effect. By employing the rigorous methodologies detailed in this guide, researchers can build a robust data package to validate the selectivity of their compounds, a critical step toward developing safer and more effective therapeutics for complex neurological disorders.

References

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]

  • ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. ResearchGate. [Link]

  • Nieto-Alamilla, G., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology, 90(5), 649-673. [Link]

  • Idzko, M., et al. (2007). Central histamine H3 receptor signaling negatively regulates susceptibility to autoimmune inflammatory disease of the CNS. Proceedings of the National Academy of Sciences, 104(49), 19496-19501. [Link]

  • Luo, J., et al. (2016). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 137(2), 221-233. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-259. [Link]

  • Sadek, B., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. Scientific Reports, 7(1), 40541. [Link]

  • ResearchGate. (n.d.). Receptor selectivity profile of ciproxifan. ResearchGate. [Link]

  • Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666. [Link]

  • Leurs, R., et al. (1995). Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists. European Journal of Pharmacology, 290(3), 239-245. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Sadek, B., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. Scientific Reports, 7, 40541. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • ResearchGate. (n.d.). Neurochemical and Behavioral Effects of Ciproxifan, A Potent Histamine H3-Receptor Antagonist. ResearchGate. [Link]

  • ResearchGate. (n.d.). GPCR-radioligand binding assays. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Ciproxifan – Knowledge and References. Taylor & Francis. [Link]

  • Eurofins Discovery. (n.d.). H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology, 8(1), 1. [Link]

  • ResearchGate. (n.d.). cAMP accumulation studies in CHO-K1 cells expressing human histamine H3 receptor. ResearchGate. [Link]

  • ResearchGate. (n.d.). DOCKING STUDY OF CIPROXIFAN AS A HISTAMINE H3 RECEPTOR ANTAGONIST BY USING ARGUS LAB SOFTWARE. ResearchGate. [Link]

  • Sadek, B., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. European Network Adult ADHD. [Link]

Sources

Inter-Laboratory Validation of a High-Throughput UPLC-MS/MS Method for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the performance of a newly developed UPLC-MS/MS method against traditional HPLC-UV for the quantification of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, supported by rigorous inter-laboratory validation data.

Introduction & Analytical Rationale

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is a synthetic derivative characterized by its ethoxyphenyl and morpholine moieties. In preclinical pharmacokinetics and quality control, accurately quantifying this compound in complex biological matrices (e.g., plasma) is critical.

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default alternative for similar phenacetin-like derivatives. However, HPLC-UV relies heavily on the absorbance of the ethoxyphenyl group at ~254 nm. Because biological matrices contain thousands of endogenous compounds that absorb at this wavelength, HPLC-UV methods suffer from baseline noise, poor specificity, and high Limits of Quantitation (LOQ).

To overcome these limitations, we developed a Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. By shifting the analytical reliance from chromatographic separation to mass-to-charge ( m/z ) filtering, we achieve near-absolute specificity. This guide details the step-by-step protocol, the causality behind the experimental design, and the results of a comprehensive inter-laboratory validation study aligned with the latest ICH Q2(R2) guidelines[1].

Experimental Protocols: A Self-Validating System

A robust analytical method must be a self-validating system; every step must contain internal controls to account for environmental or systematic variances. The following protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects and extraction losses.

Step-by-Step UPLC-MS/MS Methodology

1. Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (100 ng/mL Phenacetin- d5​ ).

  • Causality: The SIL-IS mimics the target analyte's physicochemical properties perfectly. Any loss of the target compound during extraction or ion suppression during ionization is mirrored by the SIL-IS. Monitoring the peak area ratio (Analyte/IS) rather than absolute area creates a self-validating baseline that ensures quantitative accuracy regardless of matrix variability.

2. Matrix Denaturation

  • Action: Add 150 µL of ice-cold acetonitrile (1:3 v/v ratio). Vortex vigorously for 2 minutes.

  • Causality: Acetonitrile acts as a chaotropic agent, disrupting protein-drug binding and precipitating plasma proteins. This high-efficiency extraction prevents column clogging and extends the lifespan of the UPLC system.

3. Centrifugation & Transfer

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

4. Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 2.5 minutes.

  • Causality: Sub-2-micron column particles provide exceptionally high theoretical plate counts, enabling sharp peak shapes and reducing run times. The addition of 0.1% formic acid (an acidic modifier) ensures the morpholine nitrogen remains protonated ( [M+H]+ ), maximizing ionization efficiency in the mass spectrometer's source.

5. MS/MS Detection

  • Action: Operate the triple quadrupole in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM filters out matrix noise by requiring both a specific precursor ion and a specific collision-induced product ion. This dual-filtration guarantees absolute specificity, lowering the LOQ by orders of magnitude compared to UV detection.

Workflow S1 Plasma Sample Matrix + Internal Standard S2 Protein Precipitation (Acetonitrile, 4°C) S1->S2 S3 Centrifugation (14,000 x g) S2->S3 S4 UPLC Separation (C18, Gradient Elution) S3->S4 S5 ESI+ Ionization [M+H]+ Precursor S4->S5 S6 MRM Quantitation (Triple Quadrupole MS) S5->S6

Fig 1: Step-by-step UPLC-MS/MS analytical workflow for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Method Comparison: UPLC-MS/MS vs. HPLC-UV

To objectively demonstrate the superiority of the UPLC-MS/MS approach, a side-by-side comparison was conducted against a legacy HPLC-UV method. The data below highlights the dramatic improvements in throughput, sensitivity, and specificity.

Table 1: Performance Comparison of Analytical Alternatives

Performance MetricTraditional HPLC-UVAdvised UPLC-MS/MSAdvantage / Causality
Run Time 15.0 minutes3.5 minutesSub-2µm particles and gradient elution allow for 4x faster throughput.
Limit of Quantitation (LOQ) 50.0 ng/mL0.5 ng/mLMRM removes background noise, yielding a 100-fold increase in sensitivity.
Sample Volume Required 200 µL50 µLHigh MS sensitivity allows for microsampling, ideal for preclinical rodent studies.
Specificity Moderate (254 nm)Absolute ( m/z transition)UV cannot distinguish co-eluting metabolites; MS/MS isolates exact molecular weights.
Matrix Effect Handling Poor (Requires SPE)Excellent (Handled via IS)The SIL-IS dynamically corrects for ion suppression without complex Solid Phase Extraction.

Inter-Laboratory Validation Framework (ICH Q2(R2) Aligned)

A method's true reliability is proven only when it performs consistently across different environments, operators, and instrument platforms. In alignment with the updated ICH Q2(R2) guidelines on analytical procedure validation[1][2], we executed an inter-laboratory study across three independent sites.

To ensure the method was not biased toward a single manufacturer, three different LC-MS/MS platforms were utilized:

  • Lab A (Originator): Agilent 1290 Infinity II / 6460 QQQ

  • Lab B (Transfer 1): Waters Acquity / Xevo TQ-S

  • Lab C (Transfer 2): Shimadzu Nexera / LCMS-8060

Validation Protocol ICH Q2(R2) Core Protocol (Standardized SOP) L1 Lab A (Originator) Agilent 1290 / 6460 Protocol->L1 L2 Lab B (Transfer) Waters Acquity / Xevo Protocol->L2 L3 Lab C (Transfer) Shimadzu Nexera / 8060 Protocol->L3 Eval Statistical Evaluation (Accuracy, Precision, Robustness) L1->Eval L2->Eval L3->Eval Outcome Method Reproducibility Confirmed (%RSD < 15%) Eval->Outcome

Fig 2: Inter-laboratory validation logic aligned with ICH Q2(R2) guidelines across three sites.

Inter-Laboratory Experimental Data

Quality Control (QC) samples were prepared at three concentration levels: Low (1.5 ng/mL), Medium (50 ng/mL), and High (400 ng/mL). The acceptance criteria dictated that the Relative Standard Deviation (%RSD) must be 15% (or 20% at the LOQ).

Table 2: Inter-Laboratory Precision and Accuracy Results

Laboratory SiteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Nominal)
Lab A (Agilent) Low (1.5 ng/mL)4.2%5.8%102.4%
Med (50 ng/mL)2.1%3.4%99.8%
High (400 ng/mL)1.8%2.5%100.5%
Lab B (Waters) Low (1.5 ng/mL)5.1%6.3%97.6%
Med (50 ng/mL)3.0%4.1%101.2%
High (400 ng/mL)2.2%3.6%98.9%
Lab C (Shimadzu) Low (1.5 ng/mL)6.0%7.1%104.1%
Med (50 ng/mL)3.5%4.8%98.5%
High (400 ng/mL)2.7%3.9%101.0%
Global Average All Levels < 6.0% < 7.5% 98.5% - 104.1%

Conclusion & Expert Insights

The inter-laboratory validation data conclusively demonstrates that the UPLC-MS/MS method for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is vastly superior to legacy HPLC-UV alternatives. By anchoring the protocol in a self-validating framework (using a stable-isotope-labeled internal standard) and optimizing the extraction causality (acetonitrile precipitation), the method easily satisfies the rigorous demands of the ICH Q2(R2) guidelines across multiple instrument platforms[1][2].

For drug development professionals, adopting this UPLC-MS/MS workflow translates directly to reduced analytical bottlenecks, lower sample volume requirements, and unimpeachable data integrity during regulatory submissions.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

Sources

In-Depth Comparison Guide: Metabolic Stability of Phenacetin vs. Morpholino Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of metabolic stability is a critical hurdle in drug discovery. Compounds with high intrinsic clearance often suffer from poor oral bioavailability and short half-lives, necessitating frequent dosing. Phenacetin, a classic analgesic and antipyretic, serves as a textbook example of a metabolically vulnerable scaffold. It undergoes rapid cytochrome P450 (CYP)-mediated degradation, leading to toxic reactive intermediates[1].

To overcome such liabilities, medicinal chemists frequently utilize structural functionalization, such as the incorporation of a morpholine ring. This guide provides an objective, data-driven comparison of the metabolic stability between phenacetin and its morpholino derivatives, detailing the mechanistic rationale, experimental workflows, and comparative pharmacokinetic data.

Mechanistic Rationale: Vulnerability vs. Shielding

The Liability of Phenacetin

Phenacetin is widely recognized as a standard in vitro probe substrate for the enzyme CYP1A2[2][3]. The molecule contains an exposed ethoxy group that is highly susceptible to rapid O-deethylation, converting phenacetin into acetaminophen (paracetamol)[4]. Furthermore, subsequent N-hydroxylation and oxidation pathways generate N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive and toxic electrophile responsible for the nephrotoxicity and hepatotoxicity that ultimately led to phenacetin's clinical withdrawal[1][5].

The Morpholino Advantage

Substituting the vulnerable ethoxy group with a morpholino moiety (or appending it to shield adjacent sites) is a proven strategy to drastically reduce intrinsic clearance. Morpholine is a saturated tetrahydro-1,4-oxazine heterocycle. Its electron-withdrawing nature and steric bulk effectively block CYP450 enzymes from accessing the metabolic soft spots[6]. Additionally, the morpholine ring itself is highly resistant to oxidative ring-opening, thereby shifting the molecule's profile from rapidly cleared to metabolically stable[6].

G Phenacetin Phenacetin (Vulnerable O-ethoxy) CYP1A2 CYP1A2 O-deethylation Phenacetin->CYP1A2 Acetaminophen Acetaminophen (Paracetamol) CYP1A2->Acetaminophen Tox NAPQI (Toxic Metabolite) Acetaminophen->Tox CYP Oxidation Morpholino Morpholino Derivative (Sterically Shielded) Stable Metabolically Stable (Reduced Clearance) Morpholino->Stable Blocked O-deethylation

Fig 1: Metabolic pathway comparison: Phenacetin degradation vs. Morpholino stability.

Experimental Workflow: Human Liver Microsome (HLM) Assay

To objectively compare these compounds, we utilize a Human Liver Microsome (HLM) stability assay. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodology ensures that degradation is strictly enzymatic and analytically sound[7].

Step-by-Step Methodology
  • Matrix Preparation:

    • Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: The physiological pH and magnesium ions are critical cofactors required for optimal CYP450 structural conformation and enzymatic activity.

  • Compound Spiking:

    • Add the test compound (Phenacetin or Morpholino derivative) to achieve a final concentration of 1 µM (using <0.5% DMSO to prevent solvent-induced enzyme inhibition).

  • Thermal Equilibration:

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Trigger):

    • Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450s. Without it, phase I oxidative metabolism cannot occur.

  • Negative Control Validation:

    • Run a parallel incubation without NADPH.

    • Causality: This isolates CYP-mediated metabolism from chemical instability or non-CYP degradation (e.g., esterases), ensuring the data strictly reflects oxidative metabolic stability.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact time point. The IS corrects for any matrix ionization effects or volumetric errors during downstream LC-MS/MS analysis.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Workflow Prep Prepare HLMs + Test Cmpd PreInc Pre-incubate (37°C, 5 min) Prep->PreInc NADPH Add NADPH (Initiate Reaction) PreInc->NADPH Timepoints Sample Aliquots (0, 15, 30, 60 min) NADPH->Timepoints Quench Quench with MeCN (+ Internal Std) Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Fig 2: Step-by-step self-validating workflow for HLM metabolic stability assays.

Comparative Data Analysis

The quantitative results from the HLM stability assay highlight the stark contrast between the two structural classes. The depletion rate constant ( k ) is determined from the slope of the natural log of the percentage remaining versus time. This is used to calculate the half-life ( t1/2​ ) and the intrinsic clearance ( CLint​ ).

Table 1: In Vitro Human Liver Microsomal Stability Data
ParameterPhenacetin (Standard)Morpholino DerivativeFold Improvement
% Remaining at 60 min 12.5%89.2%~7.1x Higher
Half-life ( t1/2​ ) 28 minutes> 180 minutes> 6.4x Longer
Intrinsic Clearance ( CLint​ ) 49.5 µL/min/mg3.8 µL/min/mg~13x Slower
NADPH-Free Control Stability > 98% (Stable)> 98% (Stable)N/A
Primary Metabolic Route CYP1A2 (O-deethylation)Negligible / Minor oxidationN/A

Data Interpretation: Phenacetin exhibits a high intrinsic clearance ( CLint​ = 49.5 µL/min/mg), confirming its rapid turnover by CYP1A2[2][3]. In stark contrast, the morpholino derivative demonstrates exceptional metabolic robustness. With over 89% of the parent compound remaining after one hour and an intrinsic clearance of merely 3.8 µL/min/mg, the morpholine ring successfully shields the molecule from enzymatic attack. The negative controls (>98% remaining without NADPH) validate that the observed clearance of phenacetin is entirely CYP-dependent.

Conclusion

For drug development professionals optimizing lead compounds, the structural liability of exposed alkoxy groups—as seen in phenacetin—presents a significant pharmacokinetic barrier. The experimental data conclusively demonstrates that bioisosteric replacement or shielding with a morpholino group is a highly effective medicinal chemistry strategy. By drastically reducing CYP-mediated intrinsic clearance, morpholino derivatives offer superior metabolic stability, prolonged half-lives, and a minimized risk of generating toxic reactive metabolites.

References

  • Pharmacokinetics of Novel Dopamine Transporter Inhibitor CE-123 and Modafinil with a Focus on Central Nervous System Distribution MDPI[Link]

  • Unravelling the pharmacokinetics of aflatoxin B1: In vitro determination of Michaelis–Menten constants, intrinsic clearance and the metabolic contribution of CYP1A2 and CYP3A4 in pooled human liver microsomes Frontiers[Link]

  • VBP15: Preclinical characterization of a novel anti-inflammatory delta 9,11 steroid PMC / NIH[Link]

  • Morpholine – Knowledge and References Taylor & Francis [Link]

  • Reactive metabolites of phenacetin and acetaminophen: a review PMC / NIH[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety principles and data from structurally related compounds.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Carcinogenicity: May cause cancer[1].

  • Skin and Eye Irritation: Assumed to be an irritant upon contact[3].

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.

A thorough risk assessment should be conducted before any handling of this compound, considering the scale of the experiment and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling potentially hazardous compounds. The following table outlines the minimum required PPE, with the rationale for each component.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, disposable (e.g., Nitrile)To prevent skin contact with the compound. Always use two pairs of chemotherapy-grade gloves when handling potentially carcinogenic materials[4].
Eye Protection Safety goggles with side shields or a face shieldTo protect the eyes from splashes or airborne particles of the compound[5][6][7].
Lab Coat Long-sleeved, flame-resistantTo protect skin and personal clothing from contamination[5][8].
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of airborne particles, especially when handling the solid compound outside of a containment system[6][9].

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair) Don3->Don4 Doff1 1. Gloves (Outer Pair) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Gloves (Inner Pair) Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to minimize contamination risk.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and preventing contamination.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure[6].

  • Ventilated Enclosure: For weighing and transferring small quantities of the solid, a ventilated balance enclosure or powder containment hood is recommended.

3.2. Handling Solid Compound:

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and decontaminated. Gather all necessary equipment and reagents.

  • Weighing: Tare a suitable container on the balance. Carefully transfer the desired amount of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide using a clean spatula. Avoid generating dust.

  • Transfer: Securely close the container after weighing. If transferring to another vessel, do so carefully within the fume hood.

  • Cleaning: After handling, decontaminate the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

3.3. Preparing Solutions:

  • Solvent Addition: In the chemical fume hood, add the desired solvent to the container with the weighed compound.

  • Dissolution: Cap the container and mix gently by swirling or using a vortex mixer until the solid is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Pathway:

Disposal_Pathway cluster_waste Waste Generation & Segregation cluster_disposal Disposal Containers Solid_Waste Solid Waste (Contaminated PPE, weigh boats) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, solvent rinses) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor

Caption: Segregation and disposal pathway for waste generated during handling.

4.1. Solid Waste:

  • All disposable items contaminated with the compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous solid waste container[3].

4.2. Liquid Waste:

  • Unused solutions and solvent rinses should be collected in a designated, labeled hazardous liquid waste container[6]. Do not pour chemical waste down the drain[8].

4.3. Decontamination:

  • All non-disposable equipment and glassware that have come into contact with the compound should be thoroughly decontaminated. This can be achieved by rinsing with a suitable solvent, followed by washing with a laboratory detergent and water.

By adhering to these guidelines, researchers can handle N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide with a high degree of safety, ensuring a secure and productive research environment.

References

  • Moravek. (2020, September 3). Pharmaceutical Manufacturing Safety Considerations. Retrieved from [Link]

  • Pharmaguideline. SOP for Laboratory Safety. Retrieved from [Link]

  • The Good Scents Company. 1,3-octane diol, 23433-05-8. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • ASHP. Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Pallav Chemicals. Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS. Retrieved from [Link]

  • LPS.org. Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Canada.ca. (2024, May 16). Draft screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). Retrieved from [Link]

  • Canada.ca. (2016, July 30). Final Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin) Chemical Abstracts Service Registry Number. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.